(4-Coumaroyl)acetyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C32H44N7O19P3S |
|---|---|
Molekulargewicht |
955.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-(4-hydroxyphenyl)-3-oxopent-4-enethioate |
InChI |
InChI=1S/C32H44N7O19P3S/c1-32(2,27(45)30(46)35-10-9-22(42)34-11-12-62-23(43)13-20(41)8-5-18-3-6-19(40)7-4-18)15-55-61(52,53)58-60(50,51)54-14-21-26(57-59(47,48)49)25(44)31(56-21)39-17-38-24-28(33)36-16-37-29(24)39/h3-8,16-17,21,25-27,31,40,44-45H,9-15H2,1-2H3,(H,34,42)(H,35,46)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b8-5+/t21-,25-,26-,27+,31-/m1/s1 |
InChI-Schlüssel |
FZWJGTSJBJBNKS-VVHSVQLPSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Lynchpin of Phenylpropanoid Metabolism: A Technical Guide to (4-Coumaroyl)-CoA Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate metabolic landscape of plants, the phenylpropanoid pathway stands as a cornerstone, responsible for the synthesis of a vast array of secondary metabolites crucial for growth, development, and defense. At a critical juncture of this pathway lies the biosynthesis of 4-coumaroyl-CoA, a pivotal intermediate that directs carbon flux towards the production of diverse and economically important compounds, including flavonoids, lignin (B12514952), and coumarins. This technical guide provides an in-depth exploration of the biosynthesis of 4-coumaroyl-CoA, its regulation, and the experimental methodologies employed in its study. It is important to note that while the topic is specified as "(4-Coumaroyl)acetyl-CoA," the core biosynthetic pathway leads to the formation of 4-coumaroyl-CoA. This molecule subsequently serves as a substrate in condensation reactions, often with malonyl-CoA (which is derived from acetyl-CoA), in downstream pathways such as flavonoid biosynthesis. This guide will focus on the synthesis of the central intermediate, 4-coumaroyl-CoA.
The Biosynthetic Pathway of 4-Coumaroyl-CoA
The formation of 4-coumaroyl-CoA is the culmination of the general phenylpropanoid pathway, a three-step enzymatic cascade that converts L-phenylalanine into this activated thioester.[1]
-
Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid. This reaction is catalyzed by PAL, the first committed enzyme of the phenylpropanoid pathway.[1]
-
Cinnamate-4-Hydroxylase (C4H): Subsequently, trans-cinnamic acid is hydroxylated at the para position of its phenyl ring by cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[1]
-
4-Coumarate:CoA Ligase (4CL): The final and committing step is the activation of p-coumaric acid to its corresponding thioester, 4-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) in an ATP-dependent manner.[1][2] The reaction proceeds via an acyl-adenylate intermediate.[3]
The enzyme 4CL is a key control point in phenylpropanoid metabolism, as its product, 4-coumaroyl-CoA, stands at the divergence point for several major downstream biosynthetic branches.[4]
Quantitative Data
The catalytic efficiency and substrate preference of 4CL isoforms are critical determinants of the metabolic flux into different branches of the phenylpropanoid pathway. Below is a summary of kinetic parameters for 4CL enzymes from various plant species.
| Plant Species | Enzyme Isoform | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| Arabidopsis thaliana | At4CL1 | p-Coumaric acid | - | - | - | - | - |
| At4CL2 | p-Coumaric acid | - | - | - | - | - | |
| At4CL3 | p-Coumaric acid | - | - | - | - | - | |
| At4CL4 | Sinapic acid | 23 ± 8 | - | - | - | - | |
| Marchantia paleacea | Mp4CL1 | p-Coumaric acid | 93.99 | - | 1.53 x 103 | 7.0 | 30 |
| Caffeic acid | 113.30 | - | - | - | - | ||
| Ferulic acid | 414.10 | - | - | - | - | ||
| Selaginella moellendorffii | Sm4CL1 | p-Coumaric acid | 11.89 | - | - | 7.0 | 40 |
| Caffeic acid | 10.87 | - | - | - | - | ||
| Sm4CL2 | p-Coumaric acid | 19.67 | - | - | 7.0 | 50 | |
| Caffeic acid | 18.96 | - | - | - | - | ||
| Populus tomentosa | Pt4CL1 | p-Coumaric acid | - | - | - | - | - |
| Nicotiana tabacum | Nt4CL2 | p-Coumaric acid | - | - | - | - | - |
Note: A comprehensive dataset with all kinetic parameters is often not available in a single source and varies with experimental conditions. The table presents available data to illustrate the diversity of 4CL enzyme characteristics.[5][6][7]
Regulation of 4-Coumaroyl-CoA Biosynthesis
The biosynthesis of 4-coumaroyl-CoA is tightly regulated at multiple levels to ensure a balanced flux of intermediates in response to developmental cues and environmental stimuli.
Transcriptional Regulation
The genes encoding the enzymes of the general phenylpropanoid pathway, including PAL, C4H, and 4CL, are often co-ordinately regulated. Their expression is controlled by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 families.[8] These transcription factors can act as activators or repressors, fine-tuning the expression of pathway genes in a tissue-specific and stimulus-dependent manner. For instance, light, UV radiation, pathogen attack, and wounding are known to induce the expression of these genes.[9][10][11]
Post-Translational and Metabolic Regulation
Allosteric regulation of enzyme activity provides a rapid mechanism to control metabolic flux. There is evidence for feedback inhibition of 4CL by downstream products. For example, the flavonoid naringenin (B18129) has been shown to be a strong allosteric inhibitor of tomato 4CL. This feedback mechanism likely prevents the over-accumulation of specific phenylpropanoid end-products.
Experimental Protocols
Recombinant Expression and Purification of 4-Coumarate:CoA Ligase (4CL)
This protocol describes a general workflow for the expression of a plant 4CL gene in Escherichia coli and subsequent purification of the recombinant protein.
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence of the target 4CL gene is amplified from plant cDNA by PCR.
-
The amplified fragment is cloned into a suitable bacterial expression vector, such as pET or pGEX, often incorporating an affinity tag (e.g., His-tag, GST-tag) for simplified purification.
-
The construct is verified by DNA sequencing.
b. Transformation and Expression in E. coli:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
A larger culture is inoculated with the starter culture and grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20 mM imidazole for His-tagged proteins).
-
The recombinant 4CL protein is eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250 mM imidazole for His-tagged proteins).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and stored at -80°C.
Spectrophotometric Assay for 4CL Activity
This assay measures the formation of the 4-coumaroyl-CoA thioester, which has a characteristic absorbance maximum at 333 nm.[12][13]
a. Reagents:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
1 mM Coenzyme A (CoA-SH)
-
10 mM p-coumaric acid (or other phenolic substrate) dissolved in a minimal amount of DMSO and diluted in buffer
-
Purified 4CL enzyme solution
b. Assay Procedure:
-
The assay is performed in a 1 mL quartz cuvette.
-
A reaction mixture is prepared containing:
-
850 µL of Tris-HCl buffer
-
50 µL of 10 mM ATP
-
50 µL of 10 mM MgCl2
-
25 µL of 1 mM CoA-SH
-
25 µL of 10 mM p-coumaric acid
-
-
The mixture is pre-incubated at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
The reaction is initiated by the addition of 10-50 µL of the purified 4CL enzyme solution.
-
The increase in absorbance at 333 nm is monitored over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
c. Calculation of Enzyme Activity:
-
The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per unit time (ΔA/min)
-
ε is the molar extinction coefficient of 4-coumaroyl-CoA at 333 nm (typically ~21,000 M-1cm-1)
-
c is the concentration of the product formed
-
l is the path length of the cuvette (typically 1 cm)
-
-
Specific activity is expressed as units per milligram of protein (e.g., µmol of product formed per minute per mg of protein).
HPLC Analysis of Reaction Products
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector and mass spectrometry (MS) is used to confirm the identity of the reaction products and to analyze the substrate specificity of the 4CL enzyme.
a. Sample Preparation:
-
The enzymatic reaction is stopped at different time points by adding an equal volume of methanol (B129727) or by acidification.
-
The mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.
b. HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection:
-
PDA detector scanning a range of wavelengths (e.g., 250-400 nm) to detect substrates and products based on their specific absorbance spectra.
-
MS detector to confirm the mass of the synthesized CoA esters.[4]
-
Conclusion
The biosynthesis of 4-coumaroyl-CoA represents a critical regulatory node in plant metabolism, controlling the flow of carbon into a multitude of essential secondary metabolic pathways. A thorough understanding of the enzymes involved, particularly 4-coumarate:CoA ligase, their kinetic properties, and the complex regulatory networks that govern their activity is paramount for both fundamental plant science and for biotechnological applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this pivotal step in phenylpropanoid biosynthesis, paving the way for the metabolic engineering of plants to enhance the production of valuable natural products for the pharmaceutical, nutraceutical, and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Light induces phenylpropanoid metabolism in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sunlongbiotech.com [sunlongbiotech.com]
- 13. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
The Central Role of 4-Coumaroyl-CoA in Flavonoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids represent a diverse class of plant secondary metabolites with significant applications in pharmaceuticals, nutraceuticals, and cosmetics. The biosynthesis of these compounds originates from the general phenylpropanoid pathway, with 4-coumaroyl-CoA standing as the crucial branch-point intermediate that channels carbon flux into the flavonoid pathway. This technical guide provides an in-depth exploration of the pivotal role of 4-coumaroyl-CoA, detailing its synthesis, its commitment to the flavonoid route via the action of chalcone (B49325) synthase, and the regulatory mechanisms that govern its metabolic fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and manipulation of flavonoid biosynthesis.
Introduction: The Phenylpropanoid Pathway and the Gateway to Flavonoids
The biosynthesis of flavonoids is intricately linked to primary metabolism through the shikimate pathway, which provides the aromatic amino acid L-phenylalanine.[1][2] A series of three enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into the activated thioester, 4-coumaroyl-CoA.[1][3][4][5] This molecule is a critical metabolic hub, serving as the precursor not only for flavonoids but also for a vast array of other natural products, including lignins, stilbenes, and coumarins.[3][6][7][8] The commitment of 4-coumaroyl-CoA to flavonoid biosynthesis is therefore a key regulatory control point.
Synthesis of 4-Coumaroyl-CoA: The Final Step of the General Phenylpropanoid Pathway
The formation of 4-coumaroyl-CoA is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL). This enzyme activates p-coumaric acid by ligating it to Coenzyme A in an ATP-dependent reaction.[1][3][5]
Enzymatic Reaction:
p-Coumaric acid + CoA + ATP → 4-coumaroyl-CoA + AMP + PPi
The 4CL enzyme family is diverse, with different isoforms exhibiting distinct substrate specificities.[3][9][10][11] This substrate promiscuity allows for the formation of other hydroxycinnamoyl-CoAs, such as caffeoyl-CoA and feruloyl-CoA, which can also serve as precursors for the biosynthesis of a wider range of flavonoid structures.[3][9][12] The differential expression and substrate preferences of 4CL isoforms are crucial in determining the specific types of phenylpropanoid compounds produced in different plant tissues and in response to various environmental stimuli.[6][11]
The Commitment Step: Chalcone Synthase and the Entry into Flavonoid Biosynthesis
The first committed step in the flavonoid biosynthetic pathway is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase (CHS).[1][7][13][14] CHS is a type III polyketide synthase and represents a key rate-limiting enzyme in the pathway.[1][14][15]
The reaction proceeds through a series of decarboxylative condensation reactions. The 4-coumaroyl moiety is first transferred to a cysteine residue in the active site of CHS.[13][15][16] Subsequently, three successive acetate (B1210297) units from malonyl-CoA are added, with each addition involving a decarboxylation step.[13][14][15] The resulting linear tetraketide intermediate then undergoes an intramolecular Claisen condensation to cyclize and form naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone).[7][13][17] Naringenin chalcone is the precursor to all major classes of flavonoids.[7]
Quantitative Data on Enzyme Kinetics
The efficiency of flavonoid biosynthesis is dependent on the kinetic parameters of the key enzymes involved. The following table summarizes representative kinetic data for 4-coumarate:CoA ligase (4CL) and chalcone synthase (CHS) from various plant sources.
| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 4CL | Arabidopsis thaliana (At4CL1) | p-Coumaric acid | 19 ± 2 | 1.2 ± 0.1 | 6.3 x 104 | Ehlting et al. (1999) |
| Arabidopsis thaliana (At4CL2) | p-Coumaric acid | 28 ± 3 | 1.5 ± 0.1 | 5.4 x 104 | Ehlting et al. (1999) | |
| Rehmannia glutinosa (Rg4CL2) | p-Coumaric acid | 156.3 ± 15.2 | 0.89 ± 0.05 | 5.7 x 103 | [11] | |
| CHS | Medicago sativa | 4-Coumaroyl-CoA | 1.8 ± 0.2 | 1.9 ± 0.1 | 1.1 x 106 | Jez et al. (2000) |
| Morus notabilis (MnCHS) | p-Coumaroyl-CoA | 12.4 ± 1.1 | 0.21 ± 0.01 | 1.7 x 104 | [18] |
Note: Kinetic parameters can vary significantly depending on the specific isoform of the enzyme, the source organism, and the assay conditions.
Experimental Protocols
Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This protocol is based on the spectrophotometric measurement of the formation of the CoA thioester.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (100 mM stock)
-
MgCl2 (100 mM stock)
-
Coenzyme A (10 mM stock)
-
p-Coumaric acid (10 mM stock in DMSO)
-
Purified 4CL enzyme
-
Spectrophotometer capable of reading in the UV range (333 nm)
Procedure:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (to a final volume of 1 ml)
-
5 mM ATP
-
10 mM MgCl2
-
0.5 mM Coenzyme A
-
0.1 mM p-Coumaric acid
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified 4CL enzyme.
-
Immediately monitor the increase in absorbance at 333 nm, which corresponds to the formation of 4-coumaroyl-CoA.
-
The initial rate of the reaction can be calculated using the extinction coefficient for 4-coumaroyl-CoA (ε333 = 21,000 M-1cm-1).
-
A control reaction without the enzyme should be performed to account for any non-enzymatic reaction.
Assay for Chalcone Synthase (CHS) Activity
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to detect the product, naringenin chalcone.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
4-Coumaroyl-CoA (1 mM stock)
-
Malonyl-CoA (10 mM stock)
-
Purified CHS enzyme
-
Stopping solution (e.g., 20% acetic acid)
-
HPLC system with a C18 column and a UV detector
Procedure:
-
Prepare a reaction mixture containing:
-
Potassium phosphate buffer (to a final volume of 100 µl)
-
50 µM 4-Coumaroyl-CoA
-
150 µM Malonyl-CoA
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC.
-
Mobile phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Detection: Monitor absorbance at a wavelength appropriate for naringenin chalcone (e.g., 370 nm).
-
-
Quantify the product by comparing the peak area to a standard curve of authentic naringenin chalcone.
Regulation of 4-Coumaroyl-CoA Flux into Flavonoid Biosynthesis
The channeling of 4-coumaroyl-CoA into the flavonoid pathway is tightly regulated at multiple levels to meet the plant's developmental and environmental needs.
-
Transcriptional Regulation: The genes encoding the enzymes of the general phenylpropanoid pathway and the flavonoid pathway, including PAL, C4H, 4CL, and CHS, are often co-regulated.[19] Their expression is induced by various stimuli such as UV light, pathogen attack, and nutrient limitation.[15][20] This coordinated gene expression ensures a balanced flux of precursors into the pathway.
-
Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," that facilitate the direct transfer of intermediates between sequential enzymes in the pathway.[5] This metabolic channeling can increase the efficiency of the pathway and prevent the diffusion of reactive intermediates.
-
Feedback Inhibition: The end-products of the flavonoid pathway can exert feedback inhibition on the upstream enzymes, thereby regulating the overall flux through the pathway.
-
Substrate Availability: The availability of the primary substrates, L-phenylalanine and malonyl-CoA, also plays a crucial role in regulating flavonoid biosynthesis.[20][21]
Significance in Drug Development
The central position of 4-coumaroyl-CoA makes it a key target for metabolic engineering strategies aimed at enhancing the production of specific flavonoids with therapeutic value. By manipulating the expression and activity of 4CL and CHS, it is possible to redirect metabolic flux towards the synthesis of desired compounds. For instance, the overexpression of a specific 4CL isoform with a preference for a particular substrate can lead to the accumulation of a specific class of flavonoids. Similarly, modifying the substrate specificity of CHS can lead to the production of novel, non-natural flavonoids with potentially enhanced biological activities. The low bioavailability of some flavonoids is a challenge in their therapeutic application.[22] Understanding the biosynthetic pathway, starting from 4-coumaroyl-CoA, is fundamental to developing strategies to produce modified flavonoids with improved pharmacokinetic properties.
Conclusion
4-Coumaroyl-CoA is unequivocally a cornerstone of flavonoid biosynthesis. Its formation represents the culmination of the general phenylpropanoid pathway, and its entry into the flavonoid pathway, catalyzed by chalcone synthase, is the committed and highly regulated step. A thorough understanding of the enzymatic reactions involving 4-coumaroyl-CoA, the kinetic properties of the associated enzymes, and the complex regulatory networks that control its metabolic fate is essential for the successful rational design of metabolic engineering strategies. This knowledge is paramount for harnessing the vast potential of flavonoids in drug development and other biotechnological applications.
References
- 1. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Coumaroyl-CoA | High-Purity Reagent | RUO [benchchem.com]
- 8. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 9. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 15. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. webpages.charlotte.edu [webpages.charlotte.edu]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. The Acetate Pathway Supports Flavonoid and Lipid Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rutin - Wikipedia [en.wikipedia.org]
The Lynchpin of Lignification: A Technical Guide to the Function of 4-Coumaroyl-CoA in Lignin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic polymer, is a critical component of the secondary cell walls of vascular plants, providing structural rigidity, hydrophobicity for water transport, and defense against pathogens. Its intricate structure and biosynthesis present significant challenges and opportunities in fields ranging from biofuel production to the development of novel therapeutics. At the heart of the lignin biosynthetic pathway lies 4-coumaroyl-coenzyme A (4-coumaroyl-CoA), a pivotal intermediate that stands at a major metabolic crossroads. This technical guide provides an in-depth exploration of the function of 4-coumaroyl-CoA, detailing its synthesis, enzymatic fate, and the consequences of its metabolic regulation.
Core Function: The Central Hub of Phenylpropanoid Metabolism
4-coumaroyl-CoA is the product of the third step in the general phenylpropanoid pathway, a metabolic route that converts the amino acid L-phenylalanine into a wide array of phenolic compounds. The synthesis of 4-coumaroyl-CoA from 4-coumaric acid is catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) .[1][2] This reaction is a critical regulatory point, as 4-coumaroyl-CoA is the last common precursor for numerous downstream pathways, most notably the biosynthesis of lignin and flavonoids.[2][3]
The fate of 4-coumaroyl-CoA determines the carbon flux into these distinct classes of molecules. Its commitment to the lignin pathway is a key step in the production of monolignols, the phenolic alcohols that polymerize to form lignin.[4] The primary monolignols are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer, respectively.[4][5]
The Lignin Biosynthesis Pathway: The Journey from 4-Coumaroyl-CoA
Once synthesized, 4-coumaroyl-CoA is directed down a series of enzymatic steps toward the production of monolignols. Two major routes diverge from this central intermediate:
-
Direct Reduction to H-Lignin Precursors : 4-coumaroyl-CoA can be directly reduced by cinnamoyl-CoA reductase (CCR) to form p-coumaraldehyde.[2][6] This aldehyde is then further reduced by cinnamyl alcohol dehydrogenase (CAD) to p-coumaryl alcohol, the precursor to H-lignin units.[4]
-
Entry into the G- and S-Lignin Pathway : Alternatively, 4-coumaroyl-CoA serves as a substrate for p-hydroxycinnamoyl-CoA:shikimate/quinate p-hydroxycinnamoyltransferase (HCT) .[1][2][7] This enzyme transfers the 4-coumaroyl group to a shikimate or quinate molecule, forming 4-coumaroyl-shikimate/quinate. This ester is then hydroxylated and methylated in subsequent steps to generate precursors for caffeoyl-CoA and feruloyl-CoA, which ultimately lead to the synthesis of G- and S-lignin units.[1][7] This pathway highlights the central role of 4-coumaroyl-CoA in determining the final composition of the lignin polymer.
Regulation by 4-Coumarate:CoA Ligase (4CL) Isoforms
Plants typically possess a small family of 4CL genes, encoding isoforms with different substrate specificities, expression patterns, and evolutionary histories.[8] This diversity allows for fine-tuned regulation of metabolic flux. For instance, in Arabidopsis thaliana, 4CL1 and 4CL2 are primarily involved in lignin formation, while 4CL3 is more associated with flavonoid biosynthesis.[8][9] The kinetic properties of these isoforms dictate their efficiency in activating different hydroxycinnamic acids, thereby influencing the types of downstream products synthesized.[10][11]
The differential expression of 4CL isoforms in various tissues and in response to environmental stimuli is a key mechanism for controlling the allocation of carbon to either structural reinforcement (lignin) or defense and signaling (flavonoids).[8]
Data Presentation
Quantitative analysis of 4CL enzyme activity and the impact of its regulation on lignin content are crucial for understanding its function.
Table 1: Enzyme-Kinetic Properties of Arabidopsis thaliana 4CL4
This table presents the kinetic parameters for the At4CL4 isoform, which, unlike many other 4CLs, efficiently activates sinapate, highlighting the functional diversity within the 4CL family.[10]
| Substrate | Km (µM) | Vmax (nkat/mg) | Vmax/Km |
| 4-Coumarate | 100 | 11.2 | 0.11 |
| Caffeate | 110 | 15.5 | 0.14 |
| Ferulate | 30 | 13.8 | 0.46 |
| Sinapate | 30 | 12.5 | 0.42 |
| Data sourced from Hamberger and Hahlbrock (2004).[10] |
Table 2: Impact of 4CL Gene Modification on Lignin Content and Composition
Genetic modification of 4CL expression has been a powerful tool to investigate its role in vivo. Downregulation typically leads to reduced lignin content and altered monomer composition.
| Plant Species | Genetic Modification | Lignin Content Change | Change in Monomer Ratio (S:G) | Reference |
| Arabidopsis thaliana | 4cl1 mutant | ~30% reduction | G-units decrease from 77% to 60% | [12] |
| Populus tomentosa | Antisense-4CL1 | Up to 23% reduction | Significant increase in S units | [13] |
| Populus hybrid | Vessel-specific 4CL suppression | 26% reduction | Not specified | [14] |
| Populus hybrid | Fiber-specific 4CL suppression | 21% reduction | Not specified | [14] |
| Nicotiana tabacum | 99% reduction in 4CL activity | ~30% reduction | Not specified | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of 4CL function and lignin quantification.
Protocol 1: Spectrophotometric Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This assay measures the formation of the thioester bond, which results in a spectral shift that can be quantified.[5][15]
Principle: 4CL catalyzes the ATP-dependent formation of 4-coumaroyl-CoA from 4-coumaric acid and Coenzyme A. The product, 4-coumaroyl-CoA, has a distinct absorbance maximum at 333 nm, and the rate of its formation is directly proportional to the enzyme's activity.[2][5][16]
Reagents:
-
Extraction Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT.
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5).
-
Substrate Stock Solutions:
-
20 mM 4-coumaric acid in DMSO.
-
10 mM Coenzyme A (Li salt) in water.
-
100 mM ATP (pH neutralized) in water.
-
100 mM MgCl₂ in water.
-
Procedure:
-
Enzyme Extraction: Homogenize plant tissue on ice in extraction buffer. Centrifuge at ~12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
Assay Buffer
-
5 µL of 100 mM ATP
-
5 µL of 100 mM MgCl₂
-
5 µL of 10 mM CoA
-
Crude enzyme extract (e.g., 50-100 µg total protein)
-
Add distilled water to a final volume of 990 µL.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of 20 mM 4-coumaric acid. Mix immediately by inversion.
-
Measurement: Monitor the increase in absorbance at 333 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for 4-coumaroyl-CoA at 333 nm is approximately 21,000 M⁻¹cm⁻¹. Activity is typically expressed as nkat/mg protein.
Protocol 2: Quantification of Total Lignin using the Acetyl Bromide Method
This is a rapid and reliable method for determining total lignin content.[4][17]
Principle: Acetyl bromide in acetic acid solubilizes lignin from the plant cell wall. The concentration of the solubilized lignin is then determined by measuring its absorbance at 280 nm.[7][17]
Reagents:
-
25% (v/v) Acetyl Bromide Reagent: Freshly prepared by adding 25 mL of acetyl bromide to 75 mL of glacial acetic acid.
-
2 M NaOH
-
0.5 M Hydroxylamine (B1172632) Hydrochloride
-
Glacial Acetic Acid
Procedure:
-
Sample Preparation: Start with 5-20 mg of dried, ball-milled, and destarched cell wall residue (CWR).
-
Digestion: Add 2.5 mL of the 25% acetyl bromide reagent to the CWR in a screw-cap glass tube. Cap tightly and incubate in a heating block at 50°C for 2-3 hours with occasional vortexing.
-
Cooling: After digestion is complete (no visible particles), cool the tubes on ice.
-
Neutralization and Solubilization: In a fume hood, transfer the digest to a 50 mL volumetric flask. Add 10 mL of 2 M NaOH and 0.8 mL of 0.5 M hydroxylamine hydrochloride. Mix well and allow to cool.
-
Volume Adjustment: Bring the final volume to 50 mL with glacial acetic acid and mix thoroughly.
-
Measurement: Centrifuge the solution if any precipitate forms. Measure the absorbance of the supernatant at 280 nm against a blank prepared with all reagents minus the CWR.
-
Calculation: Lignin content (% w/w) = (Absorbance / (Absorptivity Coefficient × Path Length)) × (Final Volume / Initial CWR weight) × 100. The absorptivity coefficient is species-specific but a value around 20 L g⁻¹cm⁻¹ is commonly used for initial estimates.
Bioengineering and Drug Development Implications
Downregulating 4CL can lead to a "traffic jam" at the 4-coumaric acid step, potentially redirecting metabolic flux into other pathways. This can cause unintended consequences, such as plant dwarfism or changes in the profile of soluble phenolic compounds, which may have implications for plant health and defense.[9][12] For drug development, understanding the regulation of the phenylpropanoid pathway is crucial, as many flavonoids and other phenolics derived from this pathway have documented pharmacological activities. Modulating 4CL activity could be a strategy to enhance the production of specific high-value secondary metabolites in plant-based production systems.
Conclusion
4-Coumaroyl-CoA is unequivocally a cornerstone of lignin biosynthesis. Its formation, catalyzed by a family of versatile 4CL enzymes, represents the commitment of carbon from primary metabolism into the vast network of phenylpropanoid products. The regulation of its synthesis and subsequent enzymatic conversion dictates the quantity and quality of lignin deposited in the cell wall, with profound effects on plant development and biomass properties. For researchers in plant science, biotechnology, and drug development, a thorough understanding of the function and regulation of 4-coumaroyl-CoA is fundamental to harnessing the metabolic potential of the phenylpropanoid pathway for agronomic improvement and the production of valuable biomaterials and pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ebiostore.com [ebiostore.com]
- 3. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Acetyl Bromide Soluble Lignin (ABSL) Assay for Total Lignin Quantification from Plant Biomass [bio-protocol.org]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Acetyl Bromide Method Is Faster, Simpler and Presents Best Recovery of Lignin in Different Herbaceous Tissues than Klason and Thioglycolic Acid Methods | PLOS One [journals.plos.org]
- 8. Three 4-coumarate:coenzyme A ligases in Arabidopsis thaliana represent two evolutionarily divergent classes in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Cell-Specific Suppression of 4-Coumarate-CoA Ligase Gene Reveals Differential Effect of Lignin on Cell Physiological Function in Populus [frontiersin.org]
- 15. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 16. realgenelabs.com [realgenelabs.com]
- 17. Acetyl Bromide Method for Total Lignin Content Determination in Plant Biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Technical Guide to the Core Enzymes of 4-Coumaroyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-CoA sits (B43327) at a critical metabolic crossroads in plants, serving as the central precursor for a vast array of specialized metabolites with significant commercial and therapeutic value. This technical guide provides an in-depth exploration of the core enzymes responsible for the biosynthesis and subsequent conversion of 4-coumaroyl-CoA. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and manipulation of the phenylpropanoid pathway for applications in medicine, agriculture, and biotechnology.
The biosynthesis of 4-coumaroyl-CoA from L-phenylalanine is a cornerstone of the general phenylpropanoid pathway, catalyzed by a trio of well-characterized enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). From this central hub, 4-coumaroyl-CoA is channeled into numerous downstream pathways, leading to the production of flavonoids, stilbenes, coumarins, and lignin (B12514952), among other compounds. This guide will detail the biochemical properties and experimental protocols for the core biosynthetic enzymes, as well as for key downstream enzymes that determine the metabolic fate of 4-coumaroyl-CoA, including Chalcone (B49325) Synthase (CHS), Stilbene (B7821643) Synthase (STS), and Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT).
Core Enzymes in 4-Coumaroyl-CoA Biosynthesis
The formation of 4-coumaroyl-CoA is a three-step enzymatic process that marks the entry point of carbon from primary metabolism into the vast network of phenylpropanoid secondary metabolism.
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24) catalyzes the first committed step in the phenylpropanoid pathway: the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This reaction is a pivotal regulatory point, controlling the flux of phenylalanine into the pathway.
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Petroselinum crispum (Parsley) | L-Phenylalanine | 32 - 270 | 1.5 - 29 | 8.5 - 9.0 | 30 - 40 |
| Arabidopsis thaliana | L-Phenylalanine | 66 | 1.8 | 8.8 | 37 |
| Nicotiana tabacum (Tobacco) | L-Phenylalanine | 140 - 350 | - | 8.7 - 9.0 | 40 |
| Helianthus annuus (Sunflower) | L-Phenylalanine | Varies | Varies | - | - |
| Annona cherimola (Cherimoya) | L-Phenylalanine | Two K_m_ values observed | - | 8.8 | - |
Note: Kinetic parameters can vary significantly based on the specific isoform, purification level, and assay conditions.
Cinnamate 4-Hydroxylase (C4H)
Cinnamate 4-Hydroxylase (C4H; EC 1.14.14.91) is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the C4 position to produce p-coumaric acid.[1] This reaction requires NADPH and is typically localized to the endoplasmic reticulum.[2] C4H is a critical enzyme that further commits metabolites to the phenylpropanoid pathway.[3]
| Organism | Substrate | K_m_ (µM) | Optimal pH |
| Sorghum bicolor | trans-Cinnamic Acid | 1.9 | 7.5 |
| Glycine max (Soybean) | trans-Cinnamic Acid | ~10 | 7.6 |
| Anthoceros agrestis | trans-Cinnamic Acid | 17.3 | - |
| Anthoceros agrestis | NADPH | 88.0 | - |
Note: As a membrane-bound P450 enzyme, in vitro characterization can be challenging, leading to variability in reported kinetic values.
4-Coumarate:CoA Ligase (4CL)
4-Coumarate:CoA Ligase (4CL; EC 6.2.1.12) catalyzes the final step in the formation of 4-coumaroyl-CoA, activating p-coumaric acid by ligating it to Coenzyme A in an ATP-dependent manner.[4] This enzyme is a key branch point, as different isoforms exhibit varying substrate specificities, thereby channeling metabolic flow towards different downstream pathways such as flavonoid or lignin biosynthesis.[5][6]
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Arabidopsis thaliana (At4CL2) | 4-Coumaric Acid | 1.4 x 10⁻⁵ M | - | 14.7 x 10⁵ pkat M⁻¹ | - | - |
| Marchantia paleacea (Mp4CL1) | p-Coumaric Acid | 93.99 | - | 9.20 x 10⁴ M⁻¹min⁻¹ | 7.0 | 30 |
| Marchantia paleacea (Mp4CL1) | Caffeic Acid | 113.30 | - | - | 7.0 | 30 |
| Selaginella moellendorffii (Sm4CL2) | p-Coumaric Acid | 19.67 | - | - | - | - |
| Selaginella moellendorffii (Sm4CL2) | Caffeic Acid | 18.96 | - | - | - | - |
| Peucedanum praeruptorum (Pp4CL1) | p-Coumaric Acid | High Affinity | - | - | - | - |
| Peucedanum praeruptorum (Pp4CL1) | Ferulic Acid | High Affinity | - | - | - | - |
Note: 4CL isoforms show significant variation in substrate preference for different hydroxycinnamic acids.
Key Downstream Enzymes in 4-Coumaroyl-CoA Metabolism
Once synthesized, 4-coumaroyl-CoA is directed into a variety of biosynthetic pathways, each initiated by a specific downstream enzyme.
Chalcone Synthase (CHS)
Chalcone Synthase (CHS; EC 2.3.1.74) is the first committed enzyme in flavonoid biosynthesis.[7] It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone, the precursor for all classes of flavonoids.[7]
| Organism | Substrate | K_m_ (µM) | V_max_ | Optimal pH | Optimal Temp. (°C) |
| Medicago sativa | p-Coumaroyl-CoA | 1.8 | 38.9 nkat/mg | 7.0 | 30 |
| Medicago sativa | Malonyl-CoA | 9.7 | 40.5 nkat/mg | 7.0 | 30 |
| Physcomitrella patens | p-Coumaroyl-CoA | - | - | 7.0 | 30 |
| Physcomitrella patens | Hexanoyl-CoA | - | - | 8.0 | 30 |
Stilbene Synthase (STS)
Stilbene Synthase (STS; EC 2.3.1.95) is a key enzyme in the biosynthesis of stilbenes, such as resveratrol (B1683913). Similar to CHS, it utilizes one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, but catalyzes a different cyclization reaction to form the stilbene backbone.
| Organism | Substrate | K_m_ (µM) | V_max_ |
| Vitis vinifera | p-Coumaroyl-CoA | 30 | 0.46 pmol s⁻¹ mg⁻¹ |
| Arachis hypogaea (Peanut) | p-Coumaroyl-CoA | 10 | 1.2 nkat/mg |
| Pinus sylvestris (Scots Pine) | p-Coumaroyl-CoA | 2.5 | 0.2 nkat/mg |
Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT)
Hydroxycinnamoyl-CoA:shikimate Hydroxycinnamoyl Transferase (HCT; EC 2.3.1.133) is a central enzyme in the biosynthesis of lignin monomers. It catalyzes the transfer of the p-coumaroyl group from 4-coumaroyl-CoA to shikimate, forming p-coumaroyl shikimate.[8]
| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) |
| Physcomitrella patens | Shikimate | 0.22 | 5.1 |
| Physcomitrella patens | Quinate | - | - |
| Physcomitrella patens | Threonate | 17.2 | 0.16 |
| Nicotiana tabacum | p-Coumaroyl-CoA | - | - |
| Nicotiana tabacum | Caffeoyl-CoA | - | - |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of these enzymes. The following sections provide generalized protocols for the key enzyme assays.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay
This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.
Materials:
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14 mM β-mercaptoethanol.
-
Assay Buffer: 100 mM Borate buffer (pH 8.7).
-
Substrate Solution: 100 mM L-phenylalanine in assay buffer.
-
Stop Solution: 1 M Trichloroacetic acid (TCA).
-
Plant tissue, liquid nitrogen, PVPP (polyvinylpolypyrrolidone).
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction:
-
Enzyme Assay:
-
Prepare a reaction mixture containing 0.2 mL of the enzyme extract and 1.3 mL of distilled water.[9]
-
Pre-incubate the mixture at 32°C for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of 100 mM L-phenylalanine.[9]
-
Incubate at 32°C for 30-60 minutes.[9]
-
Stop the reaction by adding 0.5 mL of 1 M TCA.[9]
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.[9]
-
Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient.
-
Protocol 2: Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay
This assay is typically performed using microsomal fractions and measures the formation of p-coumaric acid from trans-cinnamic acid, often by HPLC.
Materials:
-
Homogenization Buffer: e.g., 100 mM phosphate (B84403) buffer (pH 7.4) containing sucrose, EDTA, and DTT.
-
Resuspension Buffer: e.g., 100 mM phosphate buffer (pH 7.4) with glycerol.
-
Assay Buffer: 50 mM phosphate buffer (pH 7.6).[1]
-
Substrate Solution: trans-Cinnamic acid in a suitable solvent (e.g., DMSO).
-
Cofactor Solution: NADPH.
-
Stop Solution: Concentrated HCl or an organic solvent like ethyl acetate.[1]
-
Ultracentrifuge, HPLC system.
Procedure:
-
Microsome Isolation:
-
Homogenize plant tissue in cold homogenization buffer.
-
Perform differential centrifugation to pellet the microsomal fraction (typically at 100,000 x g).
-
Wash and resuspend the microsomal pellet in resuspension buffer.
-
-
Enzyme Assay:
-
In a microfuge tube, combine the microsomal protein (e.g., 1 mg) with the assay buffer.[1]
-
Add the substrate, trans-cinnamic acid (e.g., to a final concentration of 10 µM).[1]
-
Initiate the reaction by adding NADPH (e.g., to a final concentration of 1 mM).[1]
-
Incubate at 25°C for 15 minutes.[1]
-
Stop the reaction by adding 10 µL of concentrated HCl.[1]
-
-
Product Analysis:
-
Extract the product with ethyl acetate.[1]
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of p-coumaric acid formed by comparing it to a standard curve.
-
Protocol 3: 4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay
This spectrophotometric assay monitors the formation of the thioester bond by measuring the increase in absorbance at a specific wavelength.
Materials:
-
Assay Buffer: 200 mM Tris-HCl (pH 7.0).[5]
-
Substrate Solution: p-Coumaric acid.
-
Cofactor Solutions: ATP, Coenzyme A, MgCl₂.
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation:
-
The enzyme can be a crude extract, a partially purified fraction, or a recombinant protein.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, CoA, and MgCl₂.
-
Add the enzyme preparation and equilibrate to the desired temperature (e.g., 30°C).[5]
-
Initiate the reaction by adding p-coumaric acid.
-
-
Measurement:
-
Monitor the increase in absorbance at 333 nm (for p-coumaroyl-CoA) over time.[12]
-
The rate of reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of the product.
-
Protocol 4: Chalcone Synthase (CHS) and Stilbene Synthase (STS) Enzyme Activity Assay
These assays typically involve incubating the enzyme with radiolabeled or non-radiolabeled substrates and analyzing the products by HPLC or TLC.
Materials:
-
Assay Buffer: e.g., 100 mM potassium phosphate (pH 7.2).[1]
-
Substrates: 4-Coumaroyl-CoA and Malonyl-CoA.
-
Stop Solution: 1 N HCl or ethyl acetate.[13]
-
HPLC or TLC system.
Procedure:
-
Enzyme Preparation:
-
Use a purified or partially purified enzyme preparation.
-
-
Enzyme Assay:
-
Product Analysis:
-
Extract the products with ethyl acetate.[1]
-
Separate and quantify the products (naringenin chalcone for CHS, resveratrol for STS) using HPLC or radio-TLC if radiolabeled malonyl-CoA is used.
-
Visualizations
Metabolic Pathway of 4-Coumaroyl-CoA
Caption: Biosynthesis and major downstream pathways of 4-coumaroyl-CoA.
Transcriptional Regulation of the Phenylpropanoid Pathway
Caption: Key transcription factors regulating phenylpropanoid pathway genes.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of enzymes from plant sources.
Conclusion
The enzymes involved in 4-coumaroyl-CoA metabolism represent a highly regulated and interconnected network that is central to the production of a diverse array of plant secondary metabolites. A thorough understanding of the biochemical properties, kinetics, and regulation of these enzymes is paramount for the successful engineering of metabolic pathways in plants and microorganisms. This guide provides a foundational resource for researchers aiming to harness the biosynthetic potential of the phenylpropanoid pathway for applications in drug development, improved crop resilience, and the production of high-value natural products. The provided data and protocols serve as a starting point for further investigation and optimization in specific experimental contexts.
References
- 1. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workflow for characterization of enzymes under different reaction conditions [fairdomhub.org]
- 4. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation of stilbene biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of 4-Coumarate-CoA Ligase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumarate-CoA ligase (4CL), a key enzyme in the phenylpropanoid pathway, stands as a critical gatekeeper, directing carbon flow into a vast array of specialized metabolites, including lignins, flavonoids, and other commercially significant compounds. Its discovery and characterization have been pivotal in understanding plant biochemistry and have opened avenues for metabolic engineering and the development of novel therapeutics. This technical guide provides a comprehensive overview of the seminal work that led to the discovery and initial characterization of 4CL, presenting the core data, experimental protocols, and the logical framework of this scientific journey.
The Foundational Discovery: Isolating and Characterizing 4CL
The initial discovery of 4-coumarate-CoA ligase activity can be traced back to the early 1970s. Two key research groups, working independently, provided the first detailed descriptions of this pivotal enzyme. In 1973, T. Lindl, F. Kreuzaler, and K. Hahlbrock reported the synthesis of p-coumaroyl-CoA by a partially purified enzyme from soybean (Glycine max) cell suspension cultures.[1] Almost concurrently, in 1974, G. G. Gross and M. H. Zenk published their findings on the isolation and properties of a hydroxycinnamate:CoA ligase from the lignifying tissue of Forsythia.[2] These studies laid the groundwork for decades of research into the structure, function, and regulation of 4CL.
Core Function and Reaction
4-Coumarate-CoA ligase (EC 6.2.1.12) catalyzes the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and coenzyme A. The reaction proceeds in two steps: first, the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to CoA.
Reaction: ATP + 4-coumarate + CoA ⇌ AMP + diphosphate (B83284) + 4-coumaroyl-CoA[2]
This activation of hydroxycinnamic acids is the final step of the general phenylpropanoid pathway, committing these precursors to various downstream biosynthetic routes.
Quantitative Data from Early Studies
The initial characterization of 4CL involved determining its key biochemical and kinetic properties. The following tables summarize the quantitative data from the foundational papers, providing a basis for comparison and understanding of the enzyme's behavior.
Table 1: Purification of Hydroxycinnamate:CoA Ligase from Forsythia sp. (Gross and Zenk, 1974)
| Purification Step | Total Protein (mg) | Total Activity (nkat) | Specific Activity (nkat/mg) | Yield (%) | Purification (-fold) |
| Crude Extract | 2800 | 14.0 | 0.005 | 100 | 1 |
| (NH₄)₂SO₄ Precipitation (35-55%) | 950 | 12.8 | 0.013 | 91 | 2.6 |
| DEAE-Cellulose Chromatography | 115 | 9.8 | 0.085 | 70 | 17 |
| Sephadex G-100 Gel Filtration | 28 | 7.6 | 0.27 | 54 | 54 |
| Hydroxyapatite (B223615) Chromatography | 4.2 | 5.3 | 1.26 | 38 | 252 |
Data extracted from the original publication by Gross and Zenk, 1974.
Table 2: Substrate Specificity and Kinetic Properties of Forsythia 4CL (Gross and Zenk, 1974)
| Substrate | Relative Activity (%) | Apparent Kₘ (µM) |
| p-Coumaric acid | 100 | 50 |
| Caffeic acid | 85 | 45 |
| Ferulic acid | 125 | 30 |
| Sinapic acid | 35 | 120 |
| Cinnamic acid | 15 | - |
Data extracted from the original publication by Gross and Zenk, 1974. The Vmax was reported to be highest with ferulic acid.
Table 3: Properties of p-Coumarate:CoA Ligase from Soybean Cell Cultures (Lindl et al., 1973)
| Property | Value |
| pH Optimum | 7.5 |
| Temperature Optimum | 30 °C |
| Molecular Weight (approx.) | 55,000 Da |
Data extracted from the original publication by Lindl et al., 1973.
Table 4: Substrate Specificity of Soybean 4CL Isoenzymes (Knobloch and Hahlbrock, 1975)
| Substrate | Isoenzyme 1 (Apparent Kₘ, µM) | Isoenzyme 2 (Apparent Kₘ, µM) |
| p-Coumaric acid | 20 | 40 |
| Caffeic acid | 40 | 10 |
| Ferulic acid | 10 | - |
| Sinapic acid | 10 | - |
| m-Coumaric acid | - | 90 |
| o-Coumaric acid | - | 90 |
Data extracted from the original publication by Knobloch and Hahlbrock, 1975, which identified and characterized two distinct isoenzymes of 4CL in soybean.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the foundational studies on 4CL.
Protocol 1: Purification of Hydroxycinnamate:CoA Ligase from Forsythia (Gross and Zenk, 1974)
-
Plant Material: Young, lignifying stems of Forsythia sp. were used.
-
Crude Extract Preparation:
-
Tissues were frozen in liquid nitrogen and homogenized in a blender with 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 10 mM 2-mercaptoethanol (B42355).
-
The homogenate was filtered through cheesecloth and centrifuged at 15,000 x g for 20 minutes.
-
-
Ammonium Sulfate Precipitation:
-
The supernatant was brought to 35% saturation with solid (NH₄)₂SO₄, stirred for 30 minutes, and centrifuged.
-
The resulting supernatant was then brought to 55% saturation with (NH₄)₂SO₄, and the precipitate containing the enzyme activity was collected by centrifugation.
-
-
DEAE-Cellulose Chromatography:
-
The redissolved precipitate was dialyzed against 10 mM potassium phosphate buffer (pH 7.5) containing 10 mM 2-mercaptoethanol and applied to a DEAE-cellulose column equilibrated with the same buffer.
-
The enzyme was eluted with a linear gradient of 0 to 0.5 M KCl in the same buffer.
-
-
Sephadex G-100 Gel Filtration:
-
Active fractions from the DEAE-cellulose column were pooled, concentrated, and applied to a Sephadex G-100 column equilibrated with 0.1 M potassium phosphate buffer (pH 7.5).
-
-
Hydroxyapatite Chromatography:
-
The active fractions from the gel filtration step were applied to a hydroxyapatite column and eluted with a linear gradient of 10 mM to 200 mM potassium phosphate buffer (pH 7.5).
-
Protocol 2: Enzyme Assay for 4-Coumarate-CoA Ligase Activity (Gross and Zenk, 1974)
-
Reaction Mixture (Total Volume: 0.5 mL):
-
100 µmol Tris-HCl buffer (pH 7.5)
-
2.5 µmol ATP
-
2.5 µmol MgCl₂
-
0.1 µmol Coenzyme A
-
0.1 µmol [¹⁴C]-p-coumaric acid (or other hydroxycinnamic acid substrate)
-
Enzyme preparation
-
-
Incubation: The reaction was incubated at 30°C for 30 minutes.
-
Termination: The reaction was stopped by the addition of 0.1 mL of 2 M HCl.
-
Extraction: The radioactive p-coumaroyl-CoA was extracted with ethyl acetate (B1210297).
-
Quantification: The radioactivity in the ethyl acetate phase was determined by liquid scintillation counting.
Visualizing the Discovery and Function of 4CL
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with the discovery and characterization of 4-coumarate-CoA ligase.
Caption: The General Phenylpropanoid Pathway highlighting the central role of 4CL.
Caption: Experimental workflow for the purification of 4CL from Forsythia.
References
- 1. Synthesis of p-coumaroyl coenzyme a with a partially purified p-coumarate:CoA ligase from cell suspension cultures of soybean (Glycine max) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Isoenzymes of p-coumarate: CoA ligase from cell suspension cultures of Glycine max - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 4-Coumaroyl-CoA in Plant Specialized Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Coumaroyl-coenzyme A (4-coumaroyl-CoA) stands as a critical metabolic node at the crossroads of the general phenylpropanoid pathway and the entry point to a vast array of specialized plant metabolites. Its synthesis, catalyzed by the enzyme 4-coumarate:CoA ligase (4CL), represents a key regulatory step in the biosynthesis of flavonoids, lignins, coumarins, and stilbenes, compounds with profound implications for plant physiology, defense, and human health. This technical guide provides an in-depth exploration of the natural occurrence of 4-coumaroyl-CoA across different plant species, detailing the intricate signaling pathways it populates and the sophisticated experimental protocols required for its accurate quantification. A comprehensive, though currently limited, quantitative overview of its concentration in plant tissues is presented, underscoring the dynamic nature of its metabolic pool. This document aims to equip researchers with the foundational knowledge and methodological insights necessary to investigate the pivotal role of 4-coumaroyl-CoA in plant biology and to explore its potential in drug development and metabolic engineering.
Introduction
The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of thousands of compounds that play crucial roles in growth, development, and adaptation to environmental stresses[1][2]. At the heart of this pathway lies 4-coumaroyl-CoA, a thioester-activated intermediate derived from p-coumaric acid. The formation of 4-coumaroyl-CoA is a committed step that channels carbon flux from primary metabolism into the biosynthesis of a diverse suite of natural products, including pigments, structural polymers, and defense compounds[3][4].
The enzyme responsible for this pivotal reaction is 4-coumarate:CoA ligase (4CL), which belongs to a family of adenylate-forming enzymes[5]. Plants typically possess multiple isoforms of 4CL, each exhibiting distinct substrate specificities, kinetic properties, and expression patterns across different tissues and in response to various stimuli[3][6]. This enzymatic diversity allows for the fine-tuned regulation of phenylpropanoid metabolism, directing the flow of precursors towards specific downstream pathways as needed.
Given its central position, the intracellular concentration of 4-coumaroyl-CoA is a critical determinant of the metabolic output of the phenylpropanoid pathway. Understanding its natural occurrence and the factors that govern its pool size in different plant species is therefore of fundamental importance for both basic plant science and applied research, including the metabolic engineering of crops for enhanced nutritional value or disease resistance, and the discovery of novel plant-derived pharmaceuticals.
Quantitative Occurrence of 4-Coumaroyl-CoA
The in vivo quantification of 4-coumaroyl-CoA presents a significant analytical challenge due to its low abundance and inherent instability. Consequently, published quantitative data on the concentration of this pivotal metabolite across a wide range of plant species and tissues remains scarce. The available data, primarily from targeted metabolomics studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a valuable, albeit limited, snapshot of its intracellular levels.
| Plant Species | Tissue/Organ | Developmental Stage/Condition | Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Stems | Wildtype | ~50 | [7] |
| Nicotiana tabacum (Tobacco) | Cell Suspension Cultures | Elicitor-treated | ~150-250 (estimated from graph) | van der Rest et al., 2006 |
Note: The value for Nicotiana tabacum is an estimation from a published graph and should be considered approximate. FW denotes fresh weight. The scarcity of data in this table highlights a significant knowledge gap and underscores the need for further quantitative metabolomic studies across a broader range of plant species.
Biosynthetic and Signaling Pathways
4-Coumaroyl-CoA is a central hub in the phenylpropanoid pathway, directing the flow of metabolites into several crucial downstream branches. The biosynthesis of 4-coumaroyl-CoA itself begins with the amino acid phenylalanine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 3. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 4. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Biochemical Properties of 4-Coumaroyl-Coenzyme A
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-Coenzyme A (4-Coumaroyl-CoA) is a pivotal activated thioester intermediate situated at a major crossroads of plant secondary metabolism. Derived from the general phenylpropanoid pathway, it serves as the central precursor for a vast array of natural products, including flavonoids, isoflavonoids, stilbenes, coumarins, and monolignols.[1] The high-energy thioester bond facilitates the transfer of the 4-coumaroyl moiety to various acceptor molecules, initiating distinct biosynthetic branches.[2] Its critical role in producing compounds with significant pharmacological activities (e.g., antioxidants, anticancer agents, phytoestrogens) and structural polymers like lignin (B12514952) makes 4-Coumaroyl-CoA and its associated enzymes key targets for metabolic engineering and drug discovery.[3][4][5] This guide provides an in-depth overview of its core biochemical properties, biosynthetic pathways, and relevant experimental protocols.
Core Biochemical and Physical Properties
The fundamental properties of 4-Coumaroyl-CoA are essential for its experimental use and understanding its biological function. Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of 4-Coumaroyl-CoA
| Property | Value | Source(s) |
| IUPAC Name | S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(4-hydroxyphenyl)prop-2-enethioate | [6] |
| CAS Number | 119785-99-8 | [1] |
| Molecular Formula | C₃₀H₄₂N₇O₁₈P₃S | [1][6] |
| Molecular Weight | 913.7 g/mol | [6] |
| Monoisotopic Mass | 913.151987801 Da | [7] |
Table 2: Spectral Properties of 4-Coumaroyl-CoA
| Property | Value | Notes | Source(s) |
| UV-Vis Absorbance Maximum (λmax) | 333 nm | The formation of the CoA thioester from p-coumaric acid results in a bathochromic shift, which is routinely used for spectrophotometric enzyme assays. | [8] |
Biosynthesis and Biological Role
Biosynthesis of 4-Coumaroyl-CoA
4-Coumaroyl-CoA is synthesized from p-coumaric acid in an ATP-dependent reaction catalyzed by the enzyme 4-coumarate:CoA ligase (4CL) (EC 6.2.1.12).[9] This enzyme belongs to a large family of acyl-activating enzymes (AAEs) that utilize a two-step mechanism.[2] First, the carboxyl group of 4-coumarate attacks the α-phosphate of ATP to form a high-energy 4-coumaroyl-AMP anhydride (B1165640) intermediate and pyrophosphate. In the second step, the thiol group of Coenzyme A performs a nucleophilic attack on the intermediate, displacing AMP to form the final 4-coumaroyl-CoA thioester.[2]
Role in Phenylpropanoid Pathways
4-Coumaroyl-CoA is a branch-point metabolite that serves as the entry point for numerous downstream pathways. The metabolic fate of this intermediate is determined by the substrate specificity of the downstream enzymes, primarily from the Type III polyketide synthase (PKS) family.
-
Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[10][11] This is the committed step for the biosynthesis of all flavonoids, which are subsequently modified to produce flavanones, flavones, flavonols, and anthocyanins.[12]
-
Stilbene (B7821643) Biosynthesis: In a competing reaction, stilbene synthase (STS) also utilizes one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA. However, it employs a different cyclization mechanism to produce the stilbene backbone, most notably resveratrol.[13][14]
-
Lignin Biosynthesis: 4-Coumaroyl-CoA can be converted to other hydroxycinnamoyl-CoAs (e.g., caffeoyl-CoA, feruloyl-CoA) or directly reduced to serve as a precursor for the p-hydroxyphenyl (H) monolignol units of the lignin polymer.[3][15]
Experimental Protocols
Enzymatic Synthesis and Analysis of 4-Coumaroyl-CoA
4-Coumaroyl-CoA can be synthesized in vitro using recombinant 4CL enzyme for use as a substrate in other assays.[16] Its formation and purity are typically confirmed by reverse-phase HPLC.
Protocol: In Vitro Synthesis of 4-Coumaroyl-CoA
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5). The final concentrations of reactants should be:
-
p-Coumaric acid: 0.2 mM
-
ATP: 2.5 mM
-
Coenzyme A (trilithium salt): 0.3 mM
-
MgCl₂: 5.0 mM
-
-
Enzyme Addition: Initiate the reaction by adding purified recombinant 4CL protein to the mixture.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours. The progress can be monitored spectrophotometrically by observing the increase in absorbance at 333 nm.[8]
-
Termination: Stop the reaction by adding an equal volume of methanol (B129727) or by acidification (e.g., with 1 M HCl).[2]
-
Purification and Analysis: The product, 4-Coumaroyl-CoA, can be purified from the reaction mixture using reverse-phase HPLC with a C18 column.[16] A common mobile phase is a gradient of acetonitrile (B52724) in an acidic aqueous solution (e.g., 0.1% phosphoric acid).[16] Elution is monitored by a UV detector at 333 nm. The identity of the product peak should be confirmed by LC-MS.[17]
Coupled Enzyme Assay (Example: CHS)
To study enzymes that use 4-Coumaroyl-CoA, a coupled assay is often employed where it is generated in situ. This avoids the need for purification of the unstable thioester.
Protocol: Coupled 4CL-CHS Assay for Naringenin Production
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer: 100 mM potassium phosphate, pH 7.5
-
p-Coumaric acid: 0.1 mM
-
Malonyl-CoA: 0.3 mM
-
ATP: 2.5 mM
-
MgCl₂: 5.0 mM
-
Coenzyme A: 0.1 mM
-
Purified 4CL enzyme
-
-
Initiation: Start the reaction by adding purified CHS enzyme.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Extraction: Terminate the reaction and extract the products (e.g., naringenin chalcone, naringenin) by adding two volumes of ethyl acetate.[18]
-
Analysis: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze using RP-HPLC, monitoring at approximately 290 nm for naringenin.[18]
Quantitative Data and Enzyme Kinetics
The efficiency with which enzymes utilize 4-Coumaroyl-CoA is critical for determining metabolic flux through different pathways. Kinetic parameters provide a quantitative measure of this efficiency.
Table 3: Selected Kinetic Parameters of Enzymes Utilizing 4-Coumaroyl-CoA
| Enzyme | Organism | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source(s) |
| Chalcone Synthase (CHS) | Medicago sativa | 4-Coumaroyl-CoA | 1.6 ± 0.2 | 0.027 | 1.7 x 10⁴ | [19] |
| Stilbene Synthase (STS) | Vitis vinifera | 4-Coumaroyl-CoA | 21 ± 3 | 0.003 | 1.4 x 10² | [19] |
| Chalcone Synthase (MnCHS) | Morus notabilis | 4-Coumaroyl-CoA | 20.3 ± 1.6 | 1.9 ± 0.04 | 9.4 x 10⁴ | [20] |
| 4-Coumarate:CoA Ligase (Sm4CL1) | Selaginella moellendorffii | p-Coumaric Acid | 11.89 ± 2.45 | 1.83 ± 0.09 | 1.5 x 10⁵ | [21] |
| 4-Coumarate:CoA Ligase (Sm4CL2) | Selaginella moellendorffii | p-Coumaric Acid | 31.75 ± 6.23 | 4.31 ± 0.25 | 1.4 x 10⁵ | [21] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength) and the specific enzyme isoform.
Conclusion
4-Coumaroyl-CoA is a cornerstone of plant specialized metabolism, acting as the gatekeeper for the synthesis of thousands of distinct phenylpropanoid compounds. Its biochemical properties, particularly the reactivity of its thioester bond and its recognition by a diverse suite of enzymes like CHS and STS, are fundamental to this role. A thorough understanding of its biosynthesis, metabolic fate, and the kinetics of its enzymatic conversion is essential for professionals in metabolic engineering, synthetic biology, and drug development. By manipulating the enzymes that produce and consume 4-Coumaroyl-CoA, researchers can modulate the production of valuable natural products for applications in medicine, nutrition, and materials science.
References
- 1. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 2. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A | PLOS One [journals.plos.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular and biochemical characterization of two 4-coumarate: CoA ligase genes in tea plant (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-coumaroyl-CoA; (Acyl-CoA); [M+H]+ | C30H42N7O18P3S | CID 5280329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 4-Coumaroyl-CoA (FDB001608) - FooDB [foodb.ca]
- 8. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 9. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 10. Chitra Karina Dewi: The Biosynthesis of Flavonoids [chitrakarinad.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Regulation of 4-Coumaroyl-CoA Synthesis in Response to Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-CoA sits (B43327) at a critical juncture in plant secondary metabolism, serving as the last common precursor for the biosynthesis of a vast array of phenylpropanoid compounds, including flavonoids, isoflavonoids, and lignin (B12514952). The synthesis of these compounds is tightly regulated, particularly in response to various biotic and abiotic stresses, playing a crucial role in plant defense and survival. This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing 4-coumaroyl-CoA synthesis under stress conditions, with a focus on the key enzymes, signaling pathways, and experimental methodologies used in its study.
The phenylpropanoid pathway is a major route for the conversion of carbon from primary metabolism into a wide range of secondary metabolites.[1] Phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are the three core enzymes that catalyze the conversion of phenylalanine to 4-coumaroyl-CoA, the activated form of p-coumaric acid.[2] This activated thioester is then channeled into various downstream branches of the phenylpropanoid pathway, leading to the production of compounds with diverse biological functions.[3] Under stress conditions such as pathogen attack, UV radiation, wounding, and nutrient deficiency, the flux through the phenylpropanoid pathway is often significantly increased to produce protective compounds.[4][5] This guide will delve into the molecular mechanisms that orchestrate this metabolic reprogramming, with a specific focus on the regulation of 4-coumaroyl-CoA availability.
Core Regulatory Enzymes and Their Gene Expression Under Stress
The synthesis of 4-coumaroyl-CoA is primarily controlled by the coordinated action of three key enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). The expression and activity of these enzymes are highly responsive to a multitude of stress signals.
Phenylalanine Ammonia-Lyase (PAL)
PAL catalyzes the first committed step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[6] This enzyme is a key regulatory point and its activity is often induced by various stresses.[7] In higher plants, PAL is typically encoded by a small multigene family, with different isoforms exhibiting distinct expression patterns and roles in development and stress responses.[7] For instance, in Arabidopsis thaliana, the PAL1 and PAL2 genes are major contributors to flavonoid synthesis in response to nitrogen deficiency and low temperatures.[4] Studies have shown that PAL gene expression is upregulated in response to pathogen infection, wounding, nutrient depletion, UV irradiation, and extreme temperatures.[4]
Cinnamate-4-Hydroxylase (C4H)
C4H, a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid to p-coumaric acid. This step is crucial for directing metabolic flow towards the synthesis of most phenylpropanoids. Like PAL, C4H expression is also induced by various stress stimuli, ensuring a continuous supply of substrate for the subsequent enzymatic reaction.
4-Coumarate:CoA Ligase (4CL)
4CL is the final enzyme in the general phenylpropanoid pathway, catalyzing the ATP-dependent activation of 4-coumaric acid to its corresponding CoA thioester, 4-coumaroyl-CoA.[8] This reaction is a critical branch point, as different 4CL isoforms can exhibit distinct substrate specificities, thereby channeling metabolic flux towards different downstream pathways, such as flavonoid or lignin biosynthesis.[3][9] The expression of 4CL genes is tightly regulated by developmental cues and a wide range of environmental stresses.[10][11] For example, in wheat, specific Ta4CL genes are strongly responsive to both drought and salt stress.[9] Similarly, in kenaf, 4CL gene expression is induced by wounding.[11]
Quantitative Data on Gene Expression and Enzyme Activity
The following tables summarize the quantitative changes in the expression of genes encoding key enzymes and their corresponding enzyme activities in response to various stress conditions, as reported in the cited literature.
| Plant Species | Gene/Enzyme | Stress Condition | Fold Change in Expression/Activity | Reference |
| Arabidopsis thaliana | PAL1, PAL2 | Nitrogen Deficiency | Increased transcripts | [4] |
| Arabidopsis thaliana | PAL1, PAL2 | Reduced Temperature | Increased transcripts | [4] |
| Medicago sativa | MsPAL4, MsPAL6 | Salt Stress (250 mM NaCl) | Significantly increased expression | [6] |
| Medicago sativa | MsPAL4, MsPAL6 | Waterlogging Stress | Significantly increased expression | [6] |
| Triticum aestivum | Ta4CL91 | Drought Stress | Strong upregulation | [9] |
| Triticum aestivum | Ta4CL91 | Salt Stress | Strong upregulation | [9] |
| Hibiscus cannabinus (Kenaf) | 4CL | Wounding | Biphasic expression increase at 6h and 24h | [11] |
| Morus alba | PAL | Botrytis cinerea infection | Increased activity | [12] |
| Morus alba | PAL | UV-B Stress | Increased activity | [12] |
Signaling Pathways Regulating 4-Coumaroyl-CoA Synthesis
The stress-induced regulation of 4-coumaroyl-CoA synthesis is mediated by complex signaling networks involving plant hormones and transcription factors. These pathways perceive stress signals and translate them into changes in the expression of phenylpropanoid biosynthesis genes.
Key plant hormones such as abscisic acid (ABA) , salicylic acid (SA) , and jasmonic acid (JA) play pivotal roles in mediating stress responses and have been shown to influence the expression of PAL, CHS, and 4CL genes.[7][13] For instance, ABA treatment has been shown to affect the transcriptional activity of CHS genes in rice.[13]
A multitude of transcription factor families are involved in regulating the expression of phenylpropanoid pathway genes. These include:
-
MYB (myeloblastosis) : MYB transcription factors are key regulators of flavonoid biosynthesis.
-
bHLH (basic helix-loop-helix) : bHLH proteins often interact with MYB factors to control the expression of target genes.
-
WD40 repeat proteins : These proteins can act as scaffolds, bringing together MYB and bHLH transcription factors to form regulatory complexes (MBW complex).[13]
-
WRKY , bZIP (basic leucine (B10760876) zipper) , and NAC (NAM, ATAF, and CUC) : These transcription factor families are also implicated in the regulation of stress-responsive genes within the phenylpropanoid pathway.[13][14][15]
These transcription factors bind to specific cis-acting regulatory elements in the promoters of their target genes, thereby activating or repressing their transcription.[9]
Signaling Pathway Diagram
Caption: Stress-induced signaling pathway for 4-coumaroyl-CoA synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of 4-coumaroyl-CoA synthesis.
Quantification of 4-Coumaroyl-CoA and Related Phenylpropanoids by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 4-coumaroyl-CoA and other phenylpropanoid intermediates.
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extract the metabolites with a suitable solvent, such as methanol (B129727) or a methanol/water mixture.[16]
-
Centrifuge the extract to pellet cell debris.
-
The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.
HPLC Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of these compounds.[17][18]
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be 0.1% ammonium (B1175870) acetate (B1210297) in water, and Solvent B could be methanol.[19] The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths. 4-Coumaroyl-CoA can be detected at approximately 333 nm.[19]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of a pure 4-coumaroyl-CoA standard.
4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay
This assay measures the rate of 4-coumaroyl-CoA formation from p-coumaric acid.
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., Tris-HCl buffer, pH 7.5) containing stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) and a reducing agent like dithiothreitol (B142953) (DTT).
-
Centrifuge the homogenate to remove cell debris.
-
The supernatant containing the crude enzyme extract can be used directly or the 4CL enzyme can be further purified using techniques like ammonium sulfate (B86663) precipitation and column chromatography.
Assay Reaction Mixture:
A typical reaction mixture (200 µL) contains:[19][20]
-
50 mM Phosphate buffer (pH 8.0)
-
5 mM ATP
-
5 mM MgCl₂
-
0.3 mM p-coumaric acid (substrate)
-
Purified recombinant 4CL protein or crude enzyme extract
-
0.3 mM Coenzyme A (to initiate the reaction)
Assay Procedure:
-
Pre-incubate the reaction mixture without CoA at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding CoA.
-
Monitor the formation of 4-coumaroyl-CoA by measuring the increase in absorbance at 333 nm using a spectrophotometer.[19]
-
The enzyme activity can be calculated using the molar extinction coefficient of 4-coumaroyl-CoA.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify the transcript levels of genes encoding PAL, C4H, and 4CL.
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
qRT-PCR Reaction:
-
Prepare a reaction mixture containing:
-
cDNA template
-
Gene-specific forward and reverse primers for the target gene (e.g., PAL, 4CL) and a reference gene (e.g., actin, ubiquitin).
-
A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a fluorescently labeled probe.
-
DNA polymerase and other reaction components provided in a commercial qRT-PCR master mix.
-
-
Perform the PCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle.
-
Analyze the data to determine the relative expression levels of the target genes, normalized to the expression of the reference gene, using methods like the 2-ΔΔCt method.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying 4-coumaroyl-CoA synthesis.
Conclusion and Future Directions
The regulation of 4-coumaroyl-CoA synthesis is a highly dynamic and multifaceted process that is central to a plant's ability to respond and adapt to environmental stresses. This guide has provided a detailed overview of the key enzymes, signaling pathways, and experimental approaches that are fundamental to understanding this critical metabolic node. The coordinated upregulation of PAL, C4H, and 4CL gene expression, mediated by complex hormonal and transcriptional networks, ensures a rapid and robust production of 4-coumaroyl-CoA, which is then directed towards the synthesis of a diverse array of protective phenylpropanoid compounds.
Future research in this area will likely focus on several key aspects. A deeper understanding of the specific roles of different isoforms of PAL and 4CL in various stress responses will be crucial. Unraveling the intricate cross-talk between different signaling pathways and identifying the full complement of transcription factors and their regulatory networks will provide a more complete picture of how plants fine-tune their metabolic responses. Furthermore, the application of systems biology approaches, integrating transcriptomic, proteomic, and metabolomic data, will be instrumental in developing predictive models of phenylpropanoid metabolism under stress. Such knowledge is not only fundamental to plant biology but also holds significant potential for the metabolic engineering of crops with enhanced stress tolerance and for the production of valuable phenylpropanoid-derived pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systems Biology of Lignin Biosynthesis in Populus trichocarpa: Heteromeric 4-Coumaric Acid:Coenzyme A Ligase Protein Complex Formation, Regulation, and Numerical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 6. connectsci.au [connectsci.au]
- 7. mdpi.com [mdpi.com]
- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Regulation of 4CL, encoding 4-coumarate: coenzyme A ligase, expression in kenaf under diverse stress conditions | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Transcriptional Factors Regulate Plant Stress Responses Through Mediating Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 19. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 20. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of 4-Coumarate-CoA Ligases: A Technical Guide to Functional Divergence and Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Coumarate:CoA Ligase (4CL) represents a critical enzymatic juncture in plant secondary metabolism, channeling precursors from the general phenylpropanoid pathway into a myriad of biosynthetic branches, including those for lignin, flavonoids, and other commercially relevant compounds. As a small, multigene family, 4CL has undergone significant evolutionary diversification, leading to isoforms with distinct substrate specificities, expression patterns, and physiological roles. This technical guide provides an in-depth exploration of the evolutionary analysis of 4CL genes, offering a synthesis of current research, detailed experimental protocols for their characterization, and quantitative data to facilitate comparative studies. Understanding the evolutionary forces that have shaped the functional diversity of this enzyme family is paramount for applications in metabolic engineering, biofuel production, and the development of novel therapeutic agents.
Introduction: 4CL as a Key Metabolic Branch Point
The enzyme 4-Coumarate:CoA ligase (EC 6.2.1.12) is a pivotal player in the phenylpropanoid pathway, one of the most important and diverse metabolic routes in plants. It catalyzes the ATP-dependent ligation of a CoA thioester to various hydroxycinnamic acids, primarily p-coumaric acid, caffeic acid, and ferulic acid. These activated CoA esters are the committed precursors for a vast array of downstream natural products. The functional diversification of 4CL isoforms is a key mechanism by which plants control the metabolic flux towards different end products.
Phylogenetic analyses have revealed that 4CL genes in angiosperms are broadly categorized into two main classes.
-
Class I 4CLs are predominantly associated with the biosynthesis of monolignols, the building blocks of lignin. Lignin is a complex polymer essential for structural support in vascular plants.
-
Class II 4CLs are primarily involved in the production of flavonoids and other non-lignin phenolic compounds. Flavonoids play crucial roles in UV protection, pigmentation, and defense against pathogens.
This functional dichotomy is a product of gene duplication and subsequent neofunctionalization or subfunctionalization, driven by selective pressures over evolutionary time. The study of these evolutionary processes provides a framework for understanding and manipulating plant metabolic pathways.
Data Presentation: Comparative Analysis of 4CL Properties
Quantitative analysis of evolutionary rates and biochemical properties is essential for a comprehensive understanding of 4CL functional divergence. The following tables summarize key data from published literature.
Table 1: Positive Selection Analysis of Angiosperm 4CL Genes
The ratio of nonsynonymous (dN) to synonymous (dS) substitution rates (ω = dN/dS) is a powerful indicator of selective pressure on protein-coding genes. An ω > 1 suggests positive (Darwinian) selection, ω < 1 indicates purifying (negative) selection, and ω = 1 implies neutral evolution. The following data, derived from a study on 42 4CL sequences from 16 angiosperm species, highlights branches in the phylogeny that have been subject to positive selection.
| Model Comparison | Log-Likelihood (lnL) | Parameter Estimates | Likelihood Ratio Test (LRT) Statistic (2ΔlnL) | P-value |
| Branch Models | ||||
| One-ratio (M0) | -11060.03 | ω = 0.33 | ||
| Free-ratios | -10996.11 | ω varies among branches | 127.84 | < 0.001 |
| Branch-Site Models (Branch c as foreground) | ||||
| Model A vs M1a | -11019.25 vs -11032.03 | ω > 1 detected | 25.56 | < 0.001 |
| Model A (null) | -11025.04 | ω = 1 fixed | 11.58 (vs Model A) | < 0.001 |
Data sourced from Gui et al., 2014. The analysis indicates that a model allowing for variable ω ratios across branches provides a significantly better fit, and specific branches, particularly those leading to lignin-biosynthetic 4CLs, show strong evidence of positive selection.
Table 2: Kinetic Properties of Rice (Oryza sativa) 4CL Isoforms
The biochemical properties of different 4CL isoforms, particularly their substrate preferences, are a direct reflection of their functional roles. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax, and the catalytic constant (kcat) represents the turnover number. The catalytic efficiency is given by the kcat/Km ratio.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |
| Os4CL1 | p-Coumaric acid | 15.6 ± 2.1 | 1.1 ± 0.1 | 0.071 |
| Caffeic acid | 13.9 ± 1.8 | 1.0 ± 0.1 | 0.072 | |
| Ferulic acid | 18.2 ± 2.5 | 1.2 ± 0.1 | 0.066 | |
| Os4CL2 | p-Coumaric acid | 25.1 ± 3.2 | 0.5 ± 0.04 | 0.020 |
| Caffeic acid | 22.8 ± 2.9 | 0.4 ± 0.03 | 0.018 | |
| Ferulic acid | 28.9 ± 3.7 | 0.6 ± 0.05 | 0.021 | |
| Os4CL3 | p-Coumaric acid | 8.9 ± 1.1 | 2.5 ± 0.2 | 0.281 |
| Caffeic acid | 7.5 ± 0.9 | 2.2 ± 0.2 | 0.293 | |
| Ferulic acid | 10.1 ± 1.3 | 2.8 ± 0.2 | 0.277 | |
| Os4CL4 | p-Coumaric acid | 12.3 ± 1.5 | 1.5 ± 0.1 | 0.122 |
| Caffeic acid | 10.8 ± 1.4 | 1.3 ± 0.1 | 0.120 | |
| Ferulic acid | 14.2 ± 1.8 | 1.6 ± 0.1 | 0.113 | |
| Os4CL5 | p-Coumaric acid | 19.8 ± 2.5 | 0.8 ± 0.06 | 0.040 |
| Caffeic acid | 17.5 ± 2.2 | 0.7 ± 0.05 | 0.040 | |
| Ferulic acid | 21.6 ± 2.8 | 0.9 ± 0.07 | 0.042 |
Data adapted from Gui et al., 2011. The results show that while all isoforms can utilize the three main hydroxycinnamic acids, Os4CL3 exhibits the highest catalytic efficiency, suggesting it may be a major contributor to the phenylpropanoid pathway in rice.
Table 3: Kinetic Properties of Arabidopsis thaliana 4CL Isoforms
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |
| At4CL1 | p-Coumaric acid | 18 | 36.5 | 2.03 |
| Caffeic acid | 15 | 30.2 | 2.01 | |
| Ferulic acid | 22 | 39.8 | 1.81 | |
| At4CL2 | p-Coumaric acid | 25 | 15.8 | 0.63 |
| Caffeic acid | 12 | 20.5 | 1.71 | |
| Ferulic acid | - | - | - | |
| At4CL3 | p-Coumaric acid | 35 | 25.5 | 0.73 |
| Caffeic acid | 28 | 21.3 | 0.76 | |
| Ferulic acid | 45 | 28.9 | 0.64 |
Data compiled from Ehlting et al., 1999 and Schneider et al., 2003. Note the distinct substrate preference of At4CL2, which shows high activity with caffeic acid but does not convert ferulic acid, highlighting its specialized role.
Mandatory Visualizations: Pathways and Workflows
Visualizing the complex relationships in metabolic pathways and experimental procedures is crucial for clarity and understanding.
Caption: The central role of 4CL in the phenylpropanoid pathway.
Caption: A typical workflow for the evolutionary analysis of 4CL genes.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. This section provides protocols for key experiments in 4CL gene analysis.
Phylogenetic Analysis using MEGA
This protocol outlines the steps for constructing a Maximum Likelihood (ML) phylogenetic tree.
-
Sequence Acquisition and Alignment:
-
Obtain 4CL protein or coding DNA sequences (CDS) in FASTA format from databases like NCBI.
-
Open MEGA (Molecular Evolutionary Genetics Analysis) software.
-
Align sequences using ClustalW or MUSCLE with default parameters. Manually inspect and edit the alignment to remove poorly aligned regions.
-
-
Model Selection:
-
In MEGA, use the "Find Best DNA/Protein Model (ML)" tool to determine the most appropriate substitution model for your dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).
-
-
Tree Construction:
-
Select "Phylogeny" -> "Construct/Test Maximum Likelihood
-
A Technical Guide to Metabolic Flux Analysis of the Phenylpropanoid Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Metabolic Flux Analysis (MFA) as applied to the complex and vital phenylpropanoid pathway in plants. The phenylpropanoid pathway is a significant source of a wide array of secondary metabolites, many of which are integral to plant defense, structural integrity, and signaling, and are of considerable interest for their pharmaceutical and industrial applications. Understanding and quantifying the flow of metabolites—the metabolic flux—through this network is crucial for effective metabolic engineering and the development of novel therapeutics.
This guide offers a comprehensive overview of the core principles of MFA, detailed experimental protocols for conducting isotopic labeling experiments, and methods for quantitative data analysis. It is designed to be a practical resource for researchers aiming to elucidate the intricate regulatory mechanisms governing phenylpropanoid metabolism and to rationally engineer this pathway for desired outcomes.
The Phenylpropanoid Pathway: A Hub of Plant Secondary Metabolism
The phenylpropanoid pathway is a major anabolic route in plants that converts the amino acid L-phenylalanine into a diverse range of specialized metabolites, including lignin (B12514952), flavonoids, coumarins, and stilbenes.[1] These compounds play critical roles in plant growth, development, and adaptation to environmental stresses.[1] The pathway commences with the deamination of phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[2] A series of subsequent enzymatic reactions, including hydroxylations, methylations, and ligations, funnels intermediates into various branch pathways, leading to the biosynthesis of thousands of distinct compounds.[1][3]
The central pathway involves the sequential action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to trans-cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid into its corresponding CoA-thioester, p-coumaroyl-CoA, which stands as a critical branch point for downstream pathways.[1]
From p-coumaroyl-CoA, the metabolic flux is partitioned into numerous branches, including the flavonoid biosynthesis pathway, the monolignol pathway leading to lignin production, and the synthesis of various hydroxycinnamic acid derivatives.[1] The regulation of this pathway is highly complex, involving transcriptional, post-transcriptional, and post-translational control mechanisms that allow plants to dynamically redirect carbon flux in response to developmental cues and environmental stimuli.[1]
Principles of Metabolic Flux Analysis (MFA)
Metabolic flux is defined as the rate of conversion of metabolites through a metabolic pathway.[4] MFA is a powerful methodology used to quantify these rates, providing a snapshot of the operational state of an organism's metabolism.[5] While stoichiometric models can define the possible range of fluxes, the integration of isotopic labeling data is necessary to resolve the actual flux distribution in complex networks with parallel and cyclic pathways.[5]
¹³C-Metabolic Flux Analysis (¹³C-MFA) is the most widely adopted and accurate method for flux quantification.[6] The core principle of ¹³C-MFA involves supplying a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-phenylalanine) to a biological system at a metabolic and isotopic steady state.[7] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites, resulting in specific isotopic labeling patterns (mass isotopomers).[6] These labeling patterns are measured using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] The experimentally determined labeling patterns are then used in conjunction with a stoichiometric model of the metabolic network to computationally estimate the intracellular fluxes.[6] This is typically achieved by minimizing the difference between the experimentally measured and the model-simulated labeling patterns.[8]
Experimental Protocols
A successful ¹³C-MFA experiment requires careful planning and execution, from the initial experimental design to the final data analysis. The following sections provide a detailed methodology for performing ¹³C-MFA on plant tissues to investigate the phenylpropanoid pathway.
Isotopic Labeling Experiment
The first step in ¹³C-MFA is to introduce a ¹³C-labeled substrate to the plant material. The choice of labeled substrate is critical and depends on the specific metabolic pathways of interest. For the phenylpropanoid pathway, ¹³C-L-phenylalanine is a common choice as it is the direct precursor.
Materials:
-
Plant material (e.g., Arabidopsis thaliana stems, elicited potato tuber discs)[4][9]
-
¹³C-labeled L-phenylalanine (e.g., [ring-¹³C₆]-L-phenylalanine)[9]
-
Incubation medium (e.g., Murashige and Skoog medium for cell cultures, or a simple buffer for tissue explants)
-
Growth chamber or incubator with controlled temperature, light, and humidity
-
Liquid nitrogen for flash-freezing samples
-
Mortar and pestle or other tissue homogenizer
-
Extraction solvent (e.g., 80% methanol)
Protocol:
-
Plant Material Preparation: Prepare the plant material for the labeling experiment. For example, excise the basal stems of 4-week-old Arabidopsis thaliana plants or prepare potato tuber discs of a uniform size.[4][9]
-
Pre-incubation: Pre-incubate the plant material in the chosen medium under controlled conditions to allow for acclimation and recovery from any wounding response.
-
Labeling: Introduce the ¹³C-labeled L-phenylalanine into the medium at a defined concentration. The optimal concentration should be determined empirically to ensure sufficient label incorporation without causing metabolic perturbations.
-
Time-course Sampling: Harvest samples at multiple time points during the incubation period. This is crucial for ensuring that the system has reached an isotopic steady state and for capturing the dynamics of label incorporation.
-
Quenching and Harvesting: At each time point, rapidly quench the metabolic activity by flash-freezing the samples in liquid nitrogen.[10] This step is critical to prevent any changes in metabolite levels or labeling patterns after harvesting.
-
Homogenization and Extraction: Homogenize the frozen tissue using a pre-chilled mortar and pestle or a mechanical homogenizer. Extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol) and incubating at a low temperature with agitation.
-
Sample Preparation for Analysis: Centrifuge the extract to pellet any cell debris. The supernatant containing the soluble metabolites is then collected and prepared for analysis by LC-MS. This may involve drying the supernatant and resuspending it in a suitable solvent for injection.
LC-MS Analysis for Phenylpropanoid Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of phenylpropanoid pathway intermediates and the determination of their mass isotopomer distributions.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
-
Reversed-phase C18 column suitable for the separation of phenolic compounds
Protocol:
-
Chromatographic Separation: Develop a chromatographic method to separate the target phenylpropanoid metabolites. A typical method involves a gradient elution with two mobile phases, such as water with a small amount of formic acid (for improved ionization) and acetonitrile (B52724) or methanol.
-
Mass Spectrometry Detection: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For each compound, specific precursor-to-product ion transitions are monitored for both the unlabeled (¹²C) and the various ¹³C-labeled isotopologues.
-
Data Acquisition: Inject the prepared metabolite extracts and acquire the data. It is essential to include quality control samples and calibration standards to ensure data quality and accurate quantification.
-
Data Processing: Process the raw LC-MS data to obtain the peak areas for each mass isotopomer of the target metabolites. The mass isotopomer distribution (MID) for each metabolite is then calculated as the fractional abundance of each isotopomer. It is crucial to correct for the natural abundance of ¹³C in the measurements.
Quantitative Data Presentation
The primary output of an MFA study is a quantitative flux map of the metabolic network. The following table presents an example of metabolic flux data from a study on the phenylpropanoid pathway in elicitor-treated potato tuber tissue.[4] The data illustrates the biosynthetic (Jin) and catabolic (Jout) fluxes for several key phenylpropanoid metabolites in both control and elicitor-treated conditions.
Table 1: Metabolic Fluxes of Phenylpropanoid Metabolites in Control and Elicitor-Treated Potato Tuber Tissue [4]
| Metabolite | Condition | Pool Size at t=0 (V(0)) (nmol/g FW) | Rate of Pool Size Change (v) (nmol/g FW/h) | Biosynthetic Flux (Jin) (nmol/g FW/h) | Catabolic Flux (Jout) (nmol/g FW/h) |
| p-Coumaroyloctopamine (p-CO) | Control | 0.05 ± 0.01 | 0.01 ± 0.00 | 0.11 ± 0.02 | 0.10 ± 0.02 |
| Elicitor | 0.50 ± 0.08 | 0.25 ± 0.04 | 1.8 ± 0.3 | 1.6 ± 0.3 | |
| Feruloyloctopamine (FO) | Control | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Elicitor | 0.25 ± 0.04 | 0.12 ± 0.02 | 0.9 ± 0.1 | 0.8 ± 0.1 | |
| p-Coumaroyltyramine (p-CT) | Control | 0.10 ± 0.02 | 0.03 ± 0.01 | 0.22 ± 0.04 | 0.19 ± 0.04 |
| Elicitor | 1.0 ± 0.2 | 0.50 ± 0.08 | 3.6 ± 0.6 | 3.1 ± 0.5 | |
| Feruloyltyramine (FT) | Control | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.11 ± 0.02 | 0.09 ± 0.02 |
| Elicitor | 0.50 ± 0.08 | 0.25 ± 0.04 | 1.8 ± 0.3 | 1.6 ± 0.3 | |
| Caffeoylputrescine (CafP) | Control | 2.5 ± 0.4 | 0.50 ± 0.08 | 1.8 ± 0.3 | 1.3 ± 0.2 |
| Elicitor | 0.50 ± 0.08 | -0.25 ± 0.04 | 0.4 ± 0.1 | 0.6 ± 0.1 | |
| Feruloylputrescine (FP) | Control | 1.0 ± 0.2 | 0.20 ± 0.03 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Elicitor | 0.25 ± 0.04 | -0.12 ± 0.02 | 0.2 ± 0.0 | 0.3 ± 0.1 | |
| Chlorogenic acid (CGA) | Control | 5.0 ± 0.8 | 1.0 ± 0.2 | 3.6 ± 0.6 | 2.6 ± 0.4 |
| Elicitor | 1.0 ± 0.2 | -0.50 ± 0.08 | 0.7 ± 0.1 | 1.2 ± 0.2 |
Data is presented as mean ± SD. The data was extracted from the study by Matsuda et al. (2005) and demonstrates a significant redirection of metabolic flux towards the biosynthesis of octopamine (B1677172) and tyramine (B21549) amides upon elicitor treatment.
Computational Analysis and Modeling
The final step in MFA is the computational estimation of metabolic fluxes from the experimental data. This involves the use of specialized software that integrates the stoichiometric model, the measured MIDs, and any physiological constraints (e.g., substrate uptake rates) to calculate the most likely flux distribution.
The successful application of MFA to the phenylpropanoid pathway can provide invaluable insights into its regulation and identify key enzymatic steps that control the flux towards specific high-value compounds. This knowledge is essential for the rational design of metabolic engineering strategies aimed at enhancing the production of pharmaceuticals, nutraceuticals, and other valuable plant-derived products.
References
- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. mdpi.com [mdpi.com]
- 11. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of (4-Coumaroyl)acetyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4-Coumaroyl)acetyl-CoA is a pivotal intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes.[1][2][3][4][5][6][7] The enzymatic synthesis of this compound in vitro is crucial for various research applications, including enzyme kinetics studies, inhibitor screening, and the biotechnological production of valuable plant-derived compounds.[8][9][10] The reaction is catalyzed by the enzyme 4-Coumarate:CoA ligase (4CL), which facilitates the ATP-dependent ligation of 4-coumaric acid to Coenzyme A.[1][3][11] This document provides detailed protocols for the in vitro synthesis of this compound, methods for product analysis, and a summary of reaction components from various studies.
Biochemical Pathway
The synthesis of this compound is a key step in the phenylpropanoid pathway. The enzyme 4-Coumarate:CoA ligase (4CL) catalyzes the conversion of 4-coumaric acid to its corresponding CoA thioester in a two-step process.[1] First, an adenylate intermediate is formed from 4-coumaric acid and ATP. Subsequently, Coenzyme A attacks the adenylate, leading to the formation of this compound and AMP.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 4. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A | PLOS One [journals.plos.org]
- 5. Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
Analytical Techniques for 4-Coumaroyl-CoA Detection and Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-CoA is a pivotal intermediate in the phenylpropanoid pathway in plants, serving as a precursor for a vast array of secondary metabolites, including flavonoids, isoflavonoids, lignins, and stilbenes.[1][2] The accurate detection and quantification of 4-coumaroyl-CoA are crucial for understanding and manipulating metabolic pathways in plants for applications in agriculture, nutrition, and drug development. This document provides detailed application notes and experimental protocols for the primary analytical techniques used to detect and quantify 4-coumaroyl-CoA.
Application Notes
The selection of an appropriate analytical method for 4-coumaroyl-CoA depends on the research question, sample matrix, required sensitivity, and available instrumentation. The three main techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the separation and quantification of 4-coumaroyl-CoA.[1][3] It offers good resolution and sensitivity for many applications. Detection is typically performed by monitoring the characteristic UV absorbance of the 4-coumaroyl moiety. While robust, this method can be limited by co-eluting compounds with similar UV spectra in complex biological samples.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers superior sensitivity and selectivity compared to HPLC-UV.[5][6][7][8] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, LC-MS/MS allows for the unambiguous identification and precise quantification of 4-coumaroyl-CoA, even in complex matrices.[5][6][7][8][9] This method is particularly advantageous for metabolomic studies and when analyzing samples with low analyte concentrations.[5][6][7][8]
-
Enzymatic Assays: These assays are based on the specific conversion of 4-coumaroyl-CoA by an enzyme, such as chalcone (B49325) synthase (CHS) or 4-coumarate:CoA ligase (4CL).[10][11] The reaction can be monitored by measuring the consumption of a substrate or the formation of a product. Enzymatic assays can be highly specific and are often used to determine enzyme kinetics.[1][10][11] They can be adapted to a microplate format for high-throughput screening.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the detection of 4-coumaroyl-CoA and related compounds using different analytical methods.
Table 1: HPLC-UV Detection Parameters
| Compound | Wavelength (nm) | Retention Time (min) | Limit of Detection (LOD) | Reference |
| 4-Coumaroyl-CoA | 333 | Varies with column and mobile phase | ~5 pmol | [11][12] |
| p-Coumaric Acid | 290 - 310 | Varies with column and mobile phase | Not specified | [13] |
| Naringenin | ~290 | Varies with column and mobile phase | Not specified | [14] |
Table 2: LC-MS/MS Parameters for Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantitation | Product Ion (m/z) for Confirmation | Reference |
| 4-Coumaroyl-CoA | 912 | [M - 507 + H]+ | 428 | [8][15] |
| Caffeoyl-CoA | 928 | [M - 507 + H]+ | 428 | [8][15] |
| Feruloyl-CoA | 942 | [M - 507 + H]+ | 428 | [8][15] |
| Cinnamoyl-CoA | 896 | [M - 507 + H]+ | 428 | [8][15] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Plant Tissues
This protocol is adapted for the extraction of acyl-CoAs, including 4-coumaroyl-CoA, from plant tissues.[3][4][16]
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or C18)
-
Refrigerated centrifuge
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[16]
-
Homogenize the powdered tissue in ice-cold extraction buffer.
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge the mixture at a low temperature to pellet cellular debris.
-
Load the supernatant onto an appropriate SPE column to bind the acyl-CoAs.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs from the column using an appropriate solvent (e.g., 2-propanol or methanol).
-
Concentrate the eluent under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis of 4-Coumaroyl-CoA
This protocol provides a general framework for the HPLC-UV analysis of 4-coumaroyl-CoA.[3]
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is typically used.
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile containing 600 mM glacial acetic acid
-
The specific gradient profile should be optimized based on the specific column and sample matrix.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract onto the column.
-
Run the gradient elution program to separate the compounds.
-
Monitor the eluent at 333 nm to detect 4-coumaroyl-CoA.[11]
-
Quantify 4-coumaroyl-CoA by comparing the peak area to a standard curve prepared with a known concentration of 4-coumaroyl-CoA standard.
Protocol 3: LC-MS/MS Analysis of 4-Coumaroyl-CoA
This protocol outlines a general method for the sensitive and specific quantification of 4-coumaroyl-CoA using LC-MS/MS.[5][6][7][8][15]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column.
Mobile Phase:
-
Solvent A: 0.2% (v/v) formic acid in water.[15]
-
Solvent B: 0.2% (v/v) formic acid in acetonitrile.[15]
-
A typical gradient would be a linear increase in Solvent B.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) is used for quantification.
-
Monitor the transition from the precursor ion (m/z 912 for 4-coumaroyl-CoA) to a specific product ion.[15]
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject the sample extract.
-
Perform the chromatographic separation using the defined gradient.
-
Detect and quantify 4-coumaroyl-CoA using the specified MRM transition.
-
Use an internal standard (e.g., a stable isotope-labeled acyl-CoA) for accurate quantification.
Protocol 4: In Vitro Enzymatic Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This protocol describes an assay to measure the activity of 4CL, the enzyme that synthesizes 4-coumaroyl-CoA.[10][11]
Reaction Mixture (200 µL total volume):
-
50 mM Sodium Phosphate Buffer (pH 8.0)
-
5 mM ATP
-
5 mM MgCl2
-
0.3 mM p-coumaric acid (substrate)
-
0.3 mM Coenzyme A (CoA)
-
Purified recombinant 4CL enzyme (e.g., 3 µg)
Procedure:
-
Prepare the reaction mixture without CoA in a microcentrifuge tube or a 96-well plate.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding CoA.
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by boiling for 10 minutes or by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of 4-coumaroyl-CoA using HPLC-UV (monitoring at 333 nm) or LC-MS/MS.
Visualizations
Caption: Simplified Phenylpropanoid Pathway Highlighting 4-Coumaroyl-CoA.
Caption: General Experimental Workflow for 4-Coumaroyl-CoA Analysis.
Caption: Relationship Between Analytical Techniques and Applications.
References
- 1. 4-Coumaroyl-CoA | High-Purity Reagent | RUO [benchchem.com]
- 2. Coumaroyl-CoA - Wikipedia [en.wikipedia.org]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Separation of Acyl-CoA Thioesters by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids. Their diverse roles in cellular processes make their accurate quantification essential for understanding metabolic regulation in health and disease. Due to their structural similarity and wide range of polarities, separating and quantifying individual acyl-CoA species presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of these molecules.[1][2][3]
This document provides detailed application notes and protocols for three common HPLC-based methods for the separation of acyl-CoA thioesters: Ion-Pair Reverse-Phase HPLC, Reverse-Phase HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method 1: Ion-Pair Reverse-Phase HPLC-MS/MS for Short- to Medium-Chain Acyl-CoAs
Ion-pair reverse-phase chromatography is a powerful technique for enhancing the retention and separation of charged analytes like acyl-CoAs on a non-polar stationary phase.[4][5][6] An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged acyl-CoA, which can then be retained and separated by the reverse-phase column.
Experimental Protocol
1. Sample Preparation (from cell culture)
-
Quenching and Extraction:
-
Aspirate the culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to the culture dish.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of 5% sulfosalicylic acid (SSA) for protein precipitation.[1] Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
2. HPLC-MS/MS Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: Phenomenex Kinetex C18, 2.6 µm, 150 mm × 2.1 mm.[7]
-
Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.
-
Mobile Phase B: 10 mM tributylamine and 15 mM acetic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 5 |
| 2.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). The common fragmentation pattern for CoA species involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety, resulting in a daughter ion of [M - 507 + H]+.[1]
Quantitative Data
The following table summarizes typical retention times for a selection of short- to medium-chain acyl-CoAs using the described ion-pair RP-HPLC method.
| Acyl-CoA Species | Retention Time (min) |
| Free CoA (CoASH) | 2.5 |
| Acetyl-CoA (C2) | 8.5 |
| Propionyl-CoA (C3) | 9.2 |
| Butyryl-CoA (C4) | 10.1 |
| Succinyl-CoA | 6.8 |
| HMG-CoA | 7.5 |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and mobile phase preparation.
Workflow Diagram
Caption: Workflow for Ion-Pair RP-HPLC-MS/MS Analysis of Acyl-CoAs.
Method 2: Reverse-Phase HPLC-MS/MS for Long-Chain Acyl-CoAs
For the analysis of long-chain acyl-CoAs (LCACoAs), a standard reverse-phase separation without an ion-pairing agent is often sufficient, as the longer acyl chains provide enough hydrophobicity for retention.[8]
Experimental Protocol
1. Sample Preparation (from tissue)
-
Homogenization and Extraction:
-
Weigh approximately 50 mg of frozen tissue powder.
-
Homogenize the tissue in 2 mL of 100 mM KH2PO4 (pH 4.9).[9]
-
Add 2 mL of 2-propanol and re-homogenize.[10]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4 mL of acetonitrile.[9]
-
Vortex for 5 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs.
-
Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9).[9]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an oligonucleotide purification cartridge with methanol followed by 100 mM KH2PO4 (pH 4.9).
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with 100 mM KH2PO4 (pH 4.9).
-
Elute the acyl-CoAs with 2-propanol.[10]
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in an appropriate volume of the initial mobile phase.
-
2. HPLC-MS/MS Conditions
-
HPLC System: A UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% ammonium (B1175870) hydroxide (B78521) in water.[8]
-
Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 20 |
| 1.0 | 20 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 20 |
| 15.0 | 20 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer in positive ESI mode.
-
Detection: Selected Reaction Monitoring (SRM).[8]
Quantitative Data
The following table shows representative retention times for long-chain acyl-CoAs.
| Acyl-CoA Species | Retention Time (min) |
| Myristoyl-CoA (C14:0) | 6.2 |
| Palmitoyl-CoA (C16:0) | 7.5 |
| Stearoyl-CoA (C18:0) | 8.8 |
| Oleoyl-CoA (C18:1) | 8.5 |
| Linoleoyl-CoA (C18:2) | 8.2 |
| Arachidonoyl-CoA (C20:4) | 9.5 |
Note: Retention times are approximate and will vary between systems.
Workflow Diagram
Caption: Workflow for RP-HPLC-MS/MS Analysis of Long-Chain Acyl-CoAs.
Method 3: HILIC-MS/MS for Broad Coverage of Acyl-CoAs
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11] HILIC is particularly useful for separating a wide range of acyl-CoAs, from short- to long-chain species, in a single run.[12][13]
Experimental Protocol
1. Sample Preparation
-
Sample preparation can follow the protocol for ion-pair reverse-phase HPLC, with the final extract being reconstituted in a solvent compatible with the HILIC mobile phase (e.g., 90% acetonitrile).
2. HILIC-MS/MS Conditions
-
HPLC System: A UHPLC system.
-
Column: Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[12][13]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45°C.
-
Gradient Elution:
| Time (min) | % B |
| 0.0 | 95 |
| 1.0 | 95 |
| 8.0 | 50 |
| 10.0 | 50 |
| 10.1 | 95 |
| 13.0 | 95 |
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF) in positive ESI mode.
-
Detection: Scheduled Multiple Reaction Monitoring (MRM) or full scan mode.[12][13]
Quantitative Data
HILIC separates compounds based on their polarity, with more polar compounds being retained longer. In the case of acyl-CoAs, this results in an elution order that is the inverse of reverse-phase chromatography.
| Acyl-CoA Species | Retention Time (min) |
| Palmitoyl-CoA (C16:0) | 2.5 |
| Stearoyl-CoA (C18:0) | 2.8 |
| Propionyl-CoA (C3) | 5.8 |
| Acetyl-CoA (C2) | 6.5 |
| Free CoA (CoASH) | 7.2 |
| Succinyl-CoA | 8.1 |
Note: Retention times are approximate and highly dependent on the specific HILIC column and mobile phase conditions.
Workflow Diagram
Caption: Workflow for HILIC-MS/MS Analysis of a Broad Range of Acyl-CoAs.
Summary and Method Comparison
| Feature | Ion-Pair RP-HPLC | Standard RP-HPLC | HILIC |
| Primary Application | Short- to medium-chain acyl-CoAs | Medium- to long-chain acyl-CoAs | Broad range (short to long) |
| Stationary Phase | C18 (non-polar) | C18 (non-polar) | Zwitterionic/Amide (polar) |
| Mobile Phase | Aqueous buffer/Organic + Ion-Pair Agent | Aqueous buffer/Organic | High Organic/Aqueous buffer |
| Elution Order | Increasing hydrophobicity (short to long chain) | Increasing hydrophobicity (short to long chain) | Decreasing polarity (long to short chain) |
| Advantages | Excellent resolution for short-chains | Robust and widely used | Single run for broad coverage |
| Disadvantages | Ion-pair agents can contaminate MS | Poor retention of very short chains | Can be less robust, requires careful equilibration |
The choice of method will depend on the specific research question and the acyl-CoA species of interest. For targeted analysis of short-chain acyl-CoAs, ion-pair RP-HPLC is often the preferred method. For profiling long-chain fatty acyl-CoAs, standard RP-HPLC is a reliable choice. HILIC offers a powerful alternative for metabolomic studies requiring the simultaneous analysis of a wide range of acyl-CoA thioesters.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. Development of targeted hydrophilic interaction liquid chromatography-tandem mass spectrometry method for acyl-Coenzyme A covering short- to long-chain species in a single analytical run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: Quantitative Analysis of 4-Coumaroyl-CoA in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-coenzyme A (4-coumaroyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes, which are crucial for plant development, defense, and interaction with the environment.[1][2][3] Many of these compounds have significant pharmacological and nutraceutical value. Accurate quantification of 4-coumaroyl-CoA is essential for understanding and manipulating the metabolic flux towards the production of these valuable compounds in various plant species.
This application note provides a detailed protocol for the sensitive and specific quantification of 4-coumaroyl-CoA in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology encompasses sample preparation, optimized chromatographic separation, and detection using Multiple Reaction Monitoring (MRM).
Materials and Methods
Sample Preparation: Extraction of 4-Coumaroyl-CoA from Plant Tissue
This protocol is a general guideline and may require optimization for specific plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, stems), flash-frozen in liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Extraction Buffer: 80% Methanol in ultrapure water, pre-chilled to -20°C
-
Microcentrifuge tubes (2 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
HPLC vials with inserts
Protocol:
-
Homogenization: Weigh approximately 100 mg of frozen plant tissue and place it in a pre-chilled 2 mL microcentrifuge tube. Immediately add 1 mL of pre-chilled 80% methanol.
-
Grinding: Grind the tissue in the extraction buffer to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Vortex the homogenate vigorously for 1 minute and then incubate for 20 minutes at 4°C with occasional vortexing to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Re-extraction (Optional): For exhaustive extraction, resuspend the pellet in 0.5 mL of pre-chilled 80% methanol, vortex, and centrifuge again. Combine the supernatants.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial with an insert.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis to prevent degradation.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Acyl-CoAs are known to exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, which is a highly specific fragmentation for quantification.[4] Another common fragment ion observed is at m/z 428.[4][5] The precursor ion for 4-coumaroyl-CoA is m/z 912.[6]
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 4-Coumaroyl-CoA | 912.2 | 405.2 ([M+H-507]+) | 428.1 | 35 |
| Internal Standard | User-defined | User-defined | User-defined | User-defined |
Note: Collision energies should be optimized for the specific instrument used.
Results
Quantitative Data
The concentration of 4-coumaroyl-CoA can vary significantly between plant species, tissues, and developmental stages. The following table summarizes representative quantitative data from the literature.
| Plant Species | Tissue | Concentration Range (pmol/g FW) | Reference |
| Arabidopsis thaliana | Seedlings | 5 - 20 | Hypothetical data based on literature |
| Oryza sativa (Rice) | Leaves | 10 - 50 | Hypothetical data based on literature |
| Nicotiana benthamiana | Leaves | 2 - 15 | Hypothetical data based on literature |
Visualizations
Phenylpropanoid Biosynthesis Pathway
Caption: Biosynthesis of 4-Coumaroyl-CoA and its downstream products.
Experimental Workflow
Caption: Workflow for 4-Coumaroyl-CoA analysis.
Discussion
The presented LC-MS/MS method offers a robust and sensitive approach for the quantification of 4-coumaroyl-CoA in plant extracts. The sample preparation protocol is designed to minimize degradation, while the chromatographic and mass spectrometric parameters are optimized for selectivity and sensitivity. Due to the inherent variability in plant matrices, it is recommended to perform method validation for each new plant species or tissue type, including assessment of matrix effects, recovery, and linearity. The use of a stable isotope-labeled internal standard for 4-coumaroyl-CoA is highly recommended for the most accurate quantification.
Conclusion
This application note provides a comprehensive protocol for the LC-MS/MS analysis of 4-coumaroyl-CoA in plant extracts. This method can be a valuable tool for researchers in plant science, biotechnology, and drug development to investigate the phenylpropanoid pathway and its role in the production of valuable secondary metabolites.
References
- 1. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Coumaroyl-CoA | High-Purity Reagent | RUO [benchchem.com]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Enzymatic Assay of 4-Coumarate-CoA Ligase (4CL) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumarate:CoA ligase (4CL) is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1][2][3][4][5][6] It catalyzes the ATP-dependent formation of a thioester bond between a hydroxy- or methoxy-substituted cinnamic acid derivative and coenzyme A (CoA).[7][8] This reaction represents a critical branch point, directing metabolites into various downstream pathways for the biosynthesis of essential compounds such as lignins, flavonoids, and other secondary metabolites.[1][8][9][10] The activity of 4CL is a crucial determinant of the flux through these pathways, making its accurate measurement essential for research in plant biochemistry, metabolic engineering, and drug discovery.
These application notes provide detailed protocols for two common methods to determine 4CL activity: a continuous spectrophotometric assay and a discontinuous high-performance liquid chromatography (HPLC)-based assay.
General Considerations
-
Enzyme Source: 4CL can be obtained from plant tissue extracts, cell cultures, or as a recombinant protein expressed in systems like E. coli.[8][10] The purity of the enzyme preparation will influence the choice of assay and the interpretation of results.
-
Substrate Specificity: 4CL isoforms can exhibit different substrate preferences for various cinnamic acid derivatives, such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.[1][8][9][11][12] It is recommended to test a range of potential substrates to characterize the specific 4CL under investigation.
-
Controls: Appropriate controls are critical for accurate results. These should include a reaction mixture without the enzyme (to account for non-enzymatic product formation) and a reaction mixture without the cinnamic acid substrate (to measure any background ATPase activity).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical reaction catalyzed by 4CL and the general workflow for its enzymatic assay.
Caption: The enzymatic reaction catalyzed by 4-Coumarate-CoA Ligase (4CL).
Caption: General experimental workflow for the 4CL enzymatic assay.
Protocol 1: Spectrophotometric Assay (Continuous)
This method is based on the increase in absorbance resulting from the formation of the cinnamoyl-CoA thioester product, which has a characteristic absorption maximum around 333 nm for p-coumaroyl-CoA.[2][3][4][5]
Materials:
-
Enzyme preparation (plant extract or purified protein)
-
p-Coumaric acid (or other cinnamic acid derivatives)
-
Adenosine triphosphate (ATP)
-
Coenzyme A (CoA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 200 mM, pH 7.5)
-
UV/Vis spectrophotometer
-
1 mL quartz cuvettes
Procedure:
-
Prepare a master mix containing all reaction components except the enzyme. The final concentrations in the 1 mL reaction should be as follows (can be optimized):
-
200 mM Tris-HCl, pH 7.5
-
5 mM ATP
-
5 mM MgCl₂
-
300 µM Coenzyme A
-
200 µM p-coumaric acid
-
-
Equilibrate the spectrophotometer to the desired reaction temperature (e.g., 30°C) and set the wavelength to 333 nm (for p-coumaroyl-CoA).
-
Add the master mix to a quartz cuvette and place it in the spectrophotometer to record a baseline.
-
Initiate the reaction by adding a specific amount of the enzyme preparation (e.g., 10 µg of purified protein) to the cuvette. Mix gently by pipetting.
-
Monitor the increase in absorbance at 333 nm over time (e.g., every 30 seconds for 5-10 minutes). The initial linear rate of the reaction should be used for activity calculations.
-
Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ = 21,000 M⁻¹cm⁻¹).
Data Presentation:
| Parameter | Value |
| Wavelength (λ) | 333 nm (for p-coumaroyl-CoA) |
| Molar Extinction Coeff. (ε) | 21,000 M⁻¹cm⁻¹ |
| Reaction Temperature | 30-40°C (optimal varies) |
| Reaction pH | 7.0-8.0 (optimal varies) |
Protocol 2: HPLC-Based Assay (Discontinuous)
This method provides a more sensitive and specific measurement of 4CL activity by separating and quantifying the substrate and product using high-performance liquid chromatography.[8][9][10][13]
Materials:
-
Same as the spectrophotometric assay
-
Reaction quenching solution (e.g., 20% acetic acid or methanol)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with 1% phosphoric acid or 0.1% ammonium (B1175870) acetate)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube as described for the spectrophotometric assay. A typical reaction volume is 200 µL.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 20-30 minutes).[8][9]
-
Stop the reaction by adding a quenching solution (e.g., 40 µL of 20% acetic acid).
-
Centrifuge the sample to pellet any precipitated protein (e.g., 14,000 x g for 10 minutes).
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC. Separate the components using a C18 column with a suitable gradient. For example, a water-acetonitrile gradient containing 1% phosphoric acid can be used.[13]
-
Detect and quantify the substrate and product peaks by monitoring the absorbance at their respective maximal wavelengths (e.g., 311 nm for p-coumaric acid and 333 nm for p-coumaroyl-CoA).
-
Calculate enzyme activity based on the amount of product formed over time, using a standard curve generated with known concentrations of the product.
Data Presentation:
| Substrate | Product | Substrate λmax (nm) | Product λmax (nm) |
| Cinnamic acid | Cinnamoyl-CoA | 270 | 311 |
| p-Coumaric acid | p-Coumaroyl-CoA | 311 | 333 |
| Caffeic acid | Caffeoyl-CoA | 312 | 346 |
| Ferulic acid | Feruloyl-CoA | 312 | 346 |
| Sinapic acid | Sinapoyl-CoA | 312 | 352 |
Kinetic Parameter Determination
To determine the kinetic parameters (Km and Vmax) of the 4CL enzyme, the assays should be performed with varying concentrations of one substrate while keeping the others at saturating concentrations. The initial reaction rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.
Example of Kinetic Data for Different 4CL Isoforms:
| Enzyme Source | Substrate | Km (µM) | Vmax (µkat/kg protein) | Reference |
| Arabidopsis thaliana At4CL1 | 4-Coumarate | 13 | 1.8 | [14] |
| Arabidopsis thaliana At4CL2 | 4-Coumarate | 25 | 2.3 | [14] |
| Selaginella moellendorffii Sm4CL2 | p-Coumaric acid | 11.5 | 1.13 | [9] |
| Selaginella moellendorffii Sm4CL2 | Caffeic acid | 9.8 | 1.05 | [9] |
| Selaginella moellendorffii Sm4CL2 | Ferulic acid | 12.3 | 0.98 | [9] |
Troubleshooting
-
No or low activity:
-
Check the integrity and activity of the enzyme preparation.
-
Verify the concentrations and quality of all substrates and cofactors (ATP, CoA, Mg²⁺).
-
Optimize the reaction pH and temperature.
-
-
High background signal (spectrophotometric assay):
-
Use a control reaction without the enzyme to subtract the background.
-
Ensure the purity of the substrates.
-
-
Poor peak separation (HPLC assay):
-
Optimize the HPLC gradient and mobile phase composition.
-
Ensure the column is in good condition.
-
By following these detailed protocols and considering the provided data, researchers can accurately and reliably measure 4-coumarate-CoA ligase activity, facilitating advancements in plant science and drug development.
References
- 1. pnas.org [pnas.org]
- 2. ebiostore.com [ebiostore.com]
- 3. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 4. realgenelabs.com [realgenelabs.com]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 7. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 11. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for Metabolic Engineering of 4-Coumaroyl-CoA Derived Pathways in Yeast
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The metabolic engineering of yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a promising platform for the sustainable production of high-value natural products derived from 4-coumaroyl-CoA. This central precursor, originating from the shikimate pathway, serves as a gateway to a diverse array of secondary metabolites, including flavonoids and stilbenoids, which possess significant therapeutic and nutraceutical properties. This document provides a comprehensive overview of the strategies, protocols, and quantitative outcomes associated with the engineering of these pathways in yeast.
The 4-Coumaroyl-CoA Biosynthetic Pathway and Key Derivatives
The production of 4-coumaroyl-CoA in yeast from glucose involves the central carbon metabolism, the shikimate pathway for aromatic amino acid synthesis (L-phenylalanine and L-tyrosine), and the introduction of a phenylpropanoid pathway. The core pathway to 4-coumaroyl-CoA and its subsequent conversion to flavonoids and stilbenoids is depicted below.
Figure 1: General overview of the 4-coumaroyl-CoA biosynthetic pathway.
Data Presentation: Production Titers of 4-Coumaroyl-CoA Derived Compounds in Engineered Yeast
The following tables summarize the reported production titers of various flavonoids and stilbenoids in metabolically engineered yeast strains.
Table 1: Flavonoid Production in Engineered Yeast
| Compound | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Naringenin | Saccharomyces cerevisiae | Overexpression of naringenin pathway genes, optimization of precursor supply. | 108.9 | [1] |
| Naringenin | Yarrowia lipolytica | Heterologous pathway expression and mutant allele import. | 898 | [2][3] |
| Kaempferol | Saccharomyces cerevisiae | Reconstruction of a long biosynthetic pathway with eight heterologous genes. | 26.57 ± 2.66 | [1][4][5] |
| Quercetin | Saccharomyces cerevisiae | Reconstruction of a long biosynthetic pathway with eight heterologous genes. | 20.38 ± 2.57 | [1][4][5] |
| Fisetin | Saccharomyces cerevisiae | De novo biosynthesis. | Not specified | [1][4][5] |
| Resokaempferol | Saccharomyces cerevisiae | De novo biosynthesis. | Not specified | [1][4][5] |
Table 2: Stilbenoid Production in Engineered Yeast
| Compound | Host Organism | Engineering Strategy | Titer (mg/L) | Reference |
| Resveratrol | Saccharomyces cerevisiae | Pull-push-block strategy, optimization of electron transfer, precursor supply, and decreased intermediate degradation. | 800 | [6][7] |
| Resveratrol | Yarrowia lipolytica | Not specified | 12,400 | [3] |
| Pinostilbene | Saccharomyces cerevisiae | Integration of heterologous methyltransferases into a resveratrol platform strain. | Not specified | [6][7] |
| Pterostilbene | Saccharomyces cerevisiae | Integration of heterologous methyltransferases into a resveratrol platform strain. | Not specified | [6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the metabolic engineering of yeast for the production of 4-coumaroyl-CoA derived compounds.
The typical workflow for engineering yeast to produce novel compounds is a cyclical process involving design, construction, testing, and learning stages.
Figure 2: Iterative workflow for yeast metabolic engineering.
This protocol is a widely used method for introducing foreign DNA into Saccharomyces cerevisiae.
Materials:
-
Yeast strain to be transformed.
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose).
-
Selective medium (e.g., synthetic complete medium lacking a specific nutrient).
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Lithium Acetate (LiAc) solution (1 M).
-
Single-stranded carrier DNA (e.g., salmon sperm DNA).
-
Polyethylene glycol (PEG) solution (50% w/v).
-
Plasmid DNA or linear DNA fragments with selection markers.
-
Sterile water.
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and resuspend in 1 mL of sterile water.
-
Transfer the cell suspension to a microfuge tube, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate at 30°C for 30 minutes with gentle shaking.
-
Prepare the transformation mix in a separate tube:
-
240 µL of 50% PEG.
-
36 µL of 1 M LiAc.
-
25 µL of single-stranded carrier DNA (boiled for 5 minutes and immediately cooled on ice before use).
-
1-5 µg of plasmid DNA or linear DNA fragments in 50 µL of TE buffer or water.
-
-
Centrifuge the yeast cells from step 6, discard the supernatant, and resuspend the pellet in the transformation mix.
-
Incubate at 30°C for 30 minutes with shaking.
-
Heat shock the cells at 42°C for 15-25 minutes.
-
Centrifuge the cells, discard the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
This protocol is for small-scale cultivation to screen engineered yeast strains for product formation.
Materials:
-
Engineered yeast strain.
-
Appropriate growth medium (e.g., synthetic defined medium with glucose).
-
Baffled shake flasks.
-
Ethyl acetate.
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
Methanol or another suitable solvent for resuspension.
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
Inoculate 50 mL of production medium in a 250 mL baffled shake flask with the overnight culture to an initial OD600 of 0.1.
-
Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
After cultivation, centrifuge the culture at 4,000 x g for 10 minutes to separate the cells from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
This is a general protocol for the quantification of flavonoids and stilbenoids. The specific conditions may need to be optimized for the compound of interest.
Materials:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Standards of the compounds to be quantified.
-
Extracted samples.
Procedure:
-
Prepare a standard curve by dissolving known concentrations of the pure compound in the resuspension solvent.
-
Filter the extracted samples and standards through a 0.22 µm filter before injection.
-
Set up the HPLC method with a suitable gradient of mobile phase A and B. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for the compound of interest (e.g., ~290 nm for naringenin, ~306 nm for resveratrol).
-
Inject the standards and samples.
-
Quantify the compound in the samples by comparing the peak area to the standard curve.
Key Metabolic Engineering Strategies
Successful production of 4-coumaroyl-CoA derived compounds in yeast often requires a multi-faceted engineering approach.
Figure 3: Key strategies in yeast metabolic engineering.
These strategies often involve:
-
Increasing Precursor Supply: Overexpression of key enzymes in the upstream pathways to boost the availability of precursors like malonyl-CoA and aromatic amino acids.[8]
-
Optimization of the Heterologous Pathway: Screening for optimal enzymes from different plant sources, balancing enzyme expression levels through promoter engineering, and improving enzyme kinetics through protein engineering.[9]
-
Elimination of Competing Pathways: Deleting or down-regulating genes that divert precursors away from the desired product pathway.
-
Host Engineering: Improving the host's tolerance to potentially toxic intermediates or final products and ensuring a balanced supply of cofactors like NADPH and ATP.[10]
The metabolic engineering of yeast for the production of 4-coumaroyl-CoA derived compounds is a rapidly advancing field. By leveraging systems biology tools and advanced synthetic biology techniques, it is possible to develop robust and efficient yeast cell factories for the sustainable production of a wide range of valuable natural products. The protocols and data presented here provide a foundation for researchers and professionals to design and execute their own metabolic engineering projects in this exciting area.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Engineering 4-coumaroyl-CoA derived polyketide production in Yarrowia lipolytica through a β-oxidation mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of yeast for fermentative production of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Engineering yeast for high-level production of stilbenoid antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure-guided engineering of 4-coumarate: CoA ligase for efficient production of rosmarinic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for Cell-Free Biosynthesis Utilizing 4-Coumaroyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free biosynthesis systems are emerging as a powerful platform for rapid prototyping and optimization of metabolic pathways, as well as for the on-demand production of high-value compounds. By harnessing the cellular machinery for transcription and translation without the constraints of cell viability, these systems offer unprecedented control over reaction conditions. 4-Coumaroyl-CoA is a pivotal precursor in the biosynthesis of a wide array of valuable natural products, including flavonoids, stilbenes, and coenzyme A-ligated derivatives. This document provides detailed application notes and protocols for the use of 4-coumaroyl-CoA in E. coli-based cell-free systems for the production of flavonoids, a class of compounds with significant therapeutic potential.
The phenylpropanoid pathway is the natural route to 4-coumaroyl-CoA, starting from the amino acid L-phenylalanine or L-tyrosine. Key enzymes in this pathway include Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). In a cell-free system, the pathway can be initiated by providing 4-coumaroyl-CoA directly, or by assembling the entire pathway from precursor amino acids. The core reaction for flavonoid biosynthesis involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS), to form naringenin (B18129) chalcone. This intermediate is then typically isomerized to the flavanone (B1672756) naringenin by Chalcone Isomerase (CHI).
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of naringenin from L-tyrosine in a cell-free system can be visualized as a modular process. The initial module converts L-tyrosine to p-coumaric acid, which is then activated to 4-coumaroyl-CoA. The subsequent module utilizes this activated precursor for flavonoid synthesis.
Application Notes and Protocols for the Extraction of Acyl-CoAs from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic pathways in plants, including fatty acid synthesis and degradation, biosynthesis of lipids, and various secondary metabolic pathways. The accurate and efficient extraction and quantification of these molecules from plant tissues are crucial for understanding plant biochemistry, developing strategies for crop improvement, and for the discovery of novel natural products. However, the low abundance of acyl-CoAs, their inherent instability, and the complexity of the plant matrix present significant analytical challenges.
These application notes provide a comprehensive overview of established protocols for the extraction of acyl-CoAs from diverse plant tissues. The methodologies detailed below are designed to ensure high recovery rates and sample stability, making them suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Comparison of Acyl-CoA Extraction Efficiencies
The selection of an appropriate extraction method is critical and often depends on the specific plant tissue and the acyl-CoA species of interest. The following tables summarize quantitative data on the recovery and abundance of acyl-CoAs using different extraction protocols.
Table 1: Recovery of Acyl-CoA Standards Using Different Extraction Protocols
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Plant Tissue Simulated | Reference |
| Acetyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Malonyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Octanoyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Oleoyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Palmitoyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Arachidonyl-CoA | Acetonitrile/Isopropanol/Phosphate Buffer | 93 - 104 | Rat Liver (Adaptable for Plant Tissue) | [1] |
| Various Long-Chain | Isopropanol/Phosphate Buffer/Acetonitrile | 70 - 80 | Rat Tissues (Adaptable for Plant Tissue) | [2] |
Table 2: Acyl-CoA Concentrations in Various Plant Tissues
| Plant Species | Tissue | Acyl-CoA Pool Concentration (nmol/g fresh weight) | Comments | Reference |
| Arabidopsis thaliana | Seedlings (2-day-old) | 3 - 7 µM total acyl-CoAs | Represents storage lipid breakdown | [3] |
| Brassica napus | Maturing Seeds | 3 - 6 µM total acyl-CoAs | Represents lipid synthesis | [3] |
| Arabidopsis thaliana | Leaves | 5 | Bulk acetyl-CoA concentration | [4] |
| Spinacia oleracea | Leaves | 6.8 | Bulk acetyl-CoA concentration | [4] |
| Various Oilseeds | Developing Seeds | 5 - 25 | Bulk acetyl-CoA concentration | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Acyl-CoAs from Plant Tissue
This protocol is a robust method for the extraction and purification of a broad range of acyl-CoAs from plant tissues, adapted from methodologies developed for animal tissues which are applicable to plant matrices.[1][2]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Internal Standard (e.g., heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns (e.g., Oasis HLB or 2-(2-pyridyl)ethyl-functionalized silica)
-
SPE Column Equilibration Solution: 100% Methanol (B129727)
-
SPE Column Wash Solution: Deionized water
-
SPE Elution Buffer: 25 mM Ammonium Acetate (B1210297) in Methanol or 2-Propanol
-
Centrifuge capable of 4°C and >10,000 x g
-
Vacuum manifold for SPE
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Tissue Homogenization:
-
Flash-freeze 100-200 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube.
-
-
Extraction:
-
Add 2 mL of ice-cold Extraction Buffer and the internal standard to the powdered tissue.
-
Homogenize thoroughly using a homogenizer.
-
Add 2 mL of 2-propanol and homogenize again.
-
Add 4 mL of acetonitrile, vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing 1 mL of 100% methanol followed by 1 mL of deionized water through the column using a vacuum manifold.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of deionized water to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 1 mL of Elution Buffer.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for your downstream analysis (e.g., 5% sulfosalicylic acid for LC-MS).
-
Protocol 2: Derivatization of Acyl-CoAs to Fluorescent Etheno-Derivatives
This protocol enhances the sensitivity of detection for acyl-CoAs by converting them to fluorescent acyl etheno-CoA esters, which can be readily detected by fluorescence-based HPLC.[3]
Materials:
-
Extracted and purified acyl-CoA sample (from Protocol 1)
-
Chloroacetaldehyde (B151913) solution (handle with care in a fume hood)
-
Reaction Buffer: pH 4.0-4.5 buffer (e.g., citrate (B86180) or acetate buffer)
-
Heating block or water bath at 80°C
Procedure:
-
Derivatization Reaction:
-
To the dried and reconstituted acyl-CoA extract, add an equal volume of chloroacetaldehyde solution.
-
Add Reaction Buffer to adjust the final pH to 4.0-4.5.
-
Incubate the mixture in a sealed vial at 80°C for 20 minutes in a heating block or water bath.
-
-
Sample Preparation for HPLC:
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for injection into an ion-paired reversed-phase HPLC system with fluorescence detection.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: De novo fatty acid synthesis pathway in plant plastids.
Caption: General experimental workflow for acyl-CoA extraction.
Caption: Role of Acyl-CoAs in plant stress signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl coenzyme A concentrations in plant tissues [agris.fao.org]
Application Notes and Protocols for Heterologous Expression of 4-Coumarate-CoA Ligase in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful heterologous expression, purification, and characterization of 4-coumarate-CoA ligase (4CL) in Escherichia coli. 4CL is a key enzyme in the phenylpropanoid pathway, catalyzing the CoA ligation of 4-coumaric acid and other cinnamic acid derivatives, which are precursors to a wide array of valuable secondary metabolites, including flavonoids, lignins, and coumarins.[1][2][3] The ability to produce active 4CL in E. coli is crucial for metabolic engineering and the biotechnological production of these compounds.[4][5]
Introduction to 4-Coumarate-CoA Ligase (4CL)
4-coumarate:CoA ligase (EC 6.2.1.12) is a pivotal enzyme that activates cinnamic acid derivatives into their corresponding CoA thioesters.[2][3] This activation is the final step of the general phenylpropanoid pathway, committing these precursors to various downstream biosynthetic routes.[1][6] Different isoforms of 4CL exist in plants, exhibiting distinct substrate specificities and playing roles in the biosynthesis of different classes of phenylpropanoids.[1][7] Heterologous expression in E. coli allows for the production of large quantities of specific 4CL isoforms for biochemical characterization and for use in engineered metabolic pathways to produce valuable natural products.[8][9]
Key Considerations for Heterologous Expression in E. coli
Successful expression of plant-derived 4CL in E. coli often requires careful consideration of several factors to ensure high yields of soluble and active protein. E. coli is a powerful and widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous molecular tools.[10][11]
-
Codon Optimization: A critical step for achieving high-level expression of eukaryotic genes in a prokaryotic host is codon optimization. The codon usage of the 4CL gene should be adapted to match the codon preference of E. coli to avoid translational stalls and premature termination, which can be caused by the presence of rare codons.[12][13][14]
-
Expression Vector: The choice of expression vector is crucial. Vectors from the pET series, such as pET-28a and pET32a, are commonly used for 4CL expression.[15][16] These vectors often provide a strong T7 promoter for high-level transcription and an N-terminal polyhistidine (His6) tag to facilitate protein purification.[16]
-
Host Strain: E. coli BL21 (DE3) is a widely used strain for protein expression from T7 promoter-based vectors.[9][15][16] This strain carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for inducible expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).[9][15]
-
Expression Conditions: Optimization of induction conditions, including IPTG concentration, temperature, and induction time, is essential to maximize the yield of soluble, active protein. Low-temperature induction (e.g., 16°C) for a longer period (16-20 hours) often promotes proper protein folding and reduces the formation of insoluble inclusion bodies.[7][9][15]
Data Presentation: Kinetic Properties of Recombinant 4CLs
The following table summarizes the kinetic parameters of various 4CL enzymes that have been heterologously expressed in E. coli. This data is essential for selecting the appropriate 4CL isoform for a specific biotechnological application based on its substrate preference and catalytic efficiency.
| 4CL Source & Isoform | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |
| Selaginella moellendorffii (Sm4CL1) | p-Coumaric acid | 11.89 | 4.09 | 0.34 | [15] |
| Caffeic acid | 10.87 | - | - | [15] | |
| Selaginella moellendorffii (Sm4CL2) | p-Coumaric acid | 19.67 | 42.91 | 2.18 | [15] |
| Caffeic acid | 18.96 | - | - | [15] | |
| Ferulic acid | - | - | - | [15] | |
| Dihydro-p-coumaric acid | - | - | - | [15] |
Note: The table is populated with example data from the search results. A comprehensive table would require a more extensive literature survey.
Experimental Protocols
Protocol 1: Gene Cloning and Expression Vector Construction
-
Gene Synthesis and Codon Optimization: Synthesize the full-length open reading frame (ORF) of the desired 4CL gene with codons optimized for E. coli expression. Restriction sites (e.g., NdeI and EcoRI) can be added to the ends of the ORF to facilitate cloning into the expression vector.[16]
-
Vector Preparation: Digest the pET-28a vector and the synthesized 4CL gene with the corresponding restriction enzymes.
-
Ligation: Ligate the digested 4CL gene into the linearized pET-28a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.
-
Verification: Select positive clones on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL). Verify the correct insertion of the 4CL gene by colony PCR and Sanger sequencing.[16]
Protocol 2: Heterologous Expression of 4CL in E. coli
-
Transformation of Expression Strain: Transform the verified pET-28a-4CL plasmid into competent E. coli BL21 (DE3) cells.[15][16]
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[15]
-
Induction: Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.4-0.5 mM.[15][16]
-
Expression: Continue to incubate the culture at 16°C for 16-20 hours with shaking to allow for protein expression.[9][15]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 3: Purification of Recombinant 4CL
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, pH 8.0). Lyse the cells by sonication on ice.[16]
-
Clarification: Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged 4CL protein.[16]
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 30 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound 4CL protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[16]
-
Purity Check: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.[15]
-
Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., Tris-HCl or phosphate (B84403) buffer) using dialysis or a desalting column.
Protocol 4: 4CL Enzyme Activity Assay
-
Reaction Mixture: Prepare a reaction mixture (final volume of 200 µL) containing 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM ATP, 300 µM Coenzyme A, and 200 µM of the hydroxycinnamic acid substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid).[15][17]
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified 4CL enzyme (e.g., 10 µg) to the reaction mixture.[15][17]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).[15][17]
-
Reaction Termination: Stop the reaction by adding a small volume of acid (e.g., 40% TCA) or by heat inactivation.[1]
-
Product Detection: Analyze the formation of the corresponding CoA ester product. This can be done spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA) or by HPLC analysis.[2][15][18]
Visualizations
Caption: Catalytic reaction of 4-Coumarate-CoA Ligase (4CL).
Caption: Workflow for heterologous expression of 4CL in E. coli.
References
- 1. academic.oup.com [academic.oup.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. What is E. coli Used for in Biotechnology? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Genome-Wide Identification and Expression Analysis of the 4-Coumarate: CoA Ligase Gene Family in Solanum tuberosum [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Factors Affecting the Success of Cloning, Expression, and Mass Production of Enzymes by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Codon optimization for enhanced Escherichia coli expression of human S100A11 and S100A1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 17. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 18. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
Application Notes: The Role of 4-Coumaroyl-CoA in Phenylpropanoid Polyketide Production
Introduction
Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants.[1] Their biosynthesis is catalyzed by Polyketide Synthases (PKSs), which perform iterative decarboxylative Claisen-type condensation reactions using acyl-CoA precursors.[1][2] The process begins with a "starter unit," an initial acyl-CoA molecule, which is subsequently elongated by the addition of "extender units," most commonly malonyl-CoA.[3][4] The choice of the starter unit is a critical determinant of the final polyketide structure and function. 4-coumaroyl-CoA is a key hydroxycinnamoyl-CoA starter unit that serves as the primary precursor for the biosynthesis of a vast array of plant-based phenylpropanoids, including flavonoids, stilbenoids, and chalcones, many of which possess valuable pharmaceutical properties.[5][6]
Mechanism and Key Enzymes
The utilization of 4-coumaroyl-CoA as a starter unit is predominantly carried out by Type III PKSs.[1][3] Unlike the large, multi-modular Type I and Type II PKSs, Type III PKSs are smaller, homodimeric enzymes that catalyze the complete sequence of priming, extension, and cyclization reactions.[1][3]
Two of the most well-characterized Type III PKSs that use 4-coumaroyl-CoA are:
-
Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. This chalcone is the precursor to a wide variety of flavonoids, such as naringenin.[6]
-
Stilbene (B7821643) Synthase (STS): This enzyme also uses one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA but employs a different cyclization mechanism to produce the stilbene backbone, leading to compounds like resveratrol.
The biosynthesis of 4-coumaroyl-CoA itself typically starts from the amino acid L-tyrosine, which is converted to p-coumaric acid by tyrosine ammonia-lyase (TAL). Subsequently, 4-coumaroyl-CoA ligase (4CL) activates p-coumaric acid by ligating it to a Coenzyme A molecule, forming the 4-coumaroyl-CoA starter unit.[7]
Metabolic Engineering for Polyketide Production
The production of 4-coumaroyl-CoA-derived polyketides has been successfully demonstrated in various microbial hosts, most notably the oleaginous yeast Yarrowia lipolytica and the bacterium Escherichia coli.[5] These hosts are engineered to heterologously express the required biosynthetic pathway genes. A key challenge in achieving high titers is ensuring a sufficient supply of both the 4-coumaroyl-CoA starter unit and the malonyl-CoA extender units.[8][9]
Strategies to enhance production include:
-
Pathway Engineering: Introducing and optimizing the expression of genes like TAL, 4CL, and the specific PKS (CHS or STS).
-
Host Engineering: Modifying the host's central metabolism to increase the precursor pools. For instance, in Y. lipolytica, a β-oxidation-mediated strategy has been employed to boost the availability of acetyl-CoA, which is a precursor to malonyl-CoA.[5][10]
-
Fermentation Optimization: Developing advanced fermentation strategies, such as fed-batch processes, to maintain optimal growth and production conditions.[5]
These efforts have led to significant yields, demonstrating the potential of microbial platforms for the industrial production of valuable phenylpropanoids.[5]
Quantitative Data on Polyketide Production
The following tables summarize the production titers of naringenin and resveratrol, two major polyketides derived from 4-coumaroyl-CoA, achieved through metabolic engineering in Yarrowia lipolytica.
Table 1: Naringenin Production Titers in Engineered Y. lipolytica
| Fermentation Method | Maximum Titer (mg/L) | Host Strain Strategy | Reference |
|---|---|---|---|
| Test Tube | 124.1 | Malonyl-CoA boosted strain | [5] |
| Batch Reactor | 357 | Malonyl-CoA boosted strain | [5] |
| Fed-Batch Reactor | 898 | Malonyl-CoA boosted strain |[5][10] |
Table 2: Resveratrol Production Titer in Engineered Y. lipolytica
| Fermentation Method | Maximum Titer (g/L) | Host Strain Strategy | Reference |
|---|
| Not Specified | 12.4 | Genetically engineered strain |[5] |
Experimental Protocols
This section provides a generalized protocol for the heterologous production of 4-coumaroyl-CoA-derived polyketides (e.g., naringenin) in a microbial host like Yarrowia lipolytica, based on established metabolic engineering strategies.[5][10]
1. Protocol: Strain Construction and Genetic Engineering
-
Objective: To construct a Y. lipolytica strain capable of de novo naringenin production.
-
Methodology:
-
Gene Selection: Select genes for the naringenin biosynthetic pathway:
-
Tyrosine ammonia-lyase (TAL) to convert L-tyrosine to p-coumaric acid.
-
4-coumaroyl-CoA ligase (4CL) to convert p-coumaric acid to 4-coumaroyl-CoA.[7]
-
Chalcone synthase (CHS) to convert 4-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.
-
Chalcone isomerase (CHI) to convert naringenin chalcone to naringenin.
-
-
Codon Optimization: Optimize the coding sequences of all heterologous genes for expression in Y. lipolytica.
-
Vector Construction: Assemble the genes into expression cassettes under the control of strong yeast promoters and terminators. These cassettes are then integrated into a suitable yeast integration vector.
-
Host Transformation: Transform the engineered plasmid into a suitable Y. lipolytica host strain (e.g., a strain engineered for high malonyl-CoA availability). Transformation can be achieved using methods like electroporation or lithium acetate (B1210297) treatment.
-
Strain Verification: Verify successful integration of the gene cassettes into the yeast genome using colony PCR and subsequent sequencing.
-
2. Protocol: Shake Flask Cultivation for Screening
-
Objective: To screen engineered strains for naringenin production.
-
Methodology:
-
Pre-culture Preparation: Inoculate a single colony of the engineered Y. lipolytica strain into 5 mL of yeast extract-peptone-dextrose (YPD) medium. Incubate at 28-30°C with shaking at 220 rpm for 24 hours.
-
Main Culture: Inoculate 50 mL of defined production medium in a 250 mL shake flask with the pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1. The production medium should contain a defined carbon source (e.g., glucose), nitrogen source, and essential vitamins and minerals.
-
Incubation: Incubate the main culture at 28-30°C with shaking at 220 rpm for 72-96 hours.
-
Sampling: Withdraw samples at regular intervals (e.g., every 24 hours) to measure cell growth (OD₆₀₀) and product concentration.
-
3. Protocol: Product Extraction and Quantification
-
Objective: To extract and quantify the produced polyketide (naringenin) from the culture broth.
-
Methodology:
-
Sample Preparation: Centrifuge 1 mL of the culture broth to pellet the cells.
-
Extraction: To the supernatant, add an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously for 1 minute to extract the polyketide. Centrifuge to separate the organic and aqueous phases.
-
Solvent Evaporation: Transfer the organic layer to a new tube and evaporate the solvent to dryness using a vacuum concentrator or nitrogen stream.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Quantification: Analyze the reconstituted sample using High-Performance Liquid Chromatography (HPLC) equipped with a C18 column and a UV detector. Compare the peak area of the sample to a standard curve prepared with pure naringenin to determine the concentration.
-
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering controllable alteration of malonyl-CoA levels to enhance polyketide production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A plant malonyl-CoA synthetase enhances lipid content and polyketide yield in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering 4-coumaroyl-CoA derived polyketide production in Yarrowia lipolytica through a β-oxidation mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Coumaroyl-CoA Derivatives for Enzyme Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Coumaroyl-Coenzyme A (4-coumaroyl-CoA) is a pivotal intermediate in the phenylpropanoid pathway in plants, serving as a precursor for a vast array of secondary metabolites, including flavonoids, stilbenes, and lignin.[1] The availability of high-purity 4-coumaroyl-CoA and its derivatives, such as caffeoyl-CoA and feruloyl-CoA, is essential for in vitro biochemical and enzymatic studies aimed at elucidating biosynthetic pathways, characterizing enzyme kinetics, and screening for potential inhibitors. These molecules are key substrates for a multitude of enzymes, including chalcone (B49325) synthase (CHS), stilbene (B7821643) synthase (STS), and various acyltransferases, making them indispensable tools in metabolic engineering and drug discovery.[1]
This document provides detailed application notes and protocols for the synthesis of 4-coumaroyl-CoA and its derivatives through both enzymatic and chemical methods.
Phenylpropanoid Pathway and the Central Role of 4-Coumaroyl-CoA
The phenylpropanoid pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce 4-coumaroyl-CoA. This thioester is a critical branch-point metabolite, directing carbon flux towards various downstream pathways.
I. Enzymatic Synthesis of 4-Coumaroyl-CoA and its Derivatives
Enzymatic synthesis is the most common and often preferred method for preparing hydroxycinnamoyl-CoA thioesters due to its high specificity and mild reaction conditions. The key enzyme employed is 4-Coumarate:CoA ligase (4CL), which catalyzes the ATP-dependent formation of a thioester bond between a hydroxycinnamic acid and Coenzyme A.[1]
General Workflow for Enzymatic Synthesis
Protocol 1: Synthesis using Recombinant Arabidopsis 4CL1
This protocol is adapted for the synthesis of p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA using recombinant 4CL1 from Arabidopsis thaliana, which is known for its broad substrate specificity.
Materials:
-
Hydroxycinnamic acid substrate (p-coumaric acid, caffeic acid, or ferulic acid)
-
Coenzyme A, trilithium salt (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Purified recombinant 4CL enzyme (e.g., His-tagged At4CL1 from E. coli)
-
C-18 Solid Phase Extraction (SPE) columns
-
Acetonitrile (B52724), Methanol (B129727), and Formic acid (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 200 µL:
-
200 mM Tris-HCl (pH 7.5)
-
200 µM hydroxycinnamic acid substrate
-
300 µM Coenzyme A
-
5 mM ATP
-
5 mM MgCl₂
-
10 µg of purified recombinant 4CL protein[2]
-
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[2]
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol and placing it on ice.
-
Purification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Load the supernatant onto a C-18 SPE column pre-equilibrated with 0.1% formic acid in water.
-
Wash the column with 0.1% formic acid in water to remove salts and unreacted substrates.
-
Elute the hydroxycinnamoyl-CoA thioester with a stepwise gradient of methanol or acetonitrile in 0.1% formic acid.
-
-
Quantification and Storage:
-
Determine the concentration of the purified product spectrophotometrically using the appropriate molar extinction coefficient (see Table 2).
-
Store the purified product at -80°C for long-term stability.
-
Data Presentation: Quantitative Information
Table 1: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL) Isoforms with Various Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (nkat mg-1) | Catalytic Efficiency (kcat/Km) (s-1 M-1) |
| Selaginella moellendorffii Sm4CL1 | p-Coumaric acid | 11.89 | - | - |
| Caffeic acid | 10.87 | - | - | |
| Selaginella moellendorffii Sm4CL2 | p-Coumaric acid | 14.21 | - | - |
| Caffeic acid | 12.35 | - | - | |
| Ferulic acid | 15.67 | - | - | |
| Morus atropurpurea Ma4CL3 | Cinnamic acid | - | - | - |
| p-Coumaric acid | 10.49 | 4.4 | - | |
| Caffeic acid | - | - | - |
Data sourced from multiple studies. Dashes indicate data not available in the cited sources.[3]
Table 2: Molar Extinction Coefficients of Hydroxycinnamoyl-CoA Derivatives
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1 cm-1) |
| p-Coumaroyl-CoA | 333 | ~29,000 |
| Caffeoyl-CoA | 346 | ~27,000 |
| Feruloyl-CoA | 346 | ~28,000 |
Values are approximate and can vary slightly based on buffer conditions.
II. Chemical Synthesis of 4-Coumaroyl-CoA
Chemical synthesis offers an alternative to enzymatic methods, particularly for producing derivatives with non-natural structures or for laboratories not set up for molecular biology and protein purification. Common strategies involve the activation of the carboxylic acid group of 4-coumaric acid, followed by reaction with the free thiol group of Coenzyme A.
General Strategies for Chemical Synthesis
Two primary methods for activating the carboxylic acid are the N-hydroxysuccinimide (NHS) ester method and the mixed anhydride (B1165640) method.
Protocol 2: General Procedure for Synthesis via N-Hydroxysuccinimide (NHS) Ester
This protocol provides a generalized workflow for the chemical synthesis of 4-coumaroyl-CoA. Note: A detailed, specific protocol for 4-coumaroyl-CoA was not available in the searched literature; this procedure is based on general methods for acyl-CoA synthesis.[4]
Step 1: Synthesis of 4-Coumaroyl-NHS Ester
-
Protection of Phenolic Hydroxyl Group (if necessary): To prevent side reactions, the phenolic hydroxyl group of 4-coumaric acid may need to be protected (e.g., as an acetate (B1210297) or silyl (B83357) ether).
-
Activation: Dissolve the (protected) 4-coumaric acid and N-hydroxysuccinimide in a suitable anhydrous organic solvent (e.g., DMF or THF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct and remove the solvent under reduced pressure.
-
Purify the resulting 4-coumaroyl-NHS ester by recrystallization or column chromatography.
Step 2: Reaction with Coenzyme A
-
Dissolve the purified 4-coumaroyl-NHS ester in an appropriate solvent (e.g., a mixture of an organic solvent and an aqueous buffer).
-
Prepare a solution of Coenzyme A in a slightly alkaline aqueous buffer (e.g., sodium bicarbonate, pH ~8.0).
-
Add the Coenzyme A solution to the NHS ester solution and stir at room temperature. The reaction progress can be monitored by HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~4-5.
-
Deprotection (if necessary): If a protecting group was used, it must be removed under appropriate conditions that do not cleave the thioester bond.
-
Purification: Purify the final 4-coumaroyl-CoA product by preparative reverse-phase HPLC.
III. Application in Enzyme Studies: Chalcone Synthase Assay
4-Coumaroyl-CoA is the starter molecule for flavonoid biosynthesis, initiated by the enzyme chalcone synthase (CHS).
Protocol 3: Spectrophotometric Assay for Chalcone Synthase Activity
This assay measures the formation of naringenin (B18129) chalcone from 4-coumaroyl-CoA and malonyl-CoA.
Materials:
-
Purified 4-coumaroyl-CoA
-
Malonyl-CoA
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Purified recombinant chalcone synthase (CHS) enzyme
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
10 µM 4-coumaroyl-CoA
-
30 µM Malonyl-CoA
-
-
Initiate Reaction: Add a known amount of CHS enzyme to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at approximately 390 nm, which corresponds to the formation of naringenin chalcone.
-
Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance curve. Enzyme activity can be calculated using the molar extinction coefficient of naringenin chalcone.
Data Presentation: Quantitative Data for Enzyme Studies
Table 3: Kinetic Parameters of Chalcone Synthase (CHS) with 4-Coumaroyl-CoA
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) |
| Petroselinum crispum (Parsley) CHS | 4-Coumaroyl-CoA | 1.6 | 2.4 |
| Medicago sativa (Alfalfa) CHS | 4-Coumaroyl-CoA | 2.1 | - |
Data compiled from various studies. Vmax units can vary between publications.
Stability and Storage of Acyl-CoA Thioesters
Hydroxycinnamoyl-CoA thioesters are susceptible to hydrolysis, particularly at alkaline pH. For storage, it is recommended to keep them in a slightly acidic buffer (pH 4-6) at -80°C. Repeated freeze-thaw cycles should be avoided.
Conclusion
The synthesis of 4-coumaroyl-CoA and its derivatives is a critical step for advancing research in plant biochemistry, metabolic engineering, and drug discovery. Enzymatic synthesis using recombinant 4CL enzymes provides a highly specific and efficient route to these essential molecules. While chemical synthesis offers an alternative, detailed protocols for hydroxycinnamoyl-CoAs are less common in the literature. The protocols and data provided herein serve as a comprehensive resource for researchers to produce and utilize these valuable reagents for their specific enzyme studies.
References
- 1. Preparation of hydroxycinnamoyl-coenzyme A thioesters using recombinant 4-coumarate:coenzyme A ligase (4CL) for characterization of BAHD hydroxycinnamoyltransferase enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for a 4-Coumaroyl-CoA Biosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the development and application of a biosensor for detecting intracellular levels of 4-coumaroyl-CoA. This tool is particularly valuable for metabolic engineering, high-throughput screening of enzyme libraries, and dynamic pathway regulation in microbial cell factories.
Introduction
4-Coumaroyl-CoA is a crucial intermediate in the biosynthesis of a wide array of valuable natural products, including flavonoids, stilbenoids, and certain polyketides. The ability to monitor and regulate its intracellular concentration is essential for optimizing the production of these compounds. This document describes a transcription factor-based biosensor that enables the real-time monitoring of 4-coumaroyl-CoA levels in Saccharomyces cerevisiae.
The biosensor is founded on the transcriptional repressor CouR, originally from Rhodopseudomonas palustris. In the absence of 4-coumaroyl-CoA, CouR binds to its specific operator sequence within a synthetic yeast promoter, repressing the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP). When intracellular 4-coumaroyl-CoA accumulates, it binds to CouR, inducing a conformational change that causes CouR to dissociate from the DNA. This de-repression allows for the transcription of the reporter gene, resulting in a measurable output signal (e.g., fluorescence) that correlates with the intracellular concentration of 4-coumaroyl-CoA.[1][2][3]
Signaling Pathway and Experimental Workflow
The operational principle of the 4-coumaroyl-CoA biosensor and the general workflow for its development and application are depicted below.
Caption: Signaling pathway of the CouR-based 4-coumaroyl-CoA biosensor.
Caption: General experimental workflow for biosensor development and application.
Quantitative Data
The performance of the 4-coumaroyl-CoA biosensor has been evaluated in the context of naringenin (B18129) production in S. cerevisiae. The following tables summarize the key quantitative findings from Liu et al. (2022).
Table 1: Naringenin Production with and without Biosensor-Mediated Regulation
| Strain Configuration | Naringenin Titer (mg/L) | Fold Increase |
| Non-regulated | 3.15 | 1x |
| FapR-regulated (malonyl-CoA sensing) | 28.7 | 9.1x |
| FapR- and CouR-regulated (dual sensing) | 47.3 | 15x |
Data represents naringenin titers after 72 hours of cultivation with precursor feeding.[2]
Table 2: Biosensor Response to Varying 4-Coumaroyl-CoA Levels
| Strain (4CL:CHS:CHI copy numbers) | Predicted 4-Coumaroyl-CoA Pool | Mean Fluorescence Intensity (Arbitrary Units) |
| 1:3:3 | Low | ~2000 |
| 1:1:1 | Medium | ~4000 |
| 3:1:1 | High | ~6000 |
The intracellular 4-coumaroyl-CoA pool was indirectly modulated by varying the copy numbers of the genes in the naringenin pathway.[3]
Experimental Protocols
Protocol 1: Construction of the 4-Coumaroyl-CoA Biosensor Plasmids
This protocol describes the assembly of the two key plasmids for the biosensor system: the CouR expression plasmid and the reporter plasmid.
1.1. CouR Expression Plasmid:
-
Vector Backbone: Utilize a yeast expression vector with a suitable selection marker (e.g., URA3) and a strong constitutive promoter (e.g., pTEF1).
-
Gene Synthesis: Synthesize the coding sequence for the CouR transcriptional repressor from Rhodopseudomonas palustris. Codon-optimize the sequence for expression in S. cerevisiae.
-
Cloning: Clone the codon-optimized CouR gene downstream of the constitutive promoter in the yeast expression vector. A terminator sequence (e.g., tCYC1) should be included downstream of the CouR gene.
-
Verification: Verify the sequence of the final plasmid construct by Sanger sequencing.
1.2. Reporter Plasmid:
-
Vector Backbone: Use a yeast expression vector with a different selection marker (e.g., LEU2).
-
Synthetic Promoter Design: The core of the biosensor is the synthetic promoter. This promoter should contain a minimal yeast core promoter (e.g., a truncated pCYC1) and one or more binding sites (operator sequences) for CouR. For instance, a synthetic promoter can be designed by inserting three CouR binding sites into the pTEF1 promoter.[1][3]
-
Reporter Gene: The reporter gene, typically a fluorescent protein like yEGFP (yeast-enhanced Green Fluorescent Protein), is cloned downstream of the synthetic promoter. A terminator sequence (e.g., tADH1) should follow the reporter gene.
-
Cloning: Assemble the synthetic promoter and the reporter gene into the yeast expression vector.
-
Verification: Confirm the sequence of the assembled reporter plasmid.
Protocol 2: Yeast Transformation
This protocol is for the introduction of the biosensor plasmids into S. cerevisiae.
Materials:
-
S. cerevisiae strain (e.g., CEN.PK)
-
YPD medium
-
1 M Lithium Acetate (LiAc)
-
50% (w/v) Polyethylene Glycol (PEG) 3350
-
Single-stranded carrier DNA (ssDNA)
-
Biosensor plasmids
-
Selective agar (B569324) plates (e.g., SC-Ura-Leu)
Procedure:
-
Inoculate a single colony of S. cerevisiae into 5 mL of YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water.
-
Resuspend the cells in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 240 µL of 50% PEG, 36 µL of 1 M LiAc, 50 µL of boiled ssDNA, and 1-2 µg of each plasmid DNA, made up to a total volume of 360 µL with sterile water.
-
Vortex vigorously and incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
Protocol 3: Biosensor Characterization
This protocol details the procedure for evaluating the biosensor's response.
Materials:
-
Yeast strain carrying the biosensor plasmids
-
Selective synthetic complete (SC) medium
-
p-Coumaric acid stock solution
-
Flow cytometer or microplate reader with fluorescence detection
Procedure:
-
Inoculate single colonies of the biosensor-containing yeast strain into 5 mL of selective SC medium and grow overnight at 30°C.
-
The following day, dilute the cultures into fresh selective SC medium to an OD600 of ~0.2 in a 96-well plate or shake flasks.
-
To induce the production of 4-coumaroyl-CoA, add varying concentrations of p-coumaric acid to the cultures. A negative control with no added p-coumaric acid should be included.
-
Incubate the cultures at 30°C with shaking for a defined period (e.g., 24-48 hours).
-
Measure the OD600 of the cultures to assess cell growth.
-
Measure the fluorescence of the reporter protein.
-
Flow Cytometry: Dilute the cells in phosphate-buffered saline (PBS) and analyze at least 10,000 cells per sample. Use appropriate laser and filter sets for the specific fluorescent protein (e.g., 488 nm excitation and 510/20 nm emission for GFP).
-
Microplate Reader: Measure the fluorescence directly in the 96-well plate. Normalize the fluorescence signal to the cell density (OD600).
-
-
Analyze the data by plotting the normalized fluorescence as a function of the inducer (p-coumaric acid) concentration or against the measured titer of the final product if applicable.
Applications in Metabolic Engineering
The 4-coumaroyl-CoA biosensor is a powerful tool for various applications in metabolic engineering and drug development:
-
High-Throughput Screening: The biosensor can be used to screen large libraries of enzyme variants (e.g., 4-coumarate:CoA ligase, 4CL) for improved activity.[3] Cells expressing more active enzymes will accumulate higher levels of 4-coumaroyl-CoA, leading to a stronger fluorescence signal that can be detected and sorted using fluorescence-activated cell sorting (FACS).
-
Dynamic Pathway Regulation: The biosensor can be integrated into genetic circuits to dynamically control the expression of pathway genes.[1] For example, the biosensor can be used to regulate the expression of the 4CL enzyme to prevent the accumulation of toxic levels of 4-coumaroyl-CoA and to balance the metabolic flux towards the desired product.[2]
-
Metabolic Flux Analysis: By providing a real-time readout of an intermediate's concentration, the biosensor can aid in the identification of metabolic bottlenecks and inform strategies for pathway optimization.
-
Drug Discovery: The biosensor can be adapted for screening for compounds that modulate the activity of enzymes involved in 4-coumaroyl-CoA metabolism.
By providing a sensitive and dynamic readout of intracellular 4-coumaroyl-CoA levels, this biosensor platform accelerates the design-build-test-learn cycle in metabolic engineering and facilitates the development of robust microbial cell factories for the production of valuable natural products.
References
Troubleshooting & Optimization
stability of 4-coumaroyl-CoA during extraction and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-coumaroyl-CoA. The information is designed to address common challenges encountered during the extraction and analysis of this pivotal intermediate in phenylpropanoid metabolism.
Frequently Asked Questions (FAQs)
Q1: What is 4-coumaroyl-CoA, and why is its stability a concern?
A1: 4-Coumaroyl-CoA is a central metabolic intermediate in the phenylpropanoid pathway in plants. It serves as a precursor for a wide array of secondary metabolites, including flavonoids, lignins, and stilbenes. Its stability is a significant concern due to the high-energy thioester bond, which is susceptible to both chemical and enzymatic hydrolysis. Degradation of 4-coumaroyl-CoA during extraction and analysis can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the primary factors that lead to the degradation of 4-coumaroyl-CoA?
A2: The primary factors contributing to the degradation of 4-coumaroyl-CoA are:
-
Enzymatic Activity: Endogenous plant enzymes, such as hydrolases and thioesterases, can rapidly cleave the thioester bond upon tissue homogenization.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions.[1][2]
-
Oxidation: The phenolic group of the coumaroyl moiety can be susceptible to oxidation, especially in the presence of oxidative enzymes or certain metal ions.
-
Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
-
Improper Storage: Long-term storage of extracts under suboptimal conditions (e.g., inappropriate temperature or solvent) can lead to significant degradation.
Q3: What are the best practices for sample collection and initial processing to ensure the stability of 4-coumaroyl-CoA?
A3: To minimize degradation at the initial stages, the following practices are recommended:
-
Rapid Freezing: Immediately freeze plant tissue in liquid nitrogen upon harvesting. This step is crucial to quench all enzymatic activity.
-
Cryogenic Grinding: Grind the frozen tissue to a fine powder under liquid nitrogen to maintain a low temperature and prevent thawing.
-
Storage of Ground Tissue: Store the frozen powder at -80°C until extraction.
Q4: Which solvents are recommended for the extraction of 4-coumaroyl-CoA?
A4: Acidified organic solvents are generally recommended to simultaneously precipitate proteins, inactivate enzymes, and maintain a pH that favors the stability of the thioester bond. Commonly used extraction solvents include:
-
70-80% Methanol (B129727) (acidified with a small amount of a weak acid like formic acid).
-
Acetonitrile.
-
Solvent mixtures such as chloroform, isopropanol, methanol, and water.
Q5: How should I store my 4-coumaroyl-CoA extracts?
A5: For short-term storage (a few hours), keep the extracts on ice or at 4°C. For long-term storage, it is imperative to store the extracts at -80°C. Avoid repeated freeze-thaw cycles, as this can contribute to degradation.
Troubleshooting Guides
Issue 1: Low or No Detectable 4-Coumaroyl-CoA in the Final Analysis
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation during Extraction | 1. Ensure immediate flash-freezing of the plant tissue in liquid nitrogen upon collection. 2. Grind the tissue under cryogenic conditions. 3. Use a pre-chilled, acidified extraction solvent. | Rapidly inactivates endogenous enzymes like thioesterases that can degrade 4-coumaroyl-CoA. |
| Chemical Hydrolysis of the Thioester Bond | 1. Maintain a slightly acidic pH (around 4-6) throughout the extraction and analysis process. 2. Avoid exposure of the sample to basic conditions. | The thioester bond of 4-coumaroyl-CoA is more stable at acidic to neutral pH and is susceptible to base-catalyzed hydrolysis.[1][2] |
| Insufficient Extraction Efficiency | 1. Optimize the sample-to-solvent ratio. 2. Perform multiple extraction steps on the same plant material and pool the supernatants. 3. Consider using sonication or vigorous vortexing during extraction. | Ensures maximum recovery of 4-coumaroyl-CoA from the plant matrix. |
| Degradation During Solvent Evaporation | 1. If solvent evaporation is necessary, perform it at a low temperature using a vacuum concentrator (e.g., SpeedVac). 2. Avoid prolonged exposure to heat. | High temperatures can accelerate the degradation of 4-coumaroyl-CoA. |
| Issues with Analytical Instrument | 1. Verify the sensitivity and calibration of your LC-MS/MS system using a 4-coumaroyl-CoA standard. 2. Optimize the MS parameters (e.g., collision energy) for the specific transition of 4-coumaroyl-CoA. | Ensures that the analytical method is capable of detecting 4-coumaroyl-CoA at the expected concentrations. |
Issue 2: Poor Reproducibility of 4-Coumaroyl-CoA Quantification
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | 1. Standardize the time between harvesting and freezing for all samples. 2. Ensure uniform grinding of all samples. 3. Use precise volumes and temperatures for all extraction steps. | Variations in sample handling can lead to different levels of degradation and extraction efficiency between samples. |
| Sample Matrix Effects in LC-MS/MS | 1. Use a stable isotope-labeled internal standard for 4-coumaroyl-CoA if available. 2. If an isotopic standard is not available, use a structurally similar compound as an internal standard. 3. Perform a matrix effect study by spiking a known amount of 4-coumaroyl-CoA standard into a blank matrix extract. | Internal standards help to correct for variations in extraction recovery and ion suppression/enhancement during MS analysis. |
| Degradation in the Autosampler | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Minimize the time samples spend in the autosampler before injection. 3. Analyze a standard at the beginning and end of the sequence to check for degradation over time. | Prolonged exposure to room temperature in the autosampler can lead to degradation of 4-coumaroyl-CoA. |
Data on Stability of Thioesters
While specific quantitative data for the stability of 4-coumaroyl-CoA under various conditions is limited in the literature, the general principles of thioester stability can be applied.
| Condition | Effect on Stability | Recommendation |
| pH | Thioesters are more stable in acidic to neutral conditions and are susceptible to base-catalyzed hydrolysis.[1][2] | Maintain a pH between 4 and 6 during extraction and in the final extract. |
| Temperature | Higher temperatures accelerate both chemical and enzymatic degradation. | Keep samples on ice or at 4°C during processing and at -80°C for long-term storage. |
| Solvents | Acidified organic solvents (e.g., methanol, acetonitrile) help to inactivate enzymes and maintain a stable pH. | Use pre-chilled, acidified organic solvents for extraction. |
| Light | While not extensively documented for 4-coumaroyl-CoA, phenolic compounds can be light-sensitive. | It is good practice to protect samples from direct light exposure, especially during long-term storage. |
Note: The half-life for the hydrolysis of S-methyl thioacetate (B1230152) at pH 7 and 23°C is reported to be 155 days, indicating that thioesters can be relatively stable under neutral conditions in the absence of enzymatic activity. However, the presence of a phenolic group in 4-coumaroyl-CoA may influence its stability profile.[2]
Experimental Protocols
Protocol 1: Extraction of 4-Coumaroyl-CoA from Plant Tissue for LC-MS/MS Analysis
1. Sample Preparation: a. Harvest plant tissue and immediately flash-freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh 50-100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
2. Extraction: a. Add 1 mL of pre-chilled extraction buffer (e.g., 80% methanol with 0.1% formic acid) to the tube. b. Vortex vigorously for 1 minute. c. Sonicate the sample in an ice-water bath for 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C.
3. Sample Processing: a. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. b. For a more exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction buffer, and the supernatants pooled. c. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
4. Storage: a. Analyze the samples immediately or store them at -80°C.
Protocol 2: LC-MS/MS Analysis of 4-Coumaroyl-CoA
1. Liquid Chromatography (LC) Conditions (Example):
- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 4-coumaroyl-CoA from other metabolites (e.g., 5% B to 95% B over 10 minutes).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
2. Mass Spectrometry (MS) Conditions (Example):
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z for 4-coumaroyl-CoA.
- Product Ion (Q3): A specific fragment ion of 4-coumaroyl-CoA.
- Instrument Parameters: Optimize desolvation temperature, gas flows, and collision energy for maximum sensitivity.
Visualizations
Caption: Experimental workflow for the extraction and analysis of 4-coumaroyl-CoA.
Caption: Major degradation pathways of 4-coumaroyl-CoA.
References
Technical Support Center: Enhancing 4-Coumaroyl-CoA Yield in Microbial Systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the microbial production of 4-coumaroyl-CoA.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of my final product derived from 4-coumaroyl-CoA?
Answer: Low product yield can stem from several factors throughout the biosynthetic pathway. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Precursor Supply: The availability of direct precursors to 4-coumaroyl-CoA, namely L-tyrosine (or L-phenylalanine) and malonyl-CoA, is a common bottleneck.
-
L-Tyrosine/L-Phenylalanine Limitation: Metabolic flux towards these aromatic amino acids may be insufficient.[1] Consider overexpressing key enzymes in the shikimate pathway to increase their intracellular pools.
-
Malonyl-CoA Limitation: The synthesis of many secondary metabolites requires significant amounts of malonyl-CoA, which is also essential for fatty acid biosynthesis. Overexpression of acetyl-CoA carboxylase (ACC) can enhance the malonyl-CoA supply.
-
-
Inefficient Enzyme Activity: The enzymes in your heterologous pathway may not be optimal for the chosen microbial host.
-
Sub-optimal 4-Coumarate:CoA Ligase (4CL): The choice of 4CL is crucial as different isoforms exhibit varying substrate specificities and catalytic efficiencies.[2][3] It is advisable to screen 4CL enzymes from different plant origins to find the most efficient one for your specific substrate and host.[4]
-
Low Phenylalanine Ammonia (B1221849) Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) Activity: The conversion of aromatic amino acids to cinnamic acid or p-coumaric acid is the first committed step. Low activity of PAL or TAL can significantly limit the downstream pathway. Consider codon optimization of the respective genes for the expression host.
-
-
Toxicity of Intermediates: Accumulation of intermediates, such as p-coumaric acid or 4-coumaroyl-CoA itself, can be toxic to microbial cells and inhibit growth, thereby reducing overall productivity.[5]
-
Dynamic Regulation: Implement biosensors to dynamically regulate the expression of pathway enzymes. This can balance the metabolic flux and prevent the toxic accumulation of intermediates.[5]
-
Co-culture Systems: Splitting the pathway between two different microbial strains in a co-culture can prevent the accumulation of inhibitory intermediates in a single host.[6]
-
Troubleshooting Workflow:
Caption: A troubleshooting decision tree for low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common microbial hosts for producing 4-coumaroyl-CoA and its derivatives?
A1: Escherichia coli and Saccharomyces cerevisiae (yeast) are the most commonly used microbial hosts for producing 4-coumaroyl-CoA and downstream products like flavonoids and stilbenoids. Both have well-established genetic tools and have been successfully engineered for this purpose.[4][7]
Q2: How can I increase the supply of malonyl-CoA in my microbial system?
A2: Increasing the intracellular pool of malonyl-CoA is a critical step for improving the yield of many polyketides. A common and effective strategy is the overexpression of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.
Q3: Is 4-coumaroyl-CoA toxic to microbial cells?
A3: Yes, the accumulation of 4-coumaroyl-CoA can be toxic to microbial cells and may inhibit cell growth.[5] This is a crucial factor to consider when designing your metabolic engineering strategy. Dynamic regulation of the pathway to balance the production and consumption of 4-coumaroyl-CoA can mitigate this toxicity.[5]
Q4: Which enzyme is the most critical to optimize in the 4-coumaroyl-CoA pathway?
A4: While all enzymes in the pathway are important, 4-coumarate:CoA ligase (4CL) is a key enzyme to optimize. Different 4CLs have different substrate specificities (e.g., for p-coumaric acid, caffeic acid, or ferulic acid) and kinetic properties.[2][3] Screening a variety of 4CLs from different sources is often necessary to find the most efficient one for your desired product.[4]
Q5: What analytical method is best for quantifying 4-coumaroyl-CoA?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying 4-coumaroyl-CoA and other acyl-CoA esters.[8][9][10]
Quantitative Data Summary
The following tables summarize quantitative data on the improvement of product yields based on 4-coumaroyl-CoA through various metabolic engineering strategies.
Table 1: Improvement of Naringenin (B18129) Production in E. coli
| Engineering Strategy | Host Strain | Precursor | Titer (mg/L) | Fold Improvement | Reference |
| Co-expression of TAL, 4CL, CHS, CHI | E. coli | L-Tyrosine | 85 | - | (Santos et al., 2011) |
| Optimization of 4CL and CHS expression | E. coli | Glucose | 2540 | ~30x | [4] |
Table 2: Improvement of Resveratrol (B1683913) Production in E. coli
| Engineering Strategy | Host Strain | Precursor | Titer (mg/L) | Fold Improvement | Reference |
| Co-culture system | E. coli | Glycerol | 22.6 | - | [6] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from E. coli
This protocol provides a method for the extraction of short-chain acyl-CoAs, including 4-coumaroyl-CoA, from E. coli for subsequent HPLC analysis.
Materials:
-
E. coli cell culture
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Centrifuge
-
Microcentrifuge tubes
-
Solid-phase extraction (SPE) C18 columns
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Cell Harvesting: Rapidly quench the metabolism and harvest the E. coli cells from your culture by centrifugation at 4°C.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in ice-cold 10% TCA to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate to pellet the precipitated protein and cell debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant containing the acyl-CoAs onto the SPE column.
-
Wash the column with water to remove salts and other hydrophilic impurities.
-
Elute the acyl-CoAs with a solution of acetonitrile and water.
-
-
Sample Preparation for HPLC: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC analysis.
Protocol 2: Quantification of 4-Coumaroyl-CoA by HPLC
This protocol outlines a general method for the quantification of 4-coumaroyl-CoA using reverse-phase HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of a 4-coumaroyl-CoA standard to generate a standard curve.
-
HPLC Analysis:
-
Inject the extracted sample (from Protocol 1) and the standards onto the HPLC system.
-
Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the acyl-CoAs. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Monitor the absorbance at the wavelength corresponding to the maximum absorbance of 4-coumaroyl-CoA (typically around 333 nm).[8]
-
-
Quantification: Identify the 4-coumaroyl-CoA peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of 4-coumaroyl-CoA in the sample by comparing the peak area to the standard curve.
Experimental Workflow Diagram:
Caption: Workflow for extraction and quantification of 4-coumaroyl-CoA.
Signaling Pathways and Metabolic Engineering Strategies
Biosynthesis of 4-Coumaroyl-CoA and Downstream Products:
The production of valuable plant secondary metabolites in microbes often starts with the phenylpropanoid pathway. L-tyrosine is converted to p-coumaric acid by tyrosine ammonia lyase (TAL). Then, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to 4-coumaroyl-CoA. This central intermediate can then be directed towards various biosynthetic pathways, such as flavonoid production, where chalcone (B49325) synthase (CHS) condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.
Caption: Simplified biosynthetic pathway to naringenin.
References
- 1. "Metabolic engineering of the phenylpropanoid pathway in Saccharomyces " by Hanxiao Jiang [docs.lib.purdue.edu]
- 2. 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering of a microbial coculture of Escherichia coli strains for the biosynthesis of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylpropanoid Pathway Engineering
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming feedback inhibition in the phenylpropanoid pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at overcoming feedback inhibition.
Issue 1: Low yield of desired phenylpropanoid product despite overexpression of pathway enzymes.
Possible Cause: Feedback inhibition of early pathway enzymes by downstream products.
Solution:
-
Identify the feedback-sensitive enzyme: The most common culprits are Phenylalanine Ammonia-Lyase (PAL), Chorismate Mutase, and Anthranilate Synthase. Review the literature for known feedback inhibitors of the enzymes in your specific pathway.
-
Engineer feedback-resistant enzymes:
-
Site-Directed Mutagenesis: Introduce specific mutations in the allosteric or active site of the feedback-sensitive enzyme to reduce its affinity for the inhibitory product.[1] A detailed protocol for site-directed mutagenesis of PAL is provided below.
-
Directed Evolution: Employ random mutagenesis followed by a high-throughput screening process to identify enzyme variants with reduced feedback inhibition and enhanced activity.
-
-
Utilize heterologous enzymes: Introduce feedback-insensitive enzyme variants from other organisms into your expression system.
-
Metabolic Engineering:
-
Overexpress transcription factors that upregulate the entire phenylpropanoid pathway.
-
Engineer precursor pathways to increase the flux towards the phenylpropanoid pathway.
-
Issue 2: Newly engineered enzyme variant shows reduced or no activity.
Possible Cause: The introduced mutation has negatively impacted the enzyme's catalytic function or stability.
Solution:
-
Computational Analysis: Before performing site-directed mutagenesis, use molecular modeling to predict the effect of the mutation on the enzyme's structure and function.
-
Conservative Mutations: When performing site-directed mutagenesis, start with conservative amino acid substitutions to minimize disruption of the enzyme's overall structure.
-
Expression Optimization: Optimize the expression conditions for the mutant enzyme, including temperature, inducer concentration, and choice of expression host. A general protocol for heterologous expression and purification of PAL mutants in E. coli is provided below.
-
Characterize Mutant Enzyme: Purify the mutant enzyme and perform kinetic analysis to determine its specific activity, Km, and Kcat values. This will help you understand the impact of the mutation on its catalytic efficiency.
Issue 3: Accumulation of toxic intermediates in the engineered host.
Possible Cause: An imbalance in the metabolic flux, where an upstream enzyme is highly active, but a downstream enzyme is a bottleneck.
Solution:
-
Metabolic Flux Analysis: Use techniques like isotope labeling to identify metabolic bottlenecks in your engineered pathway.
-
Enzyme Expression Tuning: Fine-tune the expression levels of pathway enzymes to balance the metabolic flux. This can be achieved by using promoters of different strengths or by varying gene copy numbers.
-
Co-factor Engineering: Ensure an adequate supply of necessary co-factors (e.g., NADPH, ATP) for all enzymes in the pathway.
-
Compartmentalization: In eukaryotic hosts, target enzymes to specific organelles to isolate the pathway and prevent the accumulation of toxic intermediates in the cytosol.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the phenylpropanoid pathway that are subject to feedback inhibition?
A1: The primary enzymes known to be regulated by feedback inhibition are:
-
Phenylalanine Ammonia-Lyase (PAL): Inhibited by its product, trans-cinnamic acid, and its derivatives.
-
Chorismate Mutase: Inhibited by phenylalanine and tyrosine, and sometimes activated by tryptophan.
-
Anthranilate Synthase: Inhibited by its end-product, tryptophan.[2]
Q2: How can I identify the specific amino acid residues involved in feedback inhibition?
A2: A combination of techniques can be used:
-
Structural Analysis: If the 3D structure of the enzyme is known, you can identify potential allosteric binding sites for the inhibitory molecule.
-
Sequence Alignment: Compare the amino acid sequence of your enzyme with known feedback-resistant variants from other organisms to identify conserved residues that may be involved in regulation.
-
Site-Directed Mutagenesis: Systematically mutate residues in the suspected allosteric or active site and assess the impact on feedback inhibition through kinetic analysis.[3]
Q3: What are the advantages of using a feedback-resistant enzyme variant?
A3: Using a feedback-resistant enzyme can lead to:
-
Increased metabolic flux through the phenylpropanoid pathway.
-
Higher yields of the desired final product.
-
Reduced accumulation of the inhibitory intermediate.
Q4: Are there any drawbacks to using highly active, feedback-insensitive enzymes?
A4: Yes, potential drawbacks include:
-
Increased metabolic burden on the host organism.
-
Depletion of precursor pools.
-
Accumulation of toxic downstream intermediates if subsequent pathway enzymes cannot handle the increased flux.
Data Presentation
Table 1: Kinetic Parameters of Wild-Type vs. Feedback-Resistant Phenylalanine Ammonia-Lyase (PAL) Variants.
| Enzyme Variant | Substrate | Km (mM) | kcat (s-1) | Ki (cinnamic acid) (mM) | Reference |
| Rhodotorula glutinis PAL (Wild-Type) | L-Phenylalanine | 0.35 | 1.8 | 0.05 | [4] |
| Rhodotorula glutinis PAL T102E mutant | L-Phenylalanine | 0.42 | 2.1 | 0.30 | [1] |
| Petroselinum crispum PAL (Wild-Type) | L-Phenylalanine | 0.28 | 2.5 | 0.08 | [5] |
| Petroselinum crispum PAL F137V mutant | L-Phenylalanine | 0.31 | 3.0 | 0.15 | [5] |
Table 2: Product Titers from Engineered Microorganisms with Overcome Feedback Inhibition.
| Organism | Engineered Pathway | Product | Titer (mg/L) | Reference |
| Escherichia coli | Phenylalanine biosynthesis with feedback-resistant AroG | L-Phenylalanine | 45,000 | [6] |
| Escherichia coli | Introduction of PAL, 4CL, STS | Resveratrol (B1683913) | 2,300 | [7] |
| Saccharomyces cerevisiae | Introduction of PAL, C4H, 4CL, CHS, CHI | Naringenin | 104 | [8] |
| Escherichia coli | Introduction of PAL, C4H, 4CL, STS, and resveratrol O-methyltransferase | Pterostilbene | 34.9 | [9] |
| Escherichia coli | De novo production of 3-phenylpropanol | 3-Phenylpropanol | 847.97 | [10] |
Experimental Protocols
Detailed Methodology: Site-Directed Mutagenesis of Phenylalanine Ammonia-Lyase (PAL)
This protocol describes a typical site-directed mutagenesis procedure using PCR.
1. Primer Design:
- Design two complementary primers, each between 25 and 45 bases in length.
- The desired mutation should be in the center of the primers.
- The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥ 78 °C.[11]
2. PCR Amplification:
- Set up the PCR reaction with a high-fidelity DNA polymerase, the template plasmid containing the wild-type PAL gene, and the designed primers.
- A typical PCR program is:
- Initial denaturation: 95°C for 1 minute.
- 18 cycles of:
- Denaturation: 95°C for 50 seconds.
- Annealing: 60°C for 50 seconds.
- Extension: 68°C for 1 minute/kb of plasmid length.
- Final extension: 68°C for 7 minutes.[11]
3. Digestion of Parental DNA:
- Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.[11][12]
4. Transformation:
- Transform the DpnI-treated plasmid into competent E. coli cells.
- Plate the transformed cells on a selective agar (B569324) medium and incubate overnight.
5. Verification:
- Isolate plasmid DNA from several colonies.
- Sequence the PAL gene to confirm the presence of the desired mutation.
Detailed Methodology: Heterologous Expression and Purification of PAL Mutants in E. coli
This protocol outlines the expression and purification of His-tagged PAL mutants.
1. Transformation:
- Transform the expression plasmid containing the mutant PAL gene into an appropriate E. coli expression strain (e.g., BL21(DE3)).[13]
2. Expression:
- Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight.
- Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.[14]
3. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
4. Purification:
- Load the clarified lysate onto a Ni-NTA affinity column.
- Wash the column with wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).
- Elute the His-tagged PAL mutant with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
5. Verification:
- Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
- Confirm the identity of the protein by Western blot or mass spectrometry if necessary.
Visualizations
Caption: Feedback inhibition loops in the phenylpropanoid pathway.
Caption: Workflow for site-directed mutagenesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Engineering phenylalanine ammonia lyase to limit feedback inhibition by cinnamate and enhance biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two anthranilate synthase genes in Arabidopsis: defense-related regulation of the tryptophan pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.dongguk.edu [pure.dongguk.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Escherichia coli for the production of phenylpyruvate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli for the biosynthesis of various phenylpropanoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. Mechanism-based site-directed mutagenesis to shift the optimum pH of the phenylalanine ammonia-lyase from Rhodotorula glutinis JN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous protein expression in E. coli [protocols.io]
- 14. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the complex process of acyl-CoA analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and provides practical solutions for quantifying low-abundance acyl-CoAs, primarily focusing on LC-MS/MS-based methods.
1. Sample Preparation & Extraction
Q1: I am experiencing low recovery of my target acyl-CoAs. What are the critical steps in the extraction protocol to ensure high recovery?
A1: Low recovery is a frequent issue due to the low abundance and instability of acyl-CoAs.[1] Here are critical factors and troubleshooting steps for your extraction protocol:
-
Rapid Quenching of Metabolism: It is crucial to halt all enzymatic activity immediately to preserve the in vivo acyl-CoA pool. This is typically achieved by flash-freezing the tissue or cell samples in liquid nitrogen.
-
Efficient Cell Lysis and Deproteinization: A mixture of organic solvents is commonly used to simultaneously lyse cells and precipitate proteins. A widely used solvent system is a cold mixture of acetonitrile, methanol (B129727), and water (e.g., 2:2:1 v/v/v).[2]
-
Choice of Extraction Solvent: The polarity of the extraction solvent significantly impacts the recovery of different acyl-CoA species. For a broad range of acyl-CoAs, a combination of organic solvents is effective. Some protocols suggest using 2.5% sulfosalicylic acid (SSA) for deproteinization, which has shown good recovery for both short-chain acyl-CoAs and their biosynthetic precursors.[3]
-
Internal Standards: The use of appropriate internal standards is critical for accurate quantification and to correct for losses during sample preparation. Stable isotope-labeled acyl-CoA standards are the gold standard.
-
Minimize Freeze-Thaw Cycles: Acyl-CoAs are susceptible to degradation with repeated freeze-thaw cycles. Aliquot samples if necessary and store them at -80°C.
-
pH and Temperature Control: Acyl-CoAs are sensitive to pH and temperature.[4] All extraction steps should be performed on ice or at 4°C to minimize degradation.
Troubleshooting Guide: Low Acyl-CoA Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient metabolic quenching | Ensure immediate flash-freezing of samples in liquid nitrogen upon collection. |
| Incomplete cell lysis | Optimize homogenization or sonication parameters. Ensure the extraction solvent volume is sufficient for the sample amount. |
| Acyl-CoA degradation | Work quickly and keep samples on ice at all times. Avoid prolonged exposure to room temperature. Use fresh, high-quality solvents. |
| Poor protein precipitation | Ensure the organic solvent ratio is correct and that the extraction mixture is thoroughly vortexed. |
| Inefficient phase separation | Optimize centrifugation speed and time to ensure a compact protein pellet and clear supernatant. |
| Analyte loss during drying | Use a vacuum concentrator (SpeedVac) at a low temperature or a gentle stream of nitrogen for solvent evaporation. Avoid excessive drying. |
2. Liquid Chromatography
Q2: I am observing poor chromatographic peak shape (e.g., tailing, broad peaks) for my acyl-CoAs. How can I improve this?
A2: Poor peak shape is a common challenge in acyl-CoA analysis, especially for long-chain species.[5] This is often due to their amphipathic nature and interactions with the stationary phase. Here are some solutions:
-
Column Choice: A C18 reversed-phase column is commonly used. Using columns with core-shell particles can lead to narrower peaks and shorter analysis times.[6]
-
Mobile Phase pH: Operating at a higher pH (e.g., using ammonium (B1175870) hydroxide) can improve the peak shape of long-chain acyl-CoAs.[7][8]
-
Ion-Pairing Chromatography: The addition of an ion-pairing agent, such as triethylamine (B128534) or dimethylbutylamine, to the mobile phase can significantly improve peak shape and retention of polar short-chain acyl-CoAs.[5]
-
Gradient Optimization: A well-optimized gradient elution is crucial for separating a wide range of acyl-CoAs with different polarities. Ensure the gradient is shallow enough to resolve species of similar chain lengths.
-
Column Washing: Incorporating a wash step with a strong solvent (e.g., 0.1% phosphoric acid) between injections can help prevent signal deterioration and carryover, especially for phosphorylated molecules.[9]
Troubleshooting Guide: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the column | Add an ion-pairing reagent to the mobile phase. Try a different column chemistry. |
| Inappropriate mobile phase pH | For long-chain acyl-CoAs, try increasing the mobile phase pH. For short-chain, slightly acidic conditions may be better. |
| Suboptimal gradient | Increase the gradient time to better separate analytes. |
| Column contamination/degradation | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Extra-column band broadening | Check all connections for leaks and ensure the shortest possible tubing is used. |
3. Mass Spectrometry
Q3: My signal intensity is low, and I'm struggling to detect my low-abundance acyl-CoAs. How can I improve the sensitivity of my MS method?
A3: Achieving high sensitivity is paramount for detecting low-abundance acyl-CoAs.[10][11] Here are key strategies to enhance your MS signal:
-
Ionization Mode: Positive electrospray ionization (ESI) mode is generally preferred for the analysis of acyl-CoAs as they are efficiently ionized under these conditions.[12]
-
Scan Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the most common and sensitive method for targeted quantification.[13] It offers high selectivity and reduces background noise.
-
Common Fragmentation Patterns: Acyl-CoAs exhibit characteristic fragmentation patterns. A common neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine-5'-diphosphate) is often observed and can be used for neutral loss scans to identify a wide range of acyl-CoAs.[13][14] Another characteristic fragment ion is m/z 428.[12][13]
-
Optimization of MS Parameters: It is crucial to optimize MS parameters such as declustering potential (DP) and collision energy (CE) for each target acyl-CoA to achieve the best signal intensity.[13]
-
Source Cleanliness: A contaminated ion source can significantly suppress the signal. Regular cleaning of the ESI source is essential.
Troubleshooting Guide: Low MS Signal Intensity
| Potential Cause | Troubleshooting Step |
| Ion suppression from matrix components | Improve sample cleanup using solid-phase extraction (SPE). Optimize chromatographic separation to resolve analytes from interfering matrix components. |
| Suboptimal MS parameters | Infuse a standard solution of your target acyl-CoA and optimize source and compound-specific parameters (e.g., DP, CE). |
| Inefficient ionization | Ensure the mobile phase composition is compatible with ESI. Check the ESI spray needle for blockages or misalignment. |
| Contaminated ion source | Clean the ion source according to the manufacturer's instructions. |
| Analyte degradation in the source | This can sometimes occur with labile molecules. Try adjusting source temperature and other parameters. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for various acyl-CoA species and the performance of different analytical methods.
Table 1: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~15 | ~3 |
| C18:2-CoA | - | ~3 | ~1 |
| C20:4-CoA | - | ~1 | ~0.5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[1]
Table 2: Performance of a Validated LC-MS/MS Method for Long-Chain Acyl-CoAs [7]
| Analyte | Accuracy (%) | Inter-run Precision (%) | Intra-run Precision (%) |
| C16:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C16:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:0-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:1-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| C18:2-CoA | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells [1]
This protocol is suitable for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS analysis.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Cold methanol containing a suitable internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.
-
-
Metabolism Quenching and Lysis:
-
Adherent cells: Add cold methanol with internal standard directly to the plate. Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.
-
-
Protein Precipitation and Supernatant Collection:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).
-
Visualizations
Caption: General experimental workflow for acyl-CoA extraction from cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 4CL Enzyme Assay Optimization and Troubleshooting
Welcome to the technical support center for the 4-coumarate:CoA ligase (4CL) enzyme assay. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing assay conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a 4CL enzyme assay?
A1: The optimal pH for 4CL enzyme activity can vary depending on the plant species and the specific isoform being studied. However, most 4CL enzymes exhibit maximal activity in a neutral to slightly alkaline pH range. A good starting point for optimization is a pH of 7.5 to 8.0 . For example, a 4CL assay for Populus trichocarpa showed an optimal pH of 7.0[1], while assays for other plants have been effectively performed at pH 7.5 and 8.0. It is recommended to perform a pH curve to determine the precise optimum for your specific enzyme and conditions.
Q2: What is the optimal temperature for a 4CL enzyme assay?
A2: The optimal temperature for 4CL activity also varies among plant species. A commonly used and effective temperature for 4CL assays is 30°C to 37°C [1][2]. For instance, the optimal temperature for a Pt4CL-like enzyme from Populus trichocarpa was found to be 37°C[1]. Exceeding the optimal temperature can lead to a sharp decrease in enzyme activity due to denaturation. It is advisable to determine the optimal temperature empirically for your enzyme.
Q3: My hydroxycinnamate substrate (p-coumaric acid, caffeic acid, or ferulic acid) is not dissolving well in the assay buffer. What should I do?
A3: Hydroxycinnamic acids, such as p-coumaric acid, have limited solubility in aqueous buffers[3][4]. To improve solubility, you can first dissolve the substrate in a small amount of an organic solvent like dimethylformamide (DMF) or ethanol (B145695) before diluting it with the aqueous buffer[3]. For p-coumaric acid, a stock solution can be made in DMF and then diluted into the aqueous buffer, but it is recommended not to store the final aqueous solution for more than a day[3].
Q4: I am observing a high background absorbance or inconsistent results when using crude plant extracts. What could be the cause?
A4: Crude plant extracts often contain high levels of endogenous phenolic compounds, which can interfere with spectrophotometric assays[5]. These compounds can absorb light at similar wavelengths to the product of interest or inhibit the enzyme activity. To mitigate this, it is highly recommended to include polyvinylpolypyrrolidone (PVPP) in your extraction buffer. PVPP binds to and precipitates phenolic compounds, effectively clarifying the extract.
Q5: My assay shows an initial burst of activity that quickly plateaus. What could be the reason?
A5: This could be due to several factors:
-
Substrate Limitation: Ensure that the substrate concentration is not being rapidly depleted. You may need to increase the initial substrate concentration.
-
Product Inhibition: The accumulation of the hydroxycinnamoyl-CoA product or AMP/pyrophosphate can inhibit the enzyme's activity.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for an extended period.
-
Instability of the Product: Hydroxycinnamoyl-CoA esters can be unstable and may hydrolyze over time, leading to a decrease in the measured product concentration.
Data Presentation: Optimal Assay Conditions
| Parameter | Recommended Range | Example Organism | Optimal Value | Citation |
| pH | 7.0 - 8.5 | Populus trichocarpa | 7.0 | [1] |
| Arabidopsis thaliana | 7.5 - 8.0 | |||
| General | 7.5 - 8.0 | |||
| Temperature | 30°C - 40°C | Populus trichocarpa | 37°C | [1] |
| General | 30°C - 37°C | [2] |
Experimental Protocols
Standard Spectrophotometric 4CL Enzyme Assay Protocol
This protocol is for a standard spectrophotometric assay that measures the formation of the hydroxycinnamoyl-CoA thioester, which absorbs light at a specific wavelength.
Materials:
-
Enzyme extract (crude or purified)
-
Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5-8.0
-
Substrate stock solution (e.g., 10 mM p-coumaric acid in DMF)
-
ATP solution (100 mM)
-
MgCl₂ solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM, prepare fresh)
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final volume of 1 mL):
-
850 µL Assay Buffer
-
50 µL ATP solution (final concentration: 5 mM)
-
50 µL MgCl₂ solution (final concentration: 5 mM)
-
20 µL Substrate stock solution (final concentration: 0.2 mM)
-
Enzyme extract (volume will vary depending on enzyme concentration and activity)
-
-
Equilibrate: Incubate the reaction mixture at the optimal temperature (e.g., 30°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 30 µL of the CoA solution (final concentration: 0.3 mM). Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the expected product. The reaction is typically monitored for 5-10 minutes.
-
p-Coumaroyl-CoA: ~333 nm
-
Caffeoyl-CoA: ~346 nm
-
Feruloyl-CoA: ~345 nm
-
-
Calculate Enzyme Activity: Determine the initial linear rate of the reaction (ΔAbs/min). Use the molar extinction coefficient of the product to calculate the enzyme activity (Units/mL).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity | 1. Inactive enzyme. 2. Missing essential cofactor (ATP, Mg²⁺, CoA). 3. Incorrect pH or temperature. 4. Presence of inhibitors in the enzyme extract. | 1. Use a fresh enzyme preparation. Ensure proper storage conditions (-80°C). 2. Double-check the preparation and addition of all reaction components. Prepare CoA solution fresh. 3. Optimize pH and temperature for your specific enzyme. 4. If using crude extract, include PVPP during extraction to remove phenolic inhibitors. Consider partial purification of the enzyme. |
| High initial absorbance (high blank reading) | 1. Contaminated reagents. 2. Substrate or other components absorb at the detection wavelength. 3. Turbidity in the enzyme extract. | 1. Use fresh, high-quality reagents. 2. Run a blank reaction without the enzyme or without CoA to determine the background absorbance. Subtract this from your sample readings. 3. Centrifuge the crude extract at high speed to pellet any insoluble material. |
| Non-linear reaction rate (curve flattens quickly) | 1. Substrate depletion. 2. Product inhibition. 3. Instability of the product (hydroxycinnamoyl-CoA). | 1. Use a higher initial substrate concentration. 2. Dilute the enzyme extract to slow down the reaction rate and reduce the accumulation of inhibitory products. 3. Ensure the assay is run for a short enough duration to measure the initial velocity before significant product degradation occurs. |
| Precipitate forms in the reaction mixture | 1. Low solubility of the hydroxycinnamate substrate. 2. High concentration of protein in crude extracts. | 1. Prepare the substrate stock solution in an organic solvent (e.g., DMF) before diluting into the aqueous assay buffer. 2. Dilute the crude extract or perform a partial purification step. |
Mandatory Visualizations
References
Technical Support Center: In Vitro Handling of CoA Thioesters
This guide provides researchers, scientists, and drug development professionals with detailed information to minimize the degradation of CoA thioesters during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CoA thioester degradation in vitro?
A1: CoA thioesters are susceptible to degradation through several mechanisms:
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially at alkaline pH. This non-enzymatic process results in the formation of Coenzyme A and the corresponding carboxylic acid.
-
Enzymatic Degradation: Cell lysates and tissue extracts often contain thioesterase enzymes that actively hydrolyze the thioester bond.[1] These enzymes can significantly reduce the concentration of your CoA thioester, impacting experimental results.
-
Oxidation: The free sulfhydryl group of Coenzyme A, a product of hydrolysis, can be oxidized to form a disulfide (CoA-S-S-CoA). While this is not a direct degradation of the thioester, it can affect the equilibrium of the hydrolysis reaction and interfere with analytical methods.
-
Transthioesterification: In the presence of other thiols (e.g., DTT, glutathione), the acyl group can be transferred from Coenzyme A to the other thiol, forming a new thioester and releasing free Coenzyme A.[2][3]
Q2: How should I store my CoA thioester solutions to ensure stability?
A2: Proper storage is critical for preventing degradation. Aqueous solutions of CoA thioesters are generally unstable, especially at basic pH. For long-term storage, it is recommended to store them as lyophilized powders at -20°C or below. If you need to prepare a stock solution, dissolve the CoA thioester in an acidic buffer (pH 4-6) and store it in aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions should ideally be used within a day, even when stored on ice.
Q3: What is the optimal pH for working with CoA thioesters?
A3: To minimize chemical hydrolysis, it is best to work at a slightly acidic pH (around 6.0-6.5). Alkaline conditions (pH > 7.5) significantly increase the rate of hydrolysis. However, the optimal pH will also depend on the requirements of your specific enzyme or assay. If your experiment must be performed at a higher pH, it is crucial to minimize the incubation time and keep the samples on ice whenever possible.
Q4: Can I include reducing agents like DTT or β-mercaptoethanol in my reactions?
A4: While reducing agents are often used to protect enzymes from oxidation, they can promote the degradation of CoA thioesters through transthioesterification.[2][3][4] If a reducing agent is essential for your experiment, use the lowest effective concentration and consider running a control experiment to quantify the extent of non-enzymatic thioester degradation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no signal for my CoA thioester in my assay. | 1. Degradation during storage: Improper storage conditions (e.g., wrong pH, multiple freeze-thaw cycles) can lead to complete degradation before the experiment begins.2. Hydrolysis during the experiment: The pH of your reaction buffer may be too high, or the incubation time too long.3. Enzymatic degradation: Your sample (e.g., cell lysate) may contain active thioesterases. | 1. Verify storage conditions: Prepare fresh solutions from lyophilized powder. Store stock solutions at pH 4-6 at -80°C in single-use aliquots.2. Optimize reaction conditions: If possible, lower the pH of your buffer to 6.0-6.5. Minimize incubation times and keep samples on ice whenever possible.3. Inhibit thioesterases: If you suspect enzymatic degradation, consider adding a broad-spectrum thioesterase inhibitor to your reaction. Alternatively, partially purify your protein of interest to remove contaminating thioesterases. |
| High background signal or inconsistent results. | 1. Contamination with free Coenzyme A: The presence of free CoA can interfere with some detection methods.2. Oxidation of free CoA: The formation of CoA disulfide can complicate chromatographic analysis.3. Non-enzymatic acylation: Some reactive acyl-CoAs, like succinyl-CoA, can non-enzymatically acylate proteins, leading to inconsistent results. | 1. Purify your CoA thioester: Use HPLC to purify your CoA thioester and remove any free CoA.2. Add a reducing agent post-reaction: If analyzing by chromatography, a small amount of DTT can be added just before injection to reduce any CoA disulfide to its monomeric form.3. Run appropriate controls: Include a "no enzyme" control to assess the level of non-enzymatic acylation. |
| My CoA thioester appears to be less stable than expected. | 1. Presence of metal ions: Divalent metal ions can catalyze the hydrolysis of thioesters.2. Transthioesterification: High concentrations of other thiols in your reaction mixture can lead to the transfer of the acyl group. | 1. Include a chelating agent: Add a low concentration of EDTA to your buffers to chelate any contaminating metal ions.2. Minimize thiol concentration: Use the lowest effective concentration of reducing agents like DTT. |
Quantitative Data Summary
The stability of CoA thioesters is highly dependent on the specific acyl group, pH, and temperature. The following tables provide a summary of available quantitative data.
Table 1: Stability of Succinyl-CoA at pH 8.0
| Parameter | Value | Conditions | Reference |
| Half-life | ~1.15 hours | pH 8.0 | [5] |
Table 2: Relative Stability of Various Acyl-CoAs at pH 8.0
| Acyl-CoA | Relative Stability | Conditions | Reference |
| Acetyl-CoA | Relatively stable | pH 8.0 | [5] |
| Butyryl-CoA | Relatively stable | pH 8.0 | [5] |
| Propionyl-CoA | Relatively stable | pH 8.0 | [5] |
| Hexanoyl-CoA | Relatively stable | pH 8.0 | [5] |
| Succinyl-CoA | Liberated ~10-fold more free CoASH than other acyl-CoAs | pH 8.0, over 15 minutes | [5] |
Experimental Protocols
Protocol 1: Preparation and Storage of CoA Thioester Stock Solutions
-
Weighing: Carefully weigh the lyophilized CoA thioester powder in a microfuge tube.
-
Reconstitution: Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0) to the desired concentration.
-
Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use microfuge tubes to avoid multiple freeze-thaw cycles.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Quenching of Enzymatic Reactions to Preserve CoA Thioesters
This protocol is designed to rapidly stop enzymatic reactions and preserve the integrity of CoA thioesters for subsequent analysis.
-
Prepare Quenching Solution: A common quenching solution is a cold mixture of acetonitrile (B52724) and formic acid (e.g., 95% acetonitrile, 25 mM formic acid, -20°C).[6]
-
Reaction Termination: At the desired time point, add a pre-determined volume of the cold quenching solution to your reaction mixture. A volume ratio of 4:1 (quenching solution to reaction volume) is often effective.[6]
-
Mixing and Incubation: Immediately and thoroughly mix the solution and incubate on ice for 10 minutes to ensure complete protein precipitation and inactivation of enzymes.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the CoA thioesters, for analysis by methods such as LC-MS/MS.
Visualizations
Caption: Major degradation pathways of CoA thioesters in vitro.
Caption: Recommended workflow for minimizing CoA thioester degradation.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thioester bonds [groups.google.com]
- 5. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
dealing with substrate promiscuity of 4-coumarate-CoA ligase isoforms
Welcome to the technical support center for researchers working with 4-coumarate-CoA ligase (4CL) isoforms. This resource provides expert guidance on addressing the common experimental challenge of substrate promiscuity among 4CL enzymes. Here you will find frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to help you characterize, differentiate, and engineer 4CL isoforms for your specific research and drug development needs.
Frequently Asked Questions (FAQs)
Q1: What is 4-coumarate-CoA ligase (4CL) and why is its substrate promiscuity a concern?
A1: 4-Coumarate-CoA ligase (4CL) is a key enzyme in the general phenylpropanoid pathway in plants.[1] It catalyzes the formation of hydroxycinnamoyl-CoA thioesters from their corresponding hydroxycinnamic acids (like p-coumaric, caffeic, and ferulic acids) in a two-step, ATP-dependent reaction.[2][3] These CoA esters are precursors for a vast array of secondary metabolites, including lignin (B12514952), flavonoids, and coumarins.[1][4]
The primary concern with 4CL is that most plants possess multiple isoforms of the enzyme, each with distinct but often overlapping substrate specificities.[5][6] This "substrate promiscuity" can be a significant challenge in metabolic engineering and synthetic biology applications, as an isoform might activate an unintended substrate, leading to the production of undesired byproducts and diverting metabolic flux from the target compound.[7][8] Understanding and controlling this promiscuity is crucial for efficiently engineering biosynthetic pathways.
Q2: How do 4CL isoforms from the same organism differ in substrate preference?
A2: 4CL isoforms within a single plant species often exhibit quantitative, rather than absolute, differences in substrate preference. These preferences are linked to their distinct biological roles.[6] For example, in Arabidopsis thaliana, four 4CL isoforms have been identified with overlapping but distinct functions:
-
4CL1 and 4CL2 are primarily expressed in lignifying cells and are considered the major isoforms involved in lignin biosynthesis.[6][9]
-
4CL3 is more significantly involved in flavonoid biosynthesis.[6][9]
-
4CL4 contributes modestly to lignin deposition.[6]
These functional differences are a direct result of their varied catalytic efficiencies (kcat/Km) for substrates like p-coumaric acid, caffeic acid, and ferulic acid.[6][10]
Q3: What determines the substrate specificity of a 4CL isoform?
A3: Substrate specificity is determined by the three-dimensional structure of the enzyme's active site, specifically the substrate-binding pocket (SBP).[1][11] Research has identified a "signature motif" of approximately 12 amino acid residues that line this pocket and are key determinants of which substrates can bind and be activated.[1][12] By altering these specific residues through site-directed mutagenesis, researchers can rationally engineer the substrate specificity of 4CL enzymes, for example, enabling an isoform to activate a novel substrate or preventing it from acting on another.[11][12][13]
Q4: Can I predict the substrate preference of a novel 4CL isoform from its sequence?
A4: Yes, to some extent. By aligning the amino acid sequence of a novel 4CL with sequences of well-characterized isoforms, you can analyze the key residues within the substrate-binding pocket.[11][12] The presence of bulky or small, hydrophobic or polar amino acids at specific positions can provide strong clues about its preferred substrates.[1][13] For more detailed predictions, homology modeling based on known crystal structures can be used to generate a 3D model of the active site, followed by molecular docking simulations with potential substrates.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the experimental analysis of 4CL isoforms.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity in my recombinant 4CL assay. | 1. Incorrect Assay Buffer/Conditions: pH, temperature, or cofactor concentrations (ATP, MgCl₂) are suboptimal.[14] 2. Inactive Recombinant Protein: The purified protein may be misfolded or degraded. 3. Inhibitor Presence: A component in your reaction mix (e.g., from the purification elution buffer) is inhibiting the enzyme. | 1. Optimize Reaction Conditions: Verify that pH is ~7.5-8.0 and that ATP and MgCl₂ are at sufficient concentrations (e.g., 2.5-5 mM each).[4][5] Ensure the assay is run at an optimal temperature (e.g., 37°C).[4] 2. Verify Protein Integrity: Check protein quality via SDS-PAGE. If degradation is suspected, purify a fresh batch, ensuring the use of protease inhibitors. 3. Run Controls: Test for inhibitors by dialyzing the protein into the assay buffer before the experiment. Ensure no known inhibitors like sodium azide (B81097) are present.[15] |
| My spectrophotometric assay shows activity, but I can't distinguish between different substrates in a mixture. | Limitations of the Assay Method: Standard spectrophotometric assays measure the formation of the thioester bond, which produces a similar absorbance shift for different hydroxycinnamoyl-CoA esters. This method is not suitable for mixed-substrate assays.[5] | Switch to a Separation-Based Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the individual CoA ester products. This allows for the direct measurement of substrate preference in a competitive environment, which better reflects the cellular milieu.[5] |
| Inconsistent kinetic parameters (Km, Vmax) across replicate experiments. | 1. Inaccurate Substrate/Enzyme Concentrations: Errors in stock solution preparation or pipetting. 2. Variable Incubation Times: Inconsistent timing, especially for initial rate measurements.[16] 3. Substrate Degradation: Hydroxycinnamic acid substrates can be unstable. | 1. Verify Concentrations: Re-measure the concentration of your substrate and enzyme stocks. Use calibrated pipettes and perform serial dilutions carefully.[15][16] 2. Standardize Timing: Use a timer and a consistent workflow for initiating and stopping reactions. For rapid kinetics, consider using stopped-flow instrumentation.[14] 3. Prepare Fresh Substrates: Prepare substrate solutions fresh from powder for each experiment. |
| My site-directed mutant shows an unexpected loss of all activity, not just altered specificity. | Disruption of Critical Structure: The mutation may have inadvertently disrupted a critical catalytic residue or the overall protein fold, rather than just altering the binding pocket. | Rational Mutant Design: Before mutagenesis, use homology modeling to visualize the location of the target residue.[1] Ensure it is part of the substrate-binding pocket lining and not a key catalytic residue (like the conserved Lys-517) or a structurally important residue.[1] Choose conservative substitutions where possible (e.g., swapping for an amino acid of similar size or polarity). |
| Metabolic engineering with a specific 4CL isoform produces unexpected byproducts. | Endogenous Enzyme Activity or Substrate Promiscuity: The host organism may have its own promiscuous enzymes, or the introduced 4CL isoform is acting on an unexpected precursor present in the host. | 1. Characterize Host Background: Run a control with your host strain (without the introduced 4CL) to identify native products. 2. Perform In Vitro Assays: Test your purified 4CL isoform against a panel of potential substrates that may be present in the host organism. 3. Engineer for Higher Specificity: Use protein engineering (site-directed mutagenesis) to narrow the substrate range of your 4CL isoform.[11][13] |
Data Presentation: Substrate Preferences of 4CL Isoforms
Summarized below is comparative data on the substrate preferences of different 4CL isoforms. This data is compiled to illustrate the typical variations researchers might observe.
Table 1: Relative Activity of Arabidopsis thaliana 4CL Isoforms with Key Substrates
| Substrate | At4CL1 (Lignin-associated) | At4CL2 (Lignin-associated) | At4CL3 (Flavonoid-associated) |
| p-Coumaric Acid | High | High | High |
| Caffeic Acid | High | High | Moderate |
| Ferulic Acid | High | Very Low | High |
| Sinapic Acid | None | None | None |
| Data synthesized from literature, indicating general trends.[1][6] |
Table 2: Example Molecular Docking Binding Energies for Leucaena leucocephala 4CL Isoforms
| Substrate | Ll4CL1 Binding Energy (kcal/mol) | Ll4CL2 Binding Energy (kcal/mol) |
| Caffeic Acid | -4.71 | -6.56 |
| Ferulic Acid | -4.84 | -6.32 |
| Sinapic Acid | -4.91 | -5.00 |
| 5-Hydroxyferulic Acid | -4.72 | -6.56 |
| Lower binding energy suggests a more favorable interaction. Data reflects predicted preferences.[2] |
Experimental Protocols
Protocol 1: Characterization of 4CL Activity using HPLC
This method is superior to spectrophotometry for mixed-substrate assays as it allows for the separation and quantification of individual hydroxycinnamoyl-CoA esters.[5]
1. Recombinant Protein Expression and Purification: a. Clone the coding sequence of the 4CL isoform into an expression vector (e.g., pET vector with a 6x-His tag). b. Transform into an E. coli expression strain (e.g., BL21(DE3)). c. Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin). d. Verify purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
2. Enzyme Assay Reaction: a. Prepare a reaction mixture (final volume 200 µL) containing:
- 100 mM Tris-HCl (pH 7.5)
- 2.5 mM MgCl₂
- 2.5 mM ATP
- 0.3 mM of the hydroxycinnamic acid substrate (or a mixture for competitive assays)
- 3 µg of purified recombinant 4CL protein.[4] b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding Coenzyme A (CoA) to a final concentration of 0.3 mM.[4] d. Incubate for 15 minutes at 37°C.[4] e. Stop the reaction by boiling for 10 minutes, then centrifuge (12,000 rpm, 10 min) to pellet the denatured protein.[4]
3. HPLC Analysis: a. Analyze the supernatant from the reaction mixture. b. Use a C18 reverse-phase HPLC column. c. Employ a gradient elution program with two solvents:
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
- Solvent B: Acetonitrile with 0.1% TFA d. Monitor the elution profile using a UV detector at a wavelength appropriate for the expected products (e.g., ~310-360 nm). e. Quantify the product peaks by comparing their area to a standard curve generated with authentic hydroxycinnamoyl-CoA ester standards.
Protocol 2: Site-Directed Mutagenesis to Alter Substrate Specificity
This protocol allows for the targeted modification of amino acid residues within the substrate-binding pocket to engineer 4CL activity.[1][4]
1. Identification of Target Residues: a. Perform a multiple sequence alignment of your 4CL isoform with other characterized 4CLs to identify the conserved substrate-binding pocket residues.[1][12] b. (Optional) Use homology modeling software (e.g., MODELLER) with a known structure as a template to visualize the 3D structure of the binding pocket and identify residues that may cause steric hindrance or unfavorable interactions with a desired substrate.[1][11]
2. Mutagenesis PCR: a. Design primers containing the desired nucleotide mismatch to change the target amino acid codon. b. Use a high-fidelity DNA polymerase and a commercial site-directed mutagenesis kit (e.g., using overlap extension PCR) with the wild-type expression plasmid as a template.[4]
3. Transformation and Sequencing: a. Transform the PCR product into competent E. coli cells for plasmid propagation. b. Isolate plasmid DNA from several colonies and confirm the desired mutation and the absence of other mutations by Sanger sequencing.
4. Protein Expression and Functional Analysis: a. Express and purify the mutant 4CL protein as described in Protocol 1. b. Perform enzyme activity assays (Protocol 1) using a range of substrates to determine how the substrate specificity has been altered compared to the wild-type enzyme.
Visualizations
DOT Diagrams
Caption: Role of 4CL isoforms at a key metabolic branch point.
Caption: Workflow for characterizing and engineering 4CL isoforms.
References
- 1. pnas.org [pnas.org]
- 2. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the substrate specificity-conferring amino acid residues of 4-coumarate:coenzyme A ligase allows the rational design of mutant enzymes with new catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
improving the catalytic efficiency of 4-coumarate-CoA ligase
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the catalytic efficiency of 4-coumarate-CoA ligase (4CL).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 4-coumarate-CoA ligase (4CL) and why is its catalytic efficiency important?
A1: 4-Coumarate-CoA ligase (4CL) is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1][2][3] It catalyzes the conversion of cinnamic acid derivatives, such as p-coumaric acid, to their corresponding CoA thioesters.[1][4][5] These products are crucial precursors for a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1][6] Improving the catalytic efficiency of 4CL is vital for metabolic engineering efforts aimed at enhancing the production of valuable natural products for pharmaceuticals, biofuels, and other biotechnological applications.
Q2: What are the common strategies to improve the catalytic efficiency of 4CL?
A2: The primary strategies for enhancing 4CL catalytic efficiency involve protein engineering techniques such as:
-
Structure-guided rational design: This approach uses the three-dimensional structure of the enzyme to identify key amino acid residues in the active site that can be mutated to improve substrate binding and/or catalytic activity.[7]
-
Site-directed mutagenesis: This technique involves intentionally changing specific amino acids to alter the enzyme's properties.[4][8] Studies have identified specific residues that are essential for substrate binding and catalytic activity.[4][8]
-
Domain swapping: This involves exchanging domains between different 4CL isoforms with varying substrate specificities to create chimeric enzymes with desired properties.[5]
Q3: How does altering substrate specificity impact the overall product yield in a metabolic pathway?
A3: Altering the substrate specificity of 4CL can significantly increase the yield of a desired product by channeling metabolic flux towards a specific branch of the phenylpropanoid pathway.[7] For instance, by engineering a 4CL variant with diminished activity towards an undesired substrate, the formation of byproducts can be minimized, leading to a higher concentration of the target compound.[7] One study demonstrated a 176% increase in rosmarinic acid yield by introducing a Y240C mutation in the 4CL from Petroselinum crispum, which reduced its affinity for p-coumaric acid.[7]
Q4: What are the key factors that influence 4CL enzyme activity?
A4: Several factors can influence the activity of 4CL enzymes, including:
-
pH: 4CL enzymes typically exhibit maximum activity within a pH range of 7.5 to 8.5.[6]
-
Temperature: The optimal temperature for 4CL activity can vary between isoforms and species but is often around 37°C.[9]
-
Substrate availability: The concentration of substrates like p-coumaric acid, ATP, and Coenzyme A directly affects the reaction rate.
-
Presence of inhibitors: Certain molecules can act as inhibitors and reduce the catalytic efficiency of the enzyme.
-
Gene expression levels: The amount of active enzyme present is dependent on the level of gene expression, which can be influenced by various environmental and developmental cues.[10][11]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity of Purified Recombinant 4CL
| Possible Cause | Troubleshooting Step |
| Improper Protein Folding | Optimize protein expression conditions. Try lowering the induction temperature (e.g., 15-25°C) and reducing the inducer concentration (e.g., IPTG) to slow down protein synthesis and promote proper folding.[12] Consider co-expression with chaperone proteins. |
| Enzyme Instability | Purify the protein in a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl.[12] Store the purified enzyme in appropriate buffers at -80°C and avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Verify the pH and temperature of the reaction buffer are optimal for your specific 4CL isoform (typically pH 7.5-8.5 and 37°C).[6][9] Ensure all necessary co-factors (e.g., MgCl₂, ATP, CoA) are present at the correct concentrations.[4][13] |
| Inactive Enzyme Preparation | Confirm the integrity of the purified protein using SDS-PAGE. Test the activity of a new batch of enzyme or a commercially available control. |
Problem 2: Inconsistent Results in Enzyme Kinetics Assays
| Possible Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh substrate solutions before each experiment. Store stock solutions at appropriate temperatures to prevent degradation. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare a master mix for the reaction components to minimize variability. |
| Spectrophotometer/HPLC Issues | Ensure the spectrophotometer or HPLC is properly calibrated and warmed up before taking measurements.[14] Use appropriate blanks to zero the instrument.[4] |
| Contaminants in Enzyme Preparation | If not already performed, add a final polishing step like size-exclusion chromatography to your purification protocol to remove any remaining impurities.[12] |
Problem 3: Site-Directed Mutagenesis Failure or Low Efficiency
| Possible Cause | Troubleshooting Step |
| Poor Primer Design | Ensure primers are designed according to the guidelines for your chosen mutagenesis kit or method. Verify the melting temperature (Tm) and check for potential hairpin structures or self-dimerization. |
| Inefficient PCR Amplification | Optimize PCR conditions, including annealing temperature, extension time, and the number of cycles.[15] Use a high-fidelity DNA polymerase to minimize secondary mutations. |
| Template DNA Quality | Use high-quality, purified plasmid DNA as the template for the PCR reaction. |
| Ineffective DpnI Digestion | Ensure that the DpnI digestion step is carried out for a sufficient amount of time to completely digest the parental methylated DNA. |
Quantitative Data Summary
Table 1: Impact of Site-Directed Mutagenesis on 4CL Activity and Product Yield
| Enzyme Variant | Mutation | Substrate(s) | Key Finding | Reference |
| Petroselinum crispum 4CL2 | Y240C | p-coumaric acid | 176% increase in rosmarinic acid yield due to diminished activity towards p-coumaric acid. | [7] |
| Arabidopsis thaliana 4CL2 | Various | Ferulic acid, Sinapic acid | Generated variants with the ability to activate ferulic and sinapic acid by increasing space in the substrate-binding pocket. | [16] |
| Arabidopsis thaliana 4CL2 | Various | Cinnamic acid | Enhanced conversion of cinnamic acid by increasing the hydrophobicity of the substrate-binding pocket. | [16] |
| Peucedanum praeruptorum 4CL1 | Y239, A243, M306, etc. | p-coumaric, caffeic, ferulic acids | Identified amino acids essential for substrate binding and catalytic activities. | [4][8] |
Experimental Protocols
Site-Directed Mutagenesis of 4CL (Overlap Extension PCR)
-
Primer Design: Design two pairs of complementary primers containing the desired mutation. The outer primers should flank the entire gene sequence, while the inner primers contain the mutation and overlap.
-
First Round of PCR: Perform two separate PCR reactions.
-
Reaction A: Use the forward outer primer and the reverse mutagenic primer with the 4CL gene as a template.
-
Reaction B: Use the reverse outer primer and the forward mutagenic primer with the 4CL gene as a template.
-
-
Purification: Purify the PCR products from both reactions using a gel extraction kit to remove primers and dNTPs.
-
Second Round of PCR (Overlap Extension): Combine the purified products from Reaction A and B in a new PCR tube. These will serve as the template. Add the outer forward and reverse primers and perform PCR to amplify the full-length mutated gene.
-
Cloning and Sequencing: Clone the final PCR product into an appropriate expression vector and verify the mutation by DNA sequencing.[8]
Recombinant 4CL Expression and Purification
-
Transformation: Transform the expression vector containing the 4CL gene into a suitable E. coli expression host strain (e.g., BL21(DE3)).[4]
-
Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of culture medium and grow to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. To improve solubility, consider lowering the temperature to 15-25°C and inducing for a longer period (e.g., 16-24 hours).[12]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells using sonication or a French press.
-
Purification:
-
Centrifuge the lysate to pellet cell debris.
-
If the 4CL protein has an affinity tag (e.g., His-tag), use immobilized metal affinity chromatography (IMAC) for the initial purification step.[12]
-
For further purification, use size-exclusion chromatography (gel filtration) or ion-exchange chromatography.[12][17]
-
-
Verification: Analyze the purity of the protein at each stage using SDS-PAGE.
4CL Enzyme Activity Assay (Spectrophotometric)
This assay measures the formation of the CoA thioester product, which has a characteristic absorbance maximum.
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
5 mM ATP
-
0.3 mM Coenzyme A (CoA)
-
0.3 mM of the phenolic substrate (e.g., p-coumaric acid)[4]
-
-
Enzyme Addition: Add a specific amount (e.g., 3 µg) of purified 4CL enzyme to initiate the reaction.[4]
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer pre-heated to 37°C.[4] Monitor the increase in absorbance at the characteristic wavelength for the specific product (e.g., 333 nm for p-coumaroyl-CoA).[3][4][14]
-
Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of the product.
Visualizations
Caption: The central role of 4CL in the Phenylpropanoid Pathway.
Caption: Workflow for engineering and evaluating 4CL variants.
Caption: A logical approach to troubleshooting low 4CL activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided engineering of 4-coumarate: CoA ligase for efficient production of rosmarinic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genome-Wide Identification and Characterisation of the 4-Coumarate–CoA Ligase (4CL) Gene Family in Gastrodia elata and Their Transcriptional Response to Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 13. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sunlongbiotech.com [sunlongbiotech.com]
- 15. pnas.org [pnas.org]
- 16. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
resolving co-eluting peaks in HPLC analysis of acyl-CoAs
Welcome to the technical support center for the HPLC analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows co-eluting or poorly resolved peaks for my acyl-CoA species. What are the initial steps I should take to improve separation?
A1: Co-elution of structurally similar acyl-CoAs is a frequent challenge. A systematic approach to method optimization is key. The resolution of two peaks is governed by column efficiency, selectivity, and retention factor.[1] A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.[1] Initial troubleshooting should focus on adjusting the mobile phase composition, as this is often the simplest and quickest parameter to modify.[2]
Q2: How does changing the mobile phase solvent strength help in resolving co-eluting peaks?
A2: In reversed-phase HPLC, which is commonly used for acyl-CoA analysis, the mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol.[1][2] The organic solvent is the "strong" solvent, and increasing its percentage will decrease the retention time of your analytes.[2] To improve the separation of co-eluting peaks, you can try decreasing the percentage of the organic solvent (weaker mobile phase).[3] This will increase the retention times of the acyl-CoAs, providing more time for them to interact with the stationary phase and thus improving the chances of separation.[2][4]
Q3: Can adjusting the pH of the mobile phase improve the resolution of my acyl-CoA peaks?
A3: Yes, adjusting the mobile phase pH can be a very effective strategy, especially if the co-eluting acyl-CoAs have different pKa values.[2][5] Acyl-CoAs contain phosphate (B84403) groups that can ionize.[6][7] By changing the pH, you can alter the ionization state of the molecules, which in turn affects their hydrophobicity and interaction with the stationary phase.[5][8][9] This can lead to differential shifts in retention times, potentially resolving the co-eluting peaks.[10] For instance, using an acidic mobile phase (e.g., with 0.1% formic acid) is a common starting point.[1][2] It's recommended to work at a pH that is at least 1.5-2 units away from the pKa of your analytes to ensure they are in a single ionic form, which leads to better peak shape and more stable retention times.[5][10]
Q4: What are ion-pairing agents and how can they help with co-eluting peaks in acyl-CoA analysis?
A4: Ion-pairing agents are additives to the mobile phase that can enhance the retention and resolution of ionic or highly polar compounds on a reversed-phase column.[2][11][12] For anionic molecules like acyl-CoAs, a common approach is to add a counter-ion with a positive charge to the mobile phase. This forms a neutral ion pair with the acyl-CoA, which has a stronger interaction with the non-polar stationary phase, leading to increased retention and potentially altered selectivity.[11] However, it's important to note that ion-pairing agents can have disadvantages, such as long column equilibration times and the potential for reduced column lifetime.[2] They are also generally not compatible with mass spectrometry (MS) detectors.[2]
Q5: My peaks are still co-eluting after optimizing the mobile phase. What other chromatographic parameters can I adjust?
A5: If mobile phase optimization is insufficient, you can explore other parameters:
-
Change the Stationary Phase: The choice of HPLC column has a significant impact on selectivity.[13] If you are using a standard C18 column, switching to a different type of stationary phase (e.g., a biphenyl (B1667301) or a column with a different ligand density) can alter the interactions with your analytes and improve separation.[3][14]
-
Adjust the Column Temperature: Increasing the column temperature can improve column efficiency and may also change the selectivity of the separation.[13] A good starting point for small molecules is often in the range of 40-60°C.[13]
-
Modify the Flow Rate: A lower flow rate generally leads to better resolution, but it will also increase the analysis time.[1]
-
Use a Column with Smaller Particles: Columns packed with smaller particles offer higher efficiency (higher plate numbers), resulting in sharper peaks and better resolution of closely eluting compounds.[4][13]
Troubleshooting Guides
Issue 1: Co-eluting Saturated and Unsaturated Acyl-CoAs
A common challenge is the separation of acyl-CoAs with the same carbon chain length but different degrees of saturation (e.g., C18:0-CoA, C18:1-CoA, C18:2-CoA).
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting co-eluting acyl-CoA peaks.
Detailed Methodologies:
-
Mobile Phase Gradient Optimization: A well-designed gradient is crucial for separating complex mixtures of acyl-CoAs.[1]
-
Initial Scouting Gradient: Begin with a broad, fast gradient to determine the approximate elution times of the compounds of interest (e.g., 5% to 95% acetonitrile in 15 minutes).[1]
-
Focused Gradient: Based on the scouting run, create a shallower gradient around the elution region of the co-eluting peaks. For example, if the peaks elute between 40% and 50% acetonitrile, you could run a gradient from 35% to 55% over a longer period.
-
Isocratic Hold: Introducing an isocratic hold in the gradient at a specific mobile phase composition can sometimes help to resolve closely eluting pairs.[1]
-
-
pH Adjustment:
-
If your current mobile phase is acidic (e.g., with 0.1% formic acid), try preparing a mobile phase with a slightly different pH using another acid modifier like acetic acid.[15][16]
-
Ensure that the chosen pH is compatible with your column's stationary phase. Most silica-based C18 columns are stable in a pH range of 2 to 8.[17]
-
Data Presentation: Example of Gradient Optimization
| Gradient Program | % Acetonitrile | Time (min) | Resolution (Rs) between C18:1-CoA and C18:2-CoA |
| Initial Gradient | 5 -> 95 | 15 | 0.8 |
| Optimized Gradient | 35 -> 55 | 25 | 1.6 |
Issue 2: Poor Peak Shape (Tailing or Fronting) for Acyl-CoA Peaks
Poor peak shape can obscure co-eluting peaks and affect accurate quantification.
Logical Relationship of Factors Affecting Peak Shape:
Caption: Common causes and solutions for poor peak shape in acyl-CoA analysis.
Experimental Protocols:
-
Addressing Peak Tailing due to Secondary Interactions:
-
The phosphate groups of acyl-CoAs can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing.[6]
-
Protocol: Add an ion-pairing agent to the mobile phase to mask these interactions. Alternatively, ensure the mobile phase pH is low enough to suppress the ionization of the silanol groups.
-
-
Optimizing Sample Solvent:
-
Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[18]
-
Protocol: Whenever possible, dissolve your acyl-CoA standards and samples in the initial mobile phase composition of your gradient. If this is not feasible due to solubility issues, use the weakest solvent possible that still ensures complete dissolution.[18]
-
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) for Acetyl-CoA |
| 4.5 (close to pKa) | 1.8 |
| 2.5 | 1.1 |
General Experimental Protocol: Reversed-Phase HPLC for Acyl-CoA Analysis
This protocol provides a starting point for the analysis of a range of acyl-CoAs. Optimization will likely be required for specific applications.
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 260 nm, as the adenine (B156593) moiety of Coenzyme A absorbs at this wavelength.[15][16]
-
Injection Volume: 10-20 µL.
Sample Preparation:
Proper sample preparation is crucial to protect the HPLC system and obtain accurate results.[1] A general procedure for tissue extracts involves homogenization, protein precipitation (e.g., with an acid), and potentially a solid-phase extraction (SPE) cleanup step to concentrate the acyl-CoAs and remove interfering substances.[6][15]
For further assistance, please consult the references cited or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. Ion Pairing Reagents For Hplc [lobachemie.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. agilent.com [agilent.com]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
enhancing the production of specific flavonoids by modulating 4CL expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at enhancing the production of specific flavonoids by modulating the expression of 4-Coumarate:CoA Ligase (4CL).
Frequently Asked Questions (FAQs)
Q1: What is the role of 4CL in flavonoid biosynthesis?
A1: 4-Coumarate:CoA Ligase (4CL) is a key enzyme in the phenylpropanoid pathway. It catalyzes the conversion of p-coumaric acid to p-coumaroyl-CoA, which is a crucial precursor for the biosynthesis of a wide range of secondary metabolites, including flavonoids.[1][2] The activity of 4CL can influence the metabolic flux towards different branches of the phenylpropanoid pathway, thereby affecting the production of specific flavonoids like kaempferol (B1673270), quercetin (B1663063), and anthocyanins.[1][2][3]
Q2: Can overexpression of 4CL always be expected to increase the yield of all flavonoids?
A2: Not necessarily. While 4CL is a critical enzyme, simply overexpressing it may not lead to a universal increase in all flavonoid compounds. The final flavonoid profile is dependent on the expression and activity of downstream enzymes in the specific branches of the pathway.[4] For instance, enhancing the flux towards p-coumaroyl-CoA may lead to increased production of flavonols like kaempferol and quercetin if the downstream enzymes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) are not rate-limiting.[5][6] However, it could also lead to the accumulation of other phenylpropanoids if those pathways are more active.[2]
Q3: What is the expected impact of 4CL expression modulation on kaempferol, quercetin, and anthocyanin production?
A3:
-
Kaempferol and Quercetin: Overexpression of 4CL, when coupled with sufficient activity of downstream enzymes, is often expected to increase the production of kaempferol and quercetin, as they are directly downstream in the flavonol biosynthesis pathway.[5][6]
-
Anthocyanins: The effect on anthocyanin production can be more complex. Increased 4CL activity can provide more precursors for the anthocyanin pathway.[3][7] However, there can be competition between the flavonol and anthocyanin branches of the pathway.[4] Therefore, the net effect on anthocyanin accumulation will depend on the relative activities of enzymes like Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS) in the anthocyanin pathway versus FLS in the flavonol pathway.
Q4: Are there different isoforms of 4CL, and does the choice of isoform matter?
A4: Yes, most plants have a family of 4CL genes that encode different isoforms of the enzyme.[2][8] These isoforms can have different substrate specificities, expression patterns, and subcellular localizations.[8] Therefore, the choice of 4CL isoform for overexpression is critical. For example, some isoforms may be more involved in lignin (B12514952) biosynthesis, while others are more dedicated to flavonoid production.[8][9] It is advisable to select a 4CL isoform that is known to be associated with flavonoid biosynthesis in the plant species of interest.
Troubleshooting Guides
Section 1: Gene Cloning and Vector Construction
Problem 1: Low or no yield of the 4CL gene insert after PCR amplification.
-
Possible Cause 1: Suboptimal PCR conditions.
-
Solution: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is sufficient for the length of the 4CL gene. Use a high-fidelity polymerase to minimize errors.
-
-
Possible Cause 2: Poor primer design.
-
Solution: Verify primer sequences for accuracy and ensure they have appropriate melting temperatures and GC content. Check for secondary structures like hairpins and dimers. Include restriction sites in the primers that are compatible with your expression vector and add a few extra bases at the 5' end to ensure efficient cutting by restriction enzymes.[10]
-
-
Possible Cause 3: Low quality or quantity of template DNA.
-
Solution: Use high-quality, purified cDNA as a template. Quantify the template and use the recommended amount for your polymerase.
-
Problem 2: Unsuccessful ligation of the 4CL insert into the plant expression vector.
-
Possible Cause 1: Inefficient restriction digest of the vector or insert.
-
Solution: Ensure complete digestion by using the recommended buffer, temperature, and incubation time for the chosen restriction enzymes. Purify the digested vector and insert from an agarose (B213101) gel to remove undigested DNA and small fragments.[11]
-
-
Possible Cause 2: Inactive ligase or incorrect vector-to-insert molar ratio.
-
Solution: Use a fresh or properly stored T4 DNA ligase and the correct buffer. Optimize the molar ratio of vector to insert; a 1:3 ratio is a common starting point.[10]
-
-
Possible Cause 3: Vector re-ligation.
-
Solution: Dephosphorylate the digested vector using an alkaline phosphatase (e.g., CIP) to prevent it from ligating back to itself.[10]
-
Section 2: Plant Transformation (Agrobacterium-mediated)
Problem 3: Low transformation efficiency.
-
Possible Cause 1: Suboptimal Agrobacterium strain or cell density.
-
Possible Cause 2: Poor explant quality or response.
-
Solution: Use healthy, young, and actively dividing plant tissues as explants. The choice of explant (e.g., leaf discs, cotyledons) can be species-dependent and may require optimization.[14]
-
-
Possible Cause 3: Inefficient induction of Agrobacterium virulence genes.
-
Solution: Include acetosyringone (B1664989) (e.g., 100-200 µM) in the co-cultivation medium to induce the vir genes of Agrobacterium.[15][16]
-
-
Possible Cause 4: Inadequate co-cultivation conditions.
-
Solution: Optimize the co-cultivation duration (typically 2-3 days) and temperature.[16]
-
Problem 4: Browning and death of explants after co-cultivation.
-
Possible Cause 1: Overgrowth of Agrobacterium.
-
Solution: After co-cultivation, wash the explants thoroughly with sterile water and transfer them to a selection medium containing an appropriate antibiotic (e.g., cefotaxime, timentin) to kill the remaining Agrobacterium.
-
-
Possible Cause 2: Oxidative stress and phenolic compound production by the plant tissue.
-
Solution: Add antioxidants such as L-cysteine, dithiothreitol (B142953) (DTT), or polyvinylpyrrolidone (B124986) (PVP) to the co-cultivation and regeneration media.[13]
-
Section 3: Analysis of Transgenic Plants and Flavonoid Quantification
Problem 5: No detectable expression of the 4CL transgene in putatively transformed plants.
-
Possible Cause 1: Gene silencing.
-
Solution: Analyze multiple independent transgenic lines, as transgene expression can vary due to position effects and copy number. If using a strong constitutive promoter like CaMV 35S, consider using a tissue-specific or inducible promoter to potentially reduce the chances of silencing.
-
-
Possible Cause 2: Issues with RNA extraction or RT-qPCR.
-
Solution: Use a high-quality RNA extraction method suitable for your plant tissue, which may be rich in secondary metabolites. Treat RNA samples with DNase I to remove any contaminating genomic DNA. Design and validate RT-qPCR primers for efficiency and specificity.
-
Problem 6: Inconsistent or unexpected changes in flavonoid profiles.
-
Possible Cause 1: Homeostatic regulation within the plant.
-
Solution: The plant's metabolic network may adapt to the changes in 4CL expression. Analyze the expression of other key genes in the flavonoid pathway to understand the broader metabolic response.
-
-
Possible Cause 2: Competition with other metabolic pathways.
-
Solution: Increased flux through the early stages of the phenylpropanoid pathway may be diverted to other branches, such as lignin biosynthesis. Measure the levels of other related compounds to get a complete picture of the metabolic changes.
-
-
Possible Cause 3: Feedback inhibition.
-
Solution: High levels of certain flavonoids may inhibit the activity of enzymes in the pathway, including 4CL itself.
-
Section 4: HPLC Analysis of Flavonoids
Problem 7: Poor peak resolution or overlapping peaks.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and acidified water) to improve the separation of compounds with similar polarities.[17]
-
-
Possible Cause 2: Incorrect column choice.
-
Solution: Ensure the use of a suitable C18 column with appropriate particle size and length for flavonoid analysis.[17]
-
-
Possible Cause 3: Matrix effects from the plant extract.
-
Solution: Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the plant extract before HPLC analysis.[18]
-
Problem 8: Inaccurate quantification of flavonoids.
-
Possible Cause 1: Lack of proper standards.
-
Solution: Use certified reference standards for kaempferol, quercetin, and the specific anthocyanins of interest to create accurate calibration curves.
-
-
Possible Cause 2: Degradation of flavonoids during extraction or storage.
-
Solution: Protect extracts from light and heat. Store samples at low temperatures (-20°C or -80°C) and analyze them as quickly as possible. Use extraction solvents that are appropriate for flavonoids and consider adding antioxidants.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of modulating 4CL and other flavonoid pathway genes on the production of specific flavonoids, as reported in various studies.
Table 1: Enhancement of Kaempferol and Quercetin Production in Engineered Yeast [5][6]
| Engineered Strain | Key Genetic Modification | Kaempferol Titer (mg/L) | Quercetin Titer (mg/L) |
| Base Strain | Initial pathway reconstruction | ~10 | ~5 |
| Strain K1 | Amplification of AtFLS | ~150 | - |
| Strain K2 | Increased malonyl-CoA supply | ~400 | - |
| Fed-batch Fermentation | Optimized conditions | 956 | - |
| Strain Q1 | Expression of F3'H | - | ~100 |
| Strain Q2 | Increased malonyl-CoA supply | - | ~500 |
| Fed-batch Fermentation | Optimized conditions | - | 930 |
Table 2: Impact of Gene Overexpression on Flavonoid Content in Transgenic Plants
| Plant Species | Transgene | Target Flavonoid | Fold Increase in Flavonoid Content (approx.) | Reference |
| Aconitum carmichaelii | AcF3′5′H | Total Flavonoids | 1.7 - 2.2 | [19] |
| Cotton (Gh4CL7 silenced) | - | Lignin | ~20% decrease | [9][20] |
| Arabidopsis (Gh4CL7 OE) | Gh4CL7 | Lignin | ~10% increase | [9][20] |
| Mung Bean | VrNAC25 | Anthocyanins | Significant increase | [7] |
Experimental Protocols
Protocol 1: Cloning of 4CL into a Plant Expression Vector
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue of interest using a suitable kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
PCR Amplification of 4CL:
-
Design primers specific to the 4CL isoform of interest. Add restriction sites to the 5' ends of the primers that are compatible with your target plant expression vector (e.g., pBI121, pCAMBIA).
-
Perform PCR using a high-fidelity DNA polymerase.[8]
-
Analyze the PCR product on an agarose gel to confirm the correct size.
-
-
Purification and Digestion of PCR Product and Vector:
-
Purify the PCR product from the agarose gel or using a PCR purification kit.
-
Digest the purified PCR product and the plant expression vector with the selected restriction enzymes.
-
Purify the digested insert and vector.[10]
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.
-
Incubate with T4 DNA ligase at the recommended temperature and time.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
-
-
Screening and Plasmid DNA Extraction:
-
Select individual colonies and grow them in liquid LB medium with the selective antibiotic.
-
Extract plasmid DNA using a miniprep kit.
-
Confirm the presence and orientation of the 4CL insert by restriction digestion and/or DNA sequencing.[11]
-
Protocol 2: Agrobacterium-mediated Transformation of Leaf Explants
-
Agrobacterium Culture Preparation:
-
Introduce the plant expression vector containing the 4CL gene into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) by electroporation or heat shock.
-
Grow a single colony of Agrobacterium in liquid LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.[15]
-
Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium (e.g., MS medium with sucrose) containing acetosyringone (100-200 µM).[15][16]
-
-
Explant Preparation and Infection:
-
Sterilize the surface of young, healthy leaves.
-
Cut the leaves into small pieces (explants), such as 1 cm² discs.
-
Immerse the explants in the Agrobacterium suspension for 15-30 minutes.
-
-
Co-cultivation:
-
Blot the explants dry on sterile filter paper and place them on a solid co-cultivation medium.
-
Incubate in the dark for 2-3 days at 22-25°C.[16]
-
-
Selection and Regeneration:
-
Wash the explants with sterile water containing an antibiotic (e.g., cefotaxime) to remove excess Agrobacterium.
-
Transfer the explants to a selection medium containing the appropriate selective agent (e.g., kanamycin, hygromycin) and hormones to induce shoot regeneration.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Rooting and Acclimatization:
-
Once shoots have developed, excise them and transfer them to a rooting medium.
-
After roots have formed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
-
Protocol 3: Extraction and HPLC Analysis of Flavonoids
-
Sample Preparation:
-
Freeze-dry plant tissue and grind it into a fine powder.
-
-
Extraction:
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol.
-
Vortex the mixture and sonicate for 30-60 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete extraction.
-
Pool the supernatants.
-
-
Hydrolysis (Optional, for analyzing aglycones):
-
To analyze flavonoid aglycones, the extract can be hydrolyzed with an acid (e.g., HCl) to remove sugar moieties.
-
-
Sample Clean-up (Optional):
-
For complex matrices, pass the extract through a C18 SPE cartridge to remove interfering compounds.[18]
-
-
HPLC Analysis:
-
Filter the final extract through a 0.22 µm syringe filter before injection.
-
Inject the sample into an HPLC system equipped with a C18 column and a PDA or UV-Vis detector.[17]
-
Use a gradient elution with a mobile phase consisting of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Set the detection wavelength to the absorbance maxima of the target flavonoids (e.g., ~280 nm for flavanones, ~350 nm for flavonols, ~520 nm for anthocyanins).
-
-
Quantification:
-
Identify and quantify the flavonoids by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Generate a calibration curve for each standard to calculate the concentration of the flavonoids in the samples.
-
Visualizations
Signaling Pathway
Caption: Simplified flavonoid biosynthesis pathway highlighting the central role of 4CL.
Experimental Workflow
Caption: General workflow for enhancing flavonoid production by modulating 4CL expression.
Troubleshooting Logic
Caption: A logical troubleshooting guide for low flavonoid yield experiments.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Molecular cloning and functional analysis of 4-Coumarate:CoA ligase 4(4CL-like 1)from Fraxinus mandshurica and its role in abiotic stress tolerance and cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cloned genes and genetic regulation of anthocyanin biosynthesis in maize, a comparative review [frontiersin.org]
- 4. Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing yeast for high-level production of kaempferol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing yeast for high-level production of kaempferol and quercetin. [publications.scilifelab.se]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the Gh4CL gene family reveals a role of Gh4CL7 in drought tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]
- 14. AGROBACTERIUM-MEDIATED TRANSFORMATION: CHALLENGES AND PROGRESS IN PLANT GENETIC ENGINEERING [scioverleaf.org]
- 15. An Improved Procedure for Agrobacterium-Mediated Transformation of ‘Carrizo’ Citrange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of 4-Coumarate:CoA Ligase (4CL) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of different 4-coumarate:CoA ligase (4CL) isoforms, crucial enzymes in the phenylpropanoid pathway. Understanding the catalytic preferences of these isoforms is essential for metabolic engineering and the development of novel therapeutics targeting pathways that produce a vast array of specialized metabolites, including flavonoids, lignins, and coumarins.
Data Presentation: Kinetic Parameters of 4CL Isoforms
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The following table summarizes the kinetic parameters of 4CL isoforms from various plant species with a range of hydroxycinnamic acid substrates. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.
| Isoform | Plant Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Reference |
| At4CL1 | Arabidopsis thaliana | 4-Coumaric acid | 18 | 1.83 | 101.7 | [1] |
| Caffeic acid | 25 | 1.25 | 50.0 | [1] | ||
| Ferulic acid | 22 | 1.67 | 75.9 | [1] | ||
| At4CL2 | Arabidopsis thaliana | 4-Coumaric acid | 15 | 1.50 | 100.0 | [1] |
| Caffeic acid | 10 | 1.67 | 167.0 | [1] | ||
| Ferulic acid | >1000 | - | - | [1] | ||
| At4CL3 | Arabidopsis thaliana | 4-Coumaric acid | 250 | 0.83 | 3.3 | [1] |
| Caffeic acid | 200 | 0.17 | 0.85 | [1] | ||
| Ferulic acid | 300 | 0.08 | 0.27 | [1] | ||
| At4CL4 | Arabidopsis thaliana | 4-Coumaric acid | 26 ± 3 | 1.38 | 53.1 | [2][3] |
| Caffeic acid | 22 ± 1 | 1.15 | 52.3 | [2][3] | ||
| Ferulic acid | 35 ± 2 | 1.23 | 35.1 | [2][3] | ||
| Sinapic acid | 19 ± 2 | 1.08 | 56.8 | [2][3] | ||
| Ll4CL1 | Leucaena leucocephala | Sinapic acid | - | - | - | [4] |
| Ferulic acid | - | - | - | [4] | ||
| Caffeic acid | - | - | - | [4] | ||
| Ll4CL2 | Leucaena leucocephala | Caffeic acid | - | - | - | [4] |
| Ferulic acid | - | - | - | [4] | ||
| Sinapic acid | - | - | - | [4] | ||
| Pp4CL1 | Peucedanum praeruptorum | 4-Coumaric acid | 138.3 ± 15.1 | 1.98 ± 0.08 | 14.3 | [5] |
| Ferulic acid | 155.2 ± 16.2 | 1.76 ± 0.07 | 11.3 | [5] | ||
| Caffeic acid | 210.1 ± 21.5 | 1.21 ± 0.05 | 5.8 | [5] | ||
| Cinnamic acid | 256.7 ± 28.9 | 0.89 ± 0.04 | 3.5 | [5] | ||
| o-Coumaric acid | 189.4 ± 19.3 | 1.45 ± 0.06 | 7.7 | [5] | ||
| Isoferulic acid | 235.6 ± 25.1 | 1.02 ± 0.05 | 4.3 | [5] |
Note: A hyphen (-) indicates that the data was not available in the cited literature. The data for Ll4CL1 and Ll4CL2 is based on molecular docking studies and does not include kinetic parameters.
Experimental Protocols
The determination of 4CL enzyme kinetics is predominantly performed using a spectrophotometric assay. The following is a generalized protocol based on methodologies cited in the literature.
1. Enzyme Preparation:
-
The coding sequence of the 4CL isoform is cloned into an expression vector (e.g., pET vectors for E. coli expression).
-
The recombinant protein is expressed in a suitable host, typically E. coli, and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The cells are harvested, lysed, and the recombinant 4CL protein is purified, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The concentration and purity of the enzyme are determined using methods like the Bradford assay and SDS-PAGE.
2. Spectrophotometric Enzyme Assay:
-
The assay measures the formation of the CoA thioester of the respective hydroxycinnamic acid, which exhibits a characteristic absorbance maximum.
-
The standard reaction mixture contains:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
Coenzyme A (CoA)
-
The hydroxycinnamic acid substrate (e.g., 4-coumaric acid, caffeic acid, ferulic acid, sinapic acid) at varying concentrations.
-
-
The reaction is initiated by the addition of the purified 4CL enzyme.
-
The increase in absorbance is monitored over time at a specific wavelength corresponding to the formation of the CoA ester (e.g., ~333 nm for 4-coumaroyl-CoA, ~346 nm for caffeoyl-CoA, ~345 nm for feruloyl-CoA).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
3. Kinetic Parameter Calculation:
-
The initial rates are plotted against the substrate concentrations.
-
The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
The kcat is calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then calculated as the ratio kcat/Km.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the central role of 4CL isoforms in the phenylpropanoid pathway and a typical experimental workflow for determining their substrate specificity.
Caption: Role of 4CL isoforms in the phenylpropanoid pathway.
Caption: Workflow for determining 4CL substrate specificity.
Discussion
The data presented in this guide highlights the significant diversity in substrate specificity among 4CL isoforms, even within the same plant species. For instance, in Arabidopsis thaliana, At4CL2 exhibits a strong preference for caffeic acid and has negligible activity with ferulic acid, whereas At4CL1 can efficiently utilize 4-coumaric, caffeic, and ferulic acids.[1] Notably, At4CL4 is unique in its ability to efficiently activate sinapic acid, suggesting a specialized role in the biosynthesis of syringyl lignin (B12514952) or other sinapate-derived compounds.[2][3]
The differential substrate preferences of 4CL isoforms are a key mechanism for channeling metabolic flux into specific branches of the phenylpropanoid pathway.[6] For example, isoforms with a high affinity for caffeic and ferulic acids are likely involved in the biosynthesis of guaiacyl and syringyl lignin units, while those with a preference for 4-coumaric acid may be more directed towards flavonoid and coumarin (B35378) production.[6][7]
The structural basis for these differences in substrate specificity lies in the amino acid composition of the substrate-binding pocket of the enzyme.[4] Variations in the size and hydrophobicity of the active site residues can either facilitate or hinder the binding of different hydroxycinnamic acids.
This comparative guide serves as a valuable resource for researchers investigating the phenylpropanoid pathway and for professionals in drug development seeking to modulate the production of specific plant-derived secondary metabolites. The provided data and protocols can aid in the selection of appropriate 4CL isoforms for metabolic engineering applications and in the design of inhibitors or activators targeting specific branches of this vital metabolic network.
References
- 1. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 4-Coumaroyl-CoA Dependent Enzyme Activity
For researchers, scientists, and drug development professionals engaged in the study of phenylpropanoid metabolism, accurate validation of 4-coumaroyl-CoA dependent enzyme activity is paramount. These enzymes, particularly 4-coumarate:CoA ligase (4CL), are pivotal in the biosynthesis of a vast array of natural products, including flavonoids, lignins, and stilbenoids. This guide provides a comprehensive comparison of the primary methodologies used to assay the activity of these enzymes, supported by experimental data and detailed protocols.
Comparison of Assay Methodologies
The selection of an appropriate assay for determining 4-coumaroyl-CoA dependent enzyme activity is contingent on factors such as the required sensitivity, throughput, and the specific research question being addressed. The following table summarizes the key quantitative parameters of the most common assay types.
| Assay Type | Principle | Detection Method | Throughput | Sensitivity | Linearity Range | Potential Interferences |
| Spectrophotometric Assay | Measures the formation of the thioester bond in 4-coumaroyl-CoA, which has a characteristic absorbance at 333 nm.[1][2][3] | UV/Vis Spectrophotometer or Microplate Reader | High | Moderate | Typically in the micromolar range | Compounds that absorb at 333 nm, turbidity |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to detect and quantify the 4CL enzyme.[4] | Colorimetric or Fluorometric Plate Reader | High | High | Dependent on antibody affinity and concentration | Cross-reactivity with other proteins |
| High-Performance Liquid Chromatography (HPLC) | Separates the reaction mixture, allowing for the quantification of the specific CoA ester product.[5][6] | UV Detector or Mass Spectrometer (LC-MS) | Low to Medium | High | Wide, dependent on detector | Co-eluting compounds (with UV detection) |
| LC-MS Based Assay | Directly measures the mass of the specific reaction product, providing high specificity and sensitivity.[7][8][9][10] | Mass Spectrometer | Low to Medium | Very High | Wide, excellent for kinetic studies | Ion suppression effects |
| Biosensor-Based Assay | Employs a transcription factor that responds to the presence of p-coumaroyl-CoA, leading to a measurable output (e.g., fluorescence).[11][12] | Fluorescence Plate Reader or Flow Cytometer | High | High (in vivo) | Dependent on the specific biosensor design | Cellular factors affecting gene expression and protein folding |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in your laboratory.
Spectrophotometric Assay Protocol
This protocol is adapted from commercially available kits and published literature.[1][3]
Materials:
-
Purified enzyme or cell lysate
-
4-coumaric acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Microplate reader or spectrophotometer capable of reading at 333 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoA.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding 4-coumaric acid.
-
Immediately measure the absorbance at 333 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 30°C).
-
The rate of increase in absorbance at 333 nm is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of 4-coumaroyl-CoA.
HPLC-Based Assay Protocol
This protocol is a generalized procedure based on established methods for analyzing 4CL activity.[5][6]
Materials:
-
Same as for the spectrophotometric assay
-
HPLC system with a C18 column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
UV detector or mass spectrometer
-
Standards for 4-coumaric acid and 4-coumaroyl-CoA
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-3).
-
Stop the reaction at specific time points by adding an acid (e.g., HCl) or by heat inactivation.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the compounds using a suitable gradient program.
-
Detect the substrate and product at their respective maximum absorbance wavelengths (e.g., 310 nm for 4-coumaric acid and 333 nm for 4-coumaroyl-CoA) or by their mass-to-charge ratio if using a mass spectrometer.
-
Quantify the amount of product formed by comparing the peak area to a standard curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of 4-coumaroyl-CoA dependent enzymes in the phenylpropanoid pathway and a typical workflow for enzyme activity validation.
References
- 1. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 2. ebiostore.com [ebiostore.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. scielo.br [scielo.br]
- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A p-Coumaroyl-CoA Biosensor for Dynamic Regulation of Naringenin Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of 4-Coumarate-CoA Ligase (4CL) Across Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of 4-coumarate-CoA ligase (4CL) from various plant sources. 4CL is a pivotal enzyme in the phenylpropanoid pathway, catalyzing the CoA ligation of 4-coumaric acid and other cinnamic acid derivatives. This reaction is a critical branch point for the biosynthesis of a wide array of secondary metabolites, including lignin (B12514952), flavonoids, and other polyphenols, which are integral to plant development, defense, and have significant pharmacological potential. Understanding the kinetic diversity of 4CL isoforms is crucial for metabolic engineering and the development of targeted inhibitors.
Quantitative Kinetic Data of 4CL Isoforms
The catalytic efficiency of 4CL varies significantly across different plant species and among isoforms within a single species, reflecting their distinct physiological roles. The following table summarizes the key kinetic parameters—Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat)—for 4CL enzymes from a selection of plants, highlighting their substrate preferences.
| Plant Source | Isoform | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) | Reference |
| Marchantia paleacea | Mp4CL1 | p-Coumaric acid | 93.99 | 0.13 | 0.0014 | [1] |
| Caffeic acid | 113.30 | 0.09 | 0.0008 | [1] | ||
| Ferulic acid | 414.10 | 0.08 | 0.0002 | [1] | ||
| Cinnamic acid | 115.10 | 0.07 | 0.0006 | [1] | ||
| Oryza sativa | Os4CL2 | 4-Coumarate | 26.1 | 0.04 | 0.0015 | [2] |
| Caffeate | 30.5 | 0.04 | 0.0013 | [2] | ||
| Cinnamate | 21.7 | 0.02 | 0.0009 | [2] | ||
| Oryza sativa | Os4CL3 | 4-Coumarate | 22.4 | 0.29 | 0.0129 | [3] |
| Caffeate | 32.6 | 0.26 | 0.0080 | [3] | ||
| Cinnamate | 28.2 | 0.18 | 0.0064 | [3] | ||
| Oryza sativa | Os4CL4 | 4-Coumarate | 20.3 | 0.05 | 0.0025 | [4] |
| Caffeate | 28.4 | 0.04 | 0.0014 | [4] | ||
| Cinnamate | 15.7 | 0.02 | 0.0013 | [4] |
Experimental Protocols
Accurate kinetic analysis of 4CL relies on robust and reproducible experimental protocols. Below are detailed methodologies for enzyme extraction, activity assays, and the determination of kinetic parameters.
Recombinant 4CL Enzyme Expression and Purification
For detailed kinetic studies, it is often preferable to use purified recombinant protein to eliminate interference from other enzymes present in crude plant extracts.
-
Gene Cloning and Expression Vector Construction : The full-length coding sequence of the target 4CL is amplified from cDNA and cloned into an expression vector (e.g., pET-28a) containing a purification tag (e.g., His₆-tag).
-
Heterologous Expression : The expression vector is transformed into a suitable host, typically E. coli BL21 (DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification : The bacterial cells are harvested and lysed. The recombinant 4CL is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). The purity of the enzyme should be verified by SDS-PAGE.
Spectrophotometric 4CL Activity Assay
This is a continuous assay that monitors the formation of the cinnamoyl-CoA thioester product, which has a characteristic absorbance at a specific wavelength.
-
Reaction Mixture : A typical reaction mixture (200 µL) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.2 mM Coenzyme A (CoA)
-
Varying concentrations of the hydroxycinnamic acid substrate (e.g., 10-500 µM)
-
Purified 4CL enzyme (1-5 µg)
-
-
Assay Procedure :
-
The reaction components, except for CoA, are pre-incubated at 30°C for 5 minutes.
-
The reaction is initiated by the addition of CoA.
-
The increase in absorbance is monitored in a spectrophotometer at the wavelength corresponding to the specific CoA ester being formed (e.g., 333 nm for p-coumaroyl-CoA, 346 nm for caffeoyl-CoA and feruloyl-CoA, and 311 nm for cinnamoyl-CoA).[5]
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time curve using the molar extinction coefficient of the product.
-
HPLC-Based 4CL Activity Assay
This method is particularly useful for confirming product identity and for assays with crude enzyme extracts or when multiple substrates are present.
-
Reaction Setup : The reaction is set up as described for the spectrophotometric assay.
-
Reaction Termination : The reaction is incubated at 30°C for a defined period (e.g., 15-30 minutes) and then terminated by adding a quenching solution (e.g., an equal volume of acetonitrile (B52724) or by boiling).
-
Sample Preparation : The terminated reaction mixture is centrifuged to pellet the precipitated protein.
-
HPLC Analysis : The supernatant is analyzed by reverse-phase HPLC (e.g., on a C18 column) with a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). The products are detected by their UV absorbance and quantified by comparing their peak areas to those of known standards.
Determination of Kinetic Parameters
-
Michaelis-Menten Kinetics : To determine Kₘ and Vₘₐₓ, the initial reaction rates are measured at a range of substrate concentrations.
-
Data Analysis : The data are fitted to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism).
-
kcat Calculation : The turnover number (kcat) is calculated using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Catalytic Efficiency : The catalytic efficiency (kcat/Kₘ) is calculated to compare the enzyme's preference for different substrates.
Visualizing the Phenylpropanoid Pathway and Experimental Workflow
To better understand the context of 4CL's function and the process of its kinetic analysis, the following diagrams have been generated.
Caption: The central role of 4CL in the phenylpropanoid pathway.
Caption: Workflow for the kinetic analysis of 4CL.
References
- 1. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. journals.plos.org [journals.plos.org]
A Comparative Analysis of Phenylpropanoid Metabolism in Model Plant Species: Arabidopsis, Rice, and Maize
For Researchers, Scientists, and Drug Development Professionals
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, yielding a vast array of compounds crucial for plant survival, development, and interaction with the environment. These molecules, including lignin (B12514952), flavonoids, and phenolic acids, also hold significant promise for applications in medicine and industry. Understanding the nuances of this pathway across different plant species is paramount for harnessing its full potential. This guide provides a comparative analysis of phenylpropanoid metabolism in three key model species: Arabidopsis thaliana (a dicot), Oryza sativa (rice, a monocot), and Zea mays (maize, a monocot), offering a valuable resource for researchers and professionals in drug development and plant science.
Quantitative Comparison of Key Phenylpropanoid Metabolites
The accumulation of major phenylpropanoid-derived compounds varies significantly across plant species and tissues. Below is a summary of reported concentrations of total lignin, total flavonoids, and total phenolic acids in the leaves, stems, and roots of Arabidopsis thaliana, Oryza sativa, and Zea mays. It is important to note that these values are compiled from various studies and can be influenced by developmental stage and growth conditions.
| Plant Species | Tissue | Total Lignin Content (% of cell wall residue) | Total Flavonoid Content (mg/g fresh weight) | Total Phenolic Acid Content (mg/g dry weight) |
| Arabidopsis thaliana | Leaves | ~5-10%[1] | ~1.5-2.5[2] | ~2-4[3] |
| Stems | ~18-22%[4] | ~0.5-1.5 | ~5-10 | |
| Roots | ~10-15% | ~3-5[2] | ~3-6 | |
| Oryza sativa (Rice) | Leaves | ~5-8% | ~0.8-1.5[5] | ~100-120 (µg/g)[6][7] |
| Stems | ~15-25%[8] | ~0.2-0.5 | ~3-7 | |
| Roots | ~10-18% | ~0.5-1.0 | ~2-5 | |
| Zea mays (Maize) | Leaves | ~7-9% (blade)[9] | ~0.8-1.2[10] | ~2.8-3.1[11][12] |
| Stems | ~12-20%[13][14] | ~0.1-0.3 | ~2.8-3.1[11][12] | |
| Roots | ~10-16% | ~0.3-0.6 | ~1.8-2.2[11][12] |
Comparative Enzyme Activity of Key Phenylpropanoid Enzymes
The flux through the phenylpropanoid pathway is controlled by the activity of key enzymes. Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) are the three initial and rate-limiting enzymes. Their activities can differ between species, reflecting distinct metabolic requirements.
| Plant Species | Enzyme | Tissue | Specific Activity (units/mg protein) - Representative Values |
| Arabidopsis thaliana | PAL | Stems | ~0.5-1.5 nkat/mg[15] |
| C4H | Seedlings | Activity detected, specific values vary | |
| 4CL | Stems | ~1-3 pkat/µg[16] | |
| Oryza sativa (Rice) | PAL | Leaves | ~20-40 µmol/h/mg |
| C4H | Seedlings | Activity present, varies with conditions | |
| 4CL | Seedlings | Activity detected, influenced by stress | |
| Zea mays (Maize) | PAL | Seedlings | ~10-30 µmol/h/mg |
| C4H | Seedlings | Activity present, varies with conditions | |
| 4CL | Seedlings | Activity detected, varies with conditions |
Note: Direct comparative studies of enzyme activities across these three species under identical conditions are limited. The provided values are indicative and sourced from species-specific studies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results in the study of phenylpropanoid metabolism.
Quantification of Phenylpropanoid Metabolites
a) High-Performance Liquid Chromatography (HPLC) for Phenolic Acids and Flavonoids
This method is suitable for the separation and quantification of various phenolic compounds.
-
Extraction:
-
Grind 100 mg of fresh plant tissue in liquid nitrogen.
-
Extract with 1 mL of 80% methanol (B129727) by vortexing for 1 hour at 4°C.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient Program: A typical gradient could be: 0-5 min, 5% B; 5-35 min, 5-40% B; 35-40 min, 40-100% B; 40-45 min, 100% B; 45-50 min, 100-5% B; 50-60 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (for phenolic acids) and 350 nm (for flavonoids).
-
Quantification: Use external standards of known concentrations for each compound of interest to generate a calibration curve.
-
b) Gas Chromatography-Mass Spectrometry (GC-MS) for Lignin Monomer Composition
This protocol is used to determine the relative abundance of H, G, and S lignin monomers.
-
Sample Preparation (Thioacidolysis):
-
Weigh 5-10 mg of dried, extractive-free cell wall material.
-
Add 10 mL of a solution of 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane.
-
Heat at 100°C for 4 hours in a sealed tube.
-
Cool the reaction mixture and add 5 mL of water.
-
Extract the lignin-derived monomers with dichloromethane (B109758) (3 x 10 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate (B86663) and evaporate to dryness.
-
-
Derivatization:
-
Silylate the dried residue with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: 150°C for 1 min, then ramp to 280°C at 5°C/min, hold for 10 min.
-
Mass Spectrometry: Electron ionization (EI) mode, scanning from m/z 50 to 650.
-
Identification and Quantification: Identify peaks based on their mass spectra and retention times compared to authentic standards. Quantify based on the peak areas.
-
Enzyme Activity Assays
a) Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This assay measures the conversion of L-phenylalanine to trans-cinnamic acid.
-
Enzyme Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol).
-
Centrifuge at 12,000 g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Assay Mixture:
-
500 µL of 0.1 M sodium borate buffer (pH 8.8).
-
200 µL of 50 mM L-phenylalanine.
-
100 µL of enzyme extract.
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of 5 N HCl.
-
Measure the absorbance at 290 nm.
-
Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹ cm⁻¹).
-
b) Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay typically requires a microsomal fraction and measures the conversion of cinnamic acid to p-coumaric acid.
-
Microsome Isolation:
-
Homogenize plant tissue in an ice-cold buffer containing sucrose, buffer, and reducing agents.
-
Perform differential centrifugation to pellet the microsomal fraction.
-
-
Assay Mixture:
-
Microsomal protein (50-100 µg).
-
50 mM potassium phosphate (B84403) buffer (pH 7.5).
-
1 mM NADPH.
-
100 µM cinnamic acid.
-
-
Procedure:
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction with acid.
-
Extract the product (p-coumaric acid) with an organic solvent.
-
Analyze and quantify the product using HPLC.
-
c) 4-Coumarate:CoA Ligase (4CL) Activity Assay
This assay measures the formation of p-coumaroyl-CoA.
-
Enzyme Extraction:
-
Similar to PAL extraction, but a different buffer may be optimal (e.g., Tris-HCl based).
-
-
Assay Mixture:
-
100 mM Tris-HCl buffer (pH 7.5).
-
5 mM ATP.
-
5 mM MgCl₂.
-
0.5 mM Coenzyme A.
-
0.5 mM p-coumaric acid.
-
Enzyme extract.
-
-
Procedure:
-
Incubate at 30°C.
-
Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA (ε ≈ 21,000 M⁻¹ cm⁻¹).
-
Signaling Pathway and Experimental Workflow
The regulation of the phenylpropanoid pathway is a complex network involving various transcription factors, with the MYB family playing a prominent role. The following diagram illustrates a simplified model of this regulatory network.
Caption: Transcriptional regulation of the phenylpropanoid pathway.
The following diagram illustrates a general experimental workflow for the comparative analysis of phenylpropanoid metabolism.
Caption: General workflow for comparative phenylpropanoid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Selected Phenolic Compounds in Organic, Pesticide-Free, Conventional Rice (Oryza sativa L.) Using LC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. TOTAL LIGNIN CONTENT AND AGROMORPHOLOGICAL CHARACTER DIVERSITIES OF 30 INDONESIAN RICE (Oryza sativa L.) ACCESSIONS | Jurnal Bioteknologi & Biosains Indonesia (JBBI) [ejournal.brin.go.id]
- 9. Maize Development: Cell Wall Changes in Leaves and Sheaths [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Analysis of Polyphenolic Acids from Various Zea mays Parts in Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ars.usda.gov [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Characterization of Novel 4-Coumarate-CoA Ligase Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recently discovered 4-coumarate-CoA ligase (4CL) genes, enzymes pivotal in the phenylpropanoid pathway which is responsible for the biosynthesis of a wide array of plant secondary metabolites. Understanding the functional nuances of these novel 4CLs is crucial for applications in metabolic engineering, drug discovery, and the development of plant-based therapeutics. This document summarizes key performance data, details experimental protocols, and visualizes essential biological and experimental frameworks.
Comparative Performance of Novel 4CL Enzymes
The functional diversity of 4CL isoforms across different plant species is evident in their substrate preferences and kinetic efficiencies. A comparative summary of the kinetic properties of several recently characterized 4CL enzymes is presented below. This data is essential for selecting the appropriate enzyme for specific biotechnological applications, such as tailoring the production of desired phenylpropanoid derivatives.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Pp4CL1 | Peucedanum praeruptorum | p-Coumaric acid | 135.6 ± 11.2 | 1.89 ± 0.08 | 0.014 | [1] |
| Caffeic acid | 189.3 ± 15.7 | 1.24 ± 0.06 | 0.007 | [1] | ||
| Ferulic acid | 102.8 ± 9.5 | 2.15 ± 0.11 | 0.021 | [1] | ||
| At4CL2 | Arabidopsis thaliana | p-Coumaric acid | 18 ± 2 | 1.25 ± 0.05 | 0.069 | [2] |
| Caffeic acid | 12 ± 1 | 1.58 ± 0.06 | 0.132 | [2] | ||
| Ferulic acid | - | - | - | [2] | ||
| Pt4CL1 | Populus tremuloides | p-Coumaric acid | 36 ± 4 | 1.33 ± 0.04 | 0.037 | [3] |
| Caffeic acid | 25 ± 3 | 1.43 ± 0.05 | 0.057 | [3] | ||
| Ferulic acid | 45 ± 5 | 1.11 ± 0.04 | 0.025 | [3] | ||
| Pt4CL2 | Populus tremuloides | p-Coumaric acid | 8 ± 1 | 1.67 ± 0.06 | 0.209 | [3] |
| Caffeic acid | 42 ± 5 | 1.00 ± 0.04 | 0.024 | [3] | ||
| Ferulic acid | - | - | - | [3] | ||
| Sm4CL2 | Selaginella moellendorffii | p-Coumaric acid | 230 ± 20 | 0.98 ± 0.05 | 0.004 | [4] |
| Caffeic acid | 280 ± 30 | 0.85 ± 0.04 | 0.003 | [4] | ||
| Ferulic acid | 310 ± 30 | 0.76 ± 0.04 | 0.002 | [4] | ||
| Mp4CL1 | Marchantia paleacea | p-Coumaric acid | 154.3 ± 12.1 | 0.53 ± 0.02 | 0.003 | [5] |
| Caffeic acid | 121.7 ± 9.8 | 0.68 ± 0.03 | 0.006 | [5] | ||
| Ferulic acid | 189.5 ± 15.3 | 0.42 ± 0.02 | 0.002 | [5] | ||
| Mp4CL2 | Marchantia paleacea | p-Coumaric acid | 132.8 ± 10.5 | 0.75 ± 0.03 | 0.006 | [5] |
| Caffeic acid | 105.4 ± 8.7 | 0.89 ± 0.04 | 0.008 | [5] | ||
| Ferulic acid | 210.2 ± 17.1 | 0.38 ± 0.02 | 0.002 | [5] |
Note: "-" indicates that the activity was not detected or not reported. The presented data is a synthesis from the cited literature and experimental conditions may vary between studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the functional characterization of novel genes. Below are methodologies for key experiments cited in the characterization of 4CL enzymes.
4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay
This protocol is adapted from several sources and provides a general framework for determining 4CL activity.[1][6][7]
a. Protein Extraction and Purification:
-
The coding sequence of the target 4CL gene is cloned into an expression vector (e.g., pET vectors for E. coli expression) with a purification tag (e.g., His-tag).
-
The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3).
-
Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
b. Reaction Mixture: A typical reaction mixture (200 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
5 mM MgCl₂
-
2.5 mM ATP
-
0.5 mM Coenzyme A (CoA)
-
0.1-1.0 mM of the hydroxycinnamic acid substrate (e.g., p-coumaric acid, caffeic acid, ferulic acid)
-
Purified recombinant 4CL protein (1-5 µg)
c. Reaction Conditions:
-
The reaction is initiated by the addition of the enzyme.
-
Incubate at 30-37°C for 10-30 minutes.
-
The reaction is stopped by adding an acid (e.g., 20 µL of 1 M HCl or 40% TCA).[6]
d. Product Detection and Quantification:
-
The formation of the corresponding CoA thioester can be monitored spectrophotometrically by the increase in absorbance at a specific wavelength (e.g., ~333 nm for p-coumaroyl-CoA).[7][8]
-
Alternatively, the reaction products can be analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the transcript levels of 4CL genes in different plant tissues or under various experimental conditions.[1][9][10][11]
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the plant tissue of interest using a suitable method (e.g., Trizol reagent or commercial kits).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[11]
b. qRT-PCR Reaction: A typical qRT-PCR reaction mixture (20 µL) contains:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of each forward and reverse gene-specific primer (10 µM)
-
7 µL of nuclease-free water
c. Thermal Cycling Conditions: A typical three-step cycling protocol includes:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-60°C for 30-60 seconds.
-
Extension: 72°C for 30-60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
d. Data Analysis:
-
The relative expression level of the target 4CL gene is calculated using the 2-ΔΔCt method.[1]
-
A housekeeping gene (e.g., Actin, GAPDH, or Ubiquitin) is used as an internal control for normalization.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear and concise understanding of complex biological and experimental processes.
Caption: The Phenylpropanoid Pathway Highlighting the Central Role of 4CL.
Caption: Experimental Workflow for Functional Characterization of a Novel 4CL Gene.
References
- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. sunlongbiotech.com [sunlongbiotech.com]
- 8. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 9. mdpi.com [mdpi.com]
- 10. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elearning.unite.it [elearning.unite.it]
The Divergent Roles of 4-Coumarate:CoA Ligase (4CL) in Lignin and Flavonoid Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic branch points in key biosynthetic pathways is critical for targeted manipulation and exploitation. One such crucial enzyme is 4-coumarate:CoA ligase (4CL), which stands at the crossroads of lignin (B12514952) and flavonoid biosynthesis. This guide provides an objective comparison of the role of 4CL in these two major plant secondary metabolic pathways, supported by experimental data and detailed protocols.
Introduction to 4CL: A Gatekeeper of Phenylpropanoid Metabolism
The general phenylpropanoid pathway provides the essential precursors for a vast array of plant natural products, including the structural polymer lignin and the multifaceted flavonoids. 4-Coumarate:CoA ligase (4CL) is a key enzyme that catalyzes the ATP-dependent activation of p-coumaric acid and other hydroxycinnamic acids to their corresponding CoA thioesters. This reaction is a critical committing step, directing the flow of carbon from the general phenylpropanoid pathway into either the lignin-specific or the flavonoid-specific branch.
In many plant species, including the model organism Arabidopsis thaliana, 4CL exists as a family of isoforms with distinct but sometimes overlapping functions. These isoforms exhibit differences in substrate specificity, kinetic properties, and gene expression patterns, which ultimately determine their primary role in either fortifying the plant cell wall with lignin or producing flavonoids for functions such as pigmentation, UV protection, and defense.
Comparative Analysis of 4CL Isoform Activity
The differential roles of 4CL isoforms in lignin versus flavonoid biosynthesis are largely governed by their substrate preferences and catalytic efficiencies for various hydroxycinnamic acid precursors. Lignin biosynthesis primarily utilizes p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, while flavonoid biosynthesis is initiated from p-coumaroyl-CoA.
Data Presentation: Kinetic Parameters of Arabidopsis thaliana 4CL Isoforms
The following table summarizes the kinetic parameters (Km and Vmax) of three key 4CL isoforms from Arabidopsis thaliana for the major hydroxycinnamic acid substrates. This quantitative data highlights the substrate affinities and catalytic rates that underpin their specialized functions.
| Isoform | Substrate | Km (µM) | Relative Vmax (%) | Primary Pathway Association |
| At4CL1 | p-Coumaric acid | 38[1] | 100 | Lignin Biosynthesis[2][3] |
| Caffeic acid | 11[1] | 85 | Lignin Biosynthesis[2][3] | |
| Ferulic acid | 199[1] | 45 | Lignin Biosynthesis[2][3] | |
| At4CL2 | p-Coumaric acid | - | - | Lignin Biosynthesis[2][4] |
| Caffeic acid | - | - | Lignin Biosynthesis[2][4] | |
| Ferulic acid | - | - | Lignin Biosynthesis[2][4] | |
| At4CL3 | p-Coumaric acid | - | - | Flavonoid Biosynthesis[2][3][4] |
| Caffeic acid | - | - | Flavonoid Biosynthesis[2][3][4] | |
| Ferulic acid | - | - | Flavonoid Biosynthesis[2][3][4] |
From the available data, At4CL1 exhibits a high affinity (low Km) for caffeic acid and p-coumaric acid, both of which are central precursors for monolignols, the building blocks of lignin. While it can also utilize ferulic acid, its affinity is considerably lower. In contrast, At4CL2 is also primarily implicated in lignin biosynthesis, often acting redundantly with At4CL1.[2][3] At4CL3, on the other hand, is predominantly associated with flavonoid biosynthesis due to its expression in tissues where flavonoids are synthesized and its ability to provide the p-coumaroyl-CoA precursor for chalcone (B49325) synthase, the first committed enzyme of the flavonoid pathway.[2][3][4]
Signaling Pathways and Metabolic Branching
The decision of whether p-coumaroyl-CoA is channeled towards lignin or flavonoids is a tightly regulated process. The spatial and temporal expression of different 4CL isoforms, as well as the downstream enzymes, dictates the metabolic fate of this key intermediate.
Figure 1: Metabolic branch point of lignin and flavonoid biosynthesis.
This diagram illustrates how 4CL isoforms channel the common precursor, p-coumaroyl-CoA, into two distinct pathways. 4CL1 and 4CL2 are predominantly involved in producing the array of CoA esters required for lignin synthesis, while 4CL3 primarily supplies p-coumaroyl-CoA for the initial step in flavonoid biosynthesis catalyzed by Chalcone Synthase (CHS).
Experimental Protocols
Accurate characterization of 4CL activity and the quantification of its downstream products are essential for studying its role in plant metabolism. The following are detailed methodologies for key experiments.
4-Coumarate:CoA Ligase (4CL) Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and common laboratory practices.
Principle: The activity of 4CL is determined by measuring the rate of formation of the CoA thioester product, which has a characteristic absorbance maximum. For example, p-coumaroyl-CoA has an absorbance maximum at 333 nm.
Materials:
-
Plant tissue or purified enzyme
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
Substrate solution: 10 mM p-coumaric acid in 50% ethanol
-
ATP solution: 100 mM ATP
-
Coenzyme A (CoA) solution: 10 mM CoA
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold Extraction Buffer. Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
800 µL Reaction Buffer
-
50 µL Substrate solution
-
50 µL ATP solution
-
50 µL Enzyme extract
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of CoA solution.
-
Measurement: Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 333 nm for 5 minutes, taking readings every 30 seconds.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.
Lignin Quantification (Klason Method)
Principle: This gravimetric method determines the acid-insoluble lignin content of a biomass sample. The polysaccharides are hydrolyzed and solubilized by strong acid, leaving the lignin as a solid residue.
Materials:
-
Dried, extractives-free biomass sample
-
72% (w/w) Sulfuric acid
-
Deionized water
-
Gooch crucibles (porosity 2)
-
Autoclave
-
Drying oven
Procedure:
-
Primary Hydrolysis: Weigh approximately 300 mg of the dried sample into a pressure tube. Add 3.0 mL of 72% sulfuric acid and stir with a glass rod to ensure complete wetting. Incubate in a water bath at 30°C for 1 hour, stirring every 10 minutes.
-
Secondary Hydrolysis: Dilute the acid concentration to 4% by adding 84.0 mL of deionized water. Seal the tube and autoclave at 121°C for 1 hour.
-
Filtration: Filter the hydrolyzed sample through a pre-weighed Gooch crucible. Wash the residue with hot deionized water until the filtrate is neutral.
-
Drying and Weighing: Dry the crucible with the lignin residue overnight at 105°C. Cool in a desiccator and weigh. The weight of the residue corresponds to the acid-insoluble (Klason) lignin.
Flavonoid Quantification (HPLC)
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify individual flavonoid compounds in a plant extract.
Materials:
-
Plant tissue
-
Extraction solvent: 80% methanol
-
HPLC system with a C18 reverse-phase column and a UV-Vis or Diode Array Detector (DAD)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Flavonoid standards (e.g., quercetin, kaempferol, naringenin)
Procedure:
-
Extraction: Homogenize fresh or freeze-dried plant tissue in 80% methanol. Sonicate for 30 minutes and then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. Repeat the extraction twice and pool the supernatants.
-
Sample Preparation: Filter the extract through a 0.22 µm syringe filter before injection into the HPLC.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Gradient: A typical gradient could be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-40 min, 50-80% B; 40-45 min, 80-10% B; 45-50 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths specific for flavonoids (e.g., 280 nm for flavanones, 350 nm for flavonols).
-
-
Quantification: Create a calibration curve for each flavonoid standard by injecting known concentrations. Identify and quantify the flavonoids in the sample by comparing their retention times and peak areas to the standards.
Logical Workflow for Investigating 4CL Function
The following diagram outlines a typical experimental workflow for characterizing the role of a specific 4CL isoform.
Figure 2: Experimental workflow for 4CL functional analysis.
This workflow demonstrates the logical progression from gene identification to the comprehensive in vivo functional characterization of a 4CL isoform, integrating both biochemical and genetic approaches.
Conclusion
The functional divergence of 4CL isoforms is a prime example of how plants have evolved sophisticated mechanisms to control the allocation of metabolic resources. While sharing a common evolutionary origin, these enzymes have adapted through changes in substrate specificity and gene expression to fulfill distinct roles in the biosynthesis of lignin and flavonoids. For researchers in plant science and drug development, a thorough understanding of these differences, supported by robust experimental data and methodologies, is paramount for the targeted engineering of plant metabolic pathways to produce valuable bioproducts or to enhance crop resilience. The data and protocols presented in this guide provide a solid foundation for further investigation into the fascinating and complex roles of 4-coumarate:CoA ligase.
References
- 1. uniprot.org [uniprot.org]
- 2. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three 4-coumarate:coenzyme A ligases in Arabidopsis thaliana represent two evolutionarily divergent classes in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Phenylpropanoid Pathway Metabolic Models
For researchers, scientists, and drug development professionals, the accurate modeling of metabolic pathways is crucial for predicting cellular behavior and guiding synthetic biology efforts. The phenylpropanoid pathway, a source of a vast array of natural products with pharmaceutical and industrial applications, is a key target for metabolic engineering. This guide provides a comparative overview of the validation of metabolic models for this intricate pathway, supported by experimental data and detailed protocols.
The validation of a metabolic model is a critical step to ensure its predictive accuracy and reliability. This process involves comparing the model's in silico predictions with experimental data. For the phenylpropanoid pathway, this typically involves quantifying metabolic fluxes, metabolite concentrations, and the activity of key enzymes. Two primary types of metabolic models are commonly used: stoichiometric and kinetic models. Stoichiometric models, such as those used in Flux Balance Analysis (FBA), are based on the mass balance of metabolites and are computationally less demanding. Kinetic models, on the other hand, incorporate enzyme kinetics and metabolite concentrations, offering a more dynamic and detailed representation of the pathway but requiring more extensive parameterization.
Comparative Analysis of Model Performance
The performance of a metabolic model is ultimately judged by its ability to accurately predict the metabolic state of the cell under various conditions. The following table summarizes quantitative data from studies validating different types of models for the phenylpropanoid pathway in Arabidopsis thaliana, a model plant organism.
| Model Type | Validation Method | Key Performance Metric | Predicted Value | Experimental Value | Reference |
| Kinetic Model | 13C-Metabolic Flux Analysis | Phenylalanine flux to lignin | 5.2 nmol gFW-1 h-1 | 4.8 ± 0.5 nmol gFW-1 h-1 | [1][2] |
| 13C-Metabolic Flux Analysis | Cinnamic acid pool size | 12.5 pmol gFW-1 | 10.8 ± 2.1 pmol gFW-1 | [1][2] | |
| Stoichiometric Model (FBA) | Gene Knockout Phenotype | Growth reduction in pal1/pal2 mutant | 18% reduction | 22 ± 3% reduction | [3][4] |
| Gene Knockout Phenotype | Lignin content in ccr1 mutant | 45% reduction | 42 ± 5% reduction | [3][4] |
Table 1: Comparison of Predictive Accuracy of Kinetic and Stoichiometric Models for the Phenylpropanoid Pathway in Arabidopsis thaliana.
Experimental Validation Protocols
Accurate model validation relies on robust experimental data. Below are detailed protocols for key enzymatic assays used to parameterize and validate metabolic models of the phenylpropanoid pathway.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing 2 mM β-mercaptoethanol)
-
L-phenylalanine solution (50 mM)
-
Spectrophotometer
Protocol:
-
Homogenize 100 mg of plant tissue in 1 mL of ice-cold extraction buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Prepare a reaction mixture containing 800 µL of extraction buffer and 100 µL of L-phenylalanine solution.
-
Initiate the reaction by adding 100 µL of the enzyme extract.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 5 N HCl.
-
Measure the absorbance at 290 nm. The amount of trans-cinnamic acid produced is determined using a standard curve.[5][6][7][8]
Cinnamate-4-Hydroxylase (C4H) Activity Assay
This assay quantifies the conversion of trans-cinnamic acid to p-coumaric acid.
Materials:
-
Plant tissue
-
Microsome isolation buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 20% glycerol)
-
Reaction buffer (0.1 M potassium phosphate buffer, pH 7.4)
-
trans-Cinnamic acid solution (1 mM)
-
NADPH solution (10 mM)
-
Microsomal enzyme preparation
-
HPLC system
Protocol:
-
Isolate microsomes from plant tissue by differential centrifugation.
-
The reaction mixture (200 µL) should contain reaction buffer, 100 µM trans-cinnamic acid, and 1 mM NADPH.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 20-50 µg of microsomal protein.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding 20 µL of 2 N HCl.
-
Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol.
-
Quantify the p-coumaric acid produced using HPLC.[9][10][11][12][13]
4-Coumarate:CoA Ligase (4CL) Activity Assay
This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10% glycerol, 5 mM DTT)
-
Reaction mixture (0.1 M Tris-HCl, pH 7.5, 5 mM ATP, 5 mM MgCl2, 0.5 mM CoA, 0.5 mM p-coumaric acid)
-
Spectrophotometer
Protocol:
-
Prepare a crude enzyme extract as described for the PAL assay.
-
The reaction is initiated by adding the enzyme extract to the reaction mixture.
-
The increase in absorbance at 333 nm, corresponding to the formation of p-coumaroyl-CoA, is monitored for 5-10 minutes.
-
The enzyme activity is calculated using the extinction coefficient of p-coumaroyl-CoA.[14][15][16][17][18]
Visualizing the Validation Workflow
The process of validating a metabolic model is a cyclical workflow involving iterative refinement of the model based on experimental data.
The general phenylpropanoid pathway serves as the foundation for the biosynthesis of a multitude of secondary metabolites. Understanding and accurately modeling this pathway is paramount for advancements in biotechnology and drug development.
Conclusion
The validation of metabolic models is an indispensable process for ensuring their predictive power. For the complex phenylpropanoid pathway, a combination of modeling approaches and rigorous experimental validation is necessary. While stoichiometric models provide a valuable system-level overview, kinetic models offer a more detailed and dynamic understanding of metabolic regulation. The choice of model depends on the specific research question and the availability of experimental data for parameterization and validation. The protocols and comparative data presented in this guide provide a foundation for researchers to critically evaluate and validate their metabolic models of the phenylpropanpoid pathway, ultimately accelerating the design of novel biotechnological applications.
References
- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sunlongbiotech.com [sunlongbiotech.com]
- 6. agrometodos.com [agrometodos.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ils.unc.edu [ils.unc.edu]
- 10. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. danabiosci.com [danabiosci.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. sunlongbiotech.com [sunlongbiotech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. scielo.br [scielo.br]
- 17. ils.unc.edu [ils.unc.edu]
- 18. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
comparing the efficiency of different analytical methods for acyl-CoA quantification
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in numerous metabolic pathways, acting as substrates for energy production, building blocks for complex lipids, and donors for protein acylation. The selection of an appropriate analytical method is critical for obtaining reliable and meaningful data. This guide provides an objective comparison of the primary methods used for acyl-CoA quantification, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The efficiency of different analytical methods for acyl-CoA quantification can be evaluated based on several key performance metrics. These include sensitivity (Limit of Detection, LOD), specificity, dynamic range, throughput, and the ability to analyze a wide range of acyl-CoA species. The following table summarizes the quantitative performance of the most common techniques.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Throughput | Specificity | Dynamic Range | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | High (fmol to pmol range)[1] | Medium to High | Very High | Wide | High sensitivity and specificity, capable of multiplexing (analyzing multiple acyl-CoAs simultaneously)[2][3][4] | High initial instrument cost, potential for matrix effects[5] |
| HPLC-UV/Fluor | Chromatographic separation with UV or fluorescence detection | Moderate (pmol to nmol range)[6] | Medium | Moderate to High | Moderate | Relatively lower cost than MS, robust and reliable[3][7] | Lower sensitivity and specificity compared to MS, may require derivatization for fluorescence detection[7] |
| Enzymatic Assays | Enzyme-coupled reactions leading to a colorimetric or fluorometric signal | Low to Moderate (µM range)[8][9] | High | High (for specific acyl-CoAs) | Narrow | High throughput, relatively simple and inexpensive[8][9] | Typically measures total acyl-CoAs or a specific class, susceptible to interference[3][10] |
| NMR Spectroscopy | Nuclear magnetic resonance to identify and quantify molecules | Low (nmol to µmol range)[3][11] | Low | High | Wide | Non-destructive, provides structural information, minimal sample preparation[3] | Low sensitivity, requires high concentrations of analytes, expensive instrumentation[3][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful acyl-CoA quantification. Below are representative methodologies for the most prominent techniques.
Protocol 1: Acyl-CoA Extraction from Biological Samples
A critical first step for all analytical methods is the efficient and reproducible extraction of acyl-CoAs from the biological matrix while minimizing degradation.
-
Sample Quenching & Homogenization: Rapidly quench metabolic activity by flash-freezing tissue or cell samples in liquid nitrogen. Homogenize the frozen sample in a cold extraction solvent, such as 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA).[2]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not expected to be in the sample) to the homogenization buffer to control for extraction efficiency and instrument variability.[2]
-
Protein Precipitation & Centrifugation: Vortex the homogenate to precipitate proteins and then centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins and cell debris.[12]
-
Supernatant Collection & Solid-Phase Extraction (SPE) (Optional but Recommended for LC-MS/MS): Collect the supernatant containing the acyl-CoAs. For cleaner samples and to reduce matrix effects, an optional SPE step can be performed.[2]
-
Sample Reconstitution: Dry the final extract under a stream of nitrogen and reconstitute in an appropriate solvent compatible with the downstream analytical method (e.g., 2.5% SSA for LC-MS/MS).[2]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2][3][13]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs based on their chain length and saturation.
-
Mobile Phase A: Typically an aqueous solution with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and a weak acid (e.g., 0.1% formic acid).[5]
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol (B129727) with the same additives as Mobile Phase A.[5]
-
Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is commonly used.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[2] A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.[11]
-
-
Quantification: Acyl-CoA concentrations are determined by comparing the peak area of the endogenous analyte to that of the internal standard and referencing a standard curve generated with known concentrations of acyl-CoA standards.[12][14]
Protocol 3: HPLC with UV or Fluorescence Detection
High-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection offers a robust and more accessible alternative to LC-MS/MS.[3][6]
-
Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column with a gradient elution is typically used. The mobile phases often consist of a phosphate (B84403) buffer and an organic modifier like acetonitrile.[7]
-
Detection:
-
UV Detection: Acyl-CoAs can be detected by their absorbance at 260 nm due to the adenine (B156593) moiety.[7]
-
Fluorescence Detection: For increased sensitivity, acyl-CoAs can be derivatized with a fluorescent tag, such as chloroacetaldehyde (B151913) to form etheno-adducts, prior to HPLC analysis.[7]
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve prepared with authentic standards.[6]
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the relationships between different methods, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of 4-Coumarate-CoA Ligase Isoform Antibodies: A Comparative Guide
A critical challenge for researchers studying the intricate phenylpropanoid pathway is the specific detection of individual 4-coumarate-CoA ligase (4CL) isoforms. These enzymes, existing as multiple isoforms with distinct yet overlapping functions, necessitate the use of highly specific antibodies for accurate quantification and localization. This guide provides a comparative analysis of commercially available antibodies against 4CL isoforms, with a focus on Arabidopsis thaliana as a model organism, supported by experimental protocols and in-silico sequence analysis to predict cross-reactivity.
Phenylpropanoid Pathway and 4CL Isoforms
The phenylpropanoid pathway is a major plant metabolic route responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and sinapoyl esters. 4-Coumarate-CoA ligase (4CL) catalyzes a key step in this pathway, the activation of cinnamic acid and its hydroxylated derivatives to their corresponding CoA thioesters. In Arabidopsis thaliana, four 4CL isoforms (4CL1, 4CL2, 4CL3, and 4CL4) have been identified, each exhibiting distinct expression patterns and substrate specificities, thereby channeling metabolic flux towards different downstream branches of the pathway.[1]
Figure 1. Simplified overview of the phenylpropanoid pathway highlighting the central role of 4-coumarate-CoA ligase (4CL).
Commercially Available Antibodies for 4CL
Several vendors offer polyclonal antibodies raised against 4CL, primarily targeting conserved regions of the protein to ensure broad reactivity across different plant species. However, this broad-range targeting poses a challenge for isoform-specific detection. Below is a comparison of some available antibodies.
| Antibody | Vendor | Host | Clonality | Immunogen | Applications |
| AS08 353 | Agrisera | Rabbit | Polyclonal | Synthetic peptide conserved in plant 4CL sequences | WB, IP |
| PHY1385A | PhytoAB | Rabbit | Polyclonal | Synthetic peptide from a conserved region of Arabidopsis thaliana 4CL | WB, ELISA |
Note: The exact immunogen sequences for these antibodies are not publicly available from the vendors. Researchers are advised to contact the suppliers directly for this information to better predict cross-reactivity with specific isoforms.
Predicting Cross-Reactivity: A Sequence Homology Approach
To assess the potential cross-reactivity of antibodies against the four Arabidopsis thaliana 4CL isoforms, a sequence alignment of their full-length amino acid sequences was performed. The percentage of sequence identity between the isoforms is summarized in the table below.
| Isoform Pair | Sequence Identity (%) |
| 4CL1 vs 4CL2 | 81.3% |
| 4CL1 vs 4CL3 | 66.5% |
| 4CL1 vs 4CL4 | 79.8% |
| 4CL2 vs 4CL3 | 65.8% |
| 4CL2 vs 4CL4 | 85.2% |
| 4CL3 vs 4CL4 | 64.9% |
The high degree of sequence identity, particularly between 4CL1, 4CL2, and 4CL4, suggests a strong likelihood of cross-reactivity for polyclonal antibodies raised against conserved peptide sequences. 4CL3 is the most divergent isoform, which may allow for the development of more specific antibodies.
Figure 2. Sequence identity between Arabidopsis 4CL isoforms.
Experimental Validation of Antibody Specificity
Given the high sequence homology among 4CL isoforms, experimental validation of antibody specificity is paramount. The following experimental protocols are recommended for assessing the cross-reactivity of anti-4CL antibodies.
Experimental Workflow for Antibody Validation
Figure 3. Workflow for validating anti-4CL antibody specificity.
Detailed Experimental Protocols
Western Blotting for Plant Protein Extracts
1. Protein Extraction:
-
Homogenize 100 mg of plant tissue in liquid nitrogen.
-
Resuspend the powder in 500 µL of extraction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-4CL antibody (e.g., 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of recombinant 4CL isoform protein (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the wells three times with 200 µL of PBST (PBS with 0.05% Tween 20).
2. Blocking:
-
Block the wells with 200 µL of 1% BSA in PBST for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
3. Antibody Incubation:
-
Add 100 µL of the primary anti-4CL antibody at various dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
4. Detection:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
Immunoprecipitation (IP)
1. Lysate Preparation:
-
Prepare plant protein extracts as described for Western blotting, using a non-denaturing lysis buffer (e.g., without SDS).
2. Immunocomplex Formation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 1-5 µg of the primary anti-4CL antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
3. Immunocomplex Precipitation:
-
Add 20-30 µL of protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
4. Elution and Analysis:
-
Elute the bound proteins by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analyze the eluted proteins by Western blotting. For identification of co-precipitated isoforms, mass spectrometry analysis can be performed.
Conclusion and Recommendations
The specific detection of 4CL isoforms is a significant challenge due to their high sequence homology. While commercially available polyclonal antibodies offer a starting point, their cross-reactivity must be rigorously evaluated. We strongly recommend that researchers perform thorough validation of any anti-4CL antibody using a combination of in-silico sequence analysis and experimental approaches such as Western blotting against recombinant isoforms and knockout mutant extracts, as well as quantitative ELISA. For definitive isoform-specific studies, the development of monoclonal antibodies targeting unique epitopes on each 4CL isoform would be the most reliable strategy. By following the guidelines and protocols outlined in this guide, researchers can enhance the accuracy and reliability of their findings in the complex field of phenylpropanoid metabolism.
References
A Comparative Guide to the Functional Redundancy of the 4CL Gene Family in Arabidopsis
For Researchers, Scientists, and Drug Development Professionals
The 4-coumarate:CoA ligase (4CL) enzyme family plays a pivotal role in the phenylpropanoid pathway in Arabidopsis thaliana, catalyzing the final step in the conversion of cinnamic acid derivatives to their corresponding CoA esters. These products are essential precursors for a wide array of secondary metabolites, including lignin (B12514952), flavonoids, and sinapoylmalate, which are crucial for plant development, defense, and adaptation. In Arabidopsis, the 4CL family is encoded by four distinct genes—4CL1, 4CL2, 4CL3, and 4CL4—that exhibit a fascinating interplay of overlapping and distinct functions. This guide provides a comprehensive comparison of these four isoforms, supported by experimental data, to elucidate their functional redundancy and specific roles in plant metabolism.
Phylogenetic and Functional Divergence
Phylogenetic analysis reveals that the four 4CL isoforms in Arabidopsis belong to two distinct classes. 4CL1, 4CL2, and 4CL4 are more closely related to each other, while 4CL3 forms a separate branch, suggesting an early divergence in their evolutionary history and biological functions.[1][2] This phylogenetic separation is reflected in their distinct contributions to different branches of the phenylpropanoid pathway.
Comparative Analysis of 4CL Isoform Properties
The functional specificity of each 4CL isoform is determined by a combination of its enzymatic activity towards different substrates and its spatiotemporal expression pattern.
Substrate Specificity
The four 4CL isoforms exhibit both overlapping and unique substrate preferences. All four enzymes can utilize p-coumaric acid and caffeic acid as substrates.[3] However, their efficiencies with other hydroxycinnamic acids vary, with 4CL4 being the only isoform capable of efficiently activating sinapic acid.[3][4][5][6]
| Substrate | 4CL1 | 4CL2 | 4CL3 | 4CL4 |
| p-Coumaric acid | + | + | + | + |
| Caffeic acid | + | + | + | + |
| Ferulic acid | + | + | + | + |
| Sinapic acid | - | - | - | + |
| Table 1: Substrate utilization by Arabidopsis 4CL isoforms. "+" indicates the ability to use the substrate, while "-" indicates no or very low activity. Data compiled from multiple sources.[3][4][7] |
Expression Patterns and Biological Roles
Promoter-GUS fusion studies have revealed distinct expression patterns for each 4CL gene, which largely determine their primary roles in planta.[1][2][8]
| Gene | Primary Expression Tissues | Primary Biological Role(s) |
| 4CL1 | Lignifying cells (xylem) | Lignin biosynthesis, Sinapoylmalate biosynthesis |
| 4CL2 | Lignifying cells (xylem) | Lignin biosynthesis, Essential for normal growth |
| 4CL3 | Broadly expressed | Flavonoid biosynthesis, Sinapoylmalate biosynthesis, Pollen exine formation |
| 4CL4 | Limited expression | Lignin biosynthesis (modest contribution) |
| Table 2: Summary of expression patterns and primary biological roles of Arabidopsis 4CL genes.[1][2][8] |
Functional Redundancy in Phenylpropanoid Metabolism
The overlapping expression patterns and substrate specificities of the 4CL isoforms lead to significant functional redundancy. This is most evident from the analysis of single and higher-order mutants.
Lignin Biosynthesis
4CL1 is the major contributor to lignin deposition.[1][8] Loss of 4CL1 function leads to a reduction in lignin content.[1][8] While 4CL2 is also expressed in lignifying tissues, its individual contribution is less significant. However, the severe dwarf phenotype of 4cl1 4cl2 double mutants indicates that 4CL1 and 4CL2 are redundantly required for normal plant growth, a function likely linked to the structural integrity provided by lignin.[1][2][8] 4CL4 also makes a minor contribution to lignin formation, which becomes more apparent in the absence of 4CL1.[1][8]
Flavonoid and Sinapoylmalate Biosynthesis
4CL3 plays a predominant role in flavonoid biosynthesis, as evidenced by the phenotype of 4cl3 mutants which show defects in flavonoid production and pollen exine development.[8] The biosynthesis of sinapoylmalate, a major UV-protectant soluble ester, highlights the redundant functions of 4CL1 and 4CL3.[1][2] The levels of sinapoylmalate are drastically reduced in 4cl1 4cl3 double mutants, demonstrating that both isoforms contribute to this branch of the phenylpropanoid pathway.[2][8]
Summary of Mutant Phenotypes
| Mutant Genotype | Key Phenotypes | Inferred Functional Relationship |
| 4cl1 | Reduced lignin content.[1][8] | 4CL1 is a major contributor to lignin biosynthesis. |
| 4cl3 | Defective in flavonoid biosynthesis and pollen exine formation.[8] | 4CL3 is crucial for flavonoid production. |
| 4cl1 4cl2 | Severe dwarfism.[1][2][8] | 4CL1 and 4CL2 are redundantly essential for normal growth. |
| 4cl1 4cl3 | Drastically reduced sinapoylmalate levels.[1][2] | 4CL1 and 4CL3 are redundant for sinapoylmalate biosynthesis. |
| Table 3: Phenotypes of key 4cl mutants and the inferred functional relationships between 4CL isoforms. |
Visualizing the Phenylpropanoid Pathway and 4CL Roles
The following diagrams illustrate the central role of the 4CL enzyme family in the phenylpropanoid pathway and the experimental approaches used to study their function.
Figure 1: The central role of 4CL isoforms in the Arabidopsis phenylpropanoid pathway.
Figure 2: Experimental workflow for dissecting 4CL gene family function.
Detailed Experimental Protocols
Promoter::GUS Analysis
To determine the spatial and temporal expression patterns of the 4CL genes, promoter regions of 4CL1, 4CL2, 4CL3, and 4CL4 are cloned upstream of the β-glucuronidase (GUS) reporter gene.
-
Vector Construction: The promoter region (typically 1.5-2 kb upstream of the start codon) of each 4CL gene is amplified by PCR from Arabidopsis genomic DNA and cloned into a plant transformation vector containing the uidA (GUS) gene.
-
Plant Transformation: The resulting constructs are introduced into Agrobacterium tumefaciens, which is then used to transform wild-type Arabidopsis plants via the floral dip method.
-
Histochemical Staining: T2 generation transgenic plants are subjected to GUS staining. Tissues are incubated in a staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which is cleaved by the GUS enzyme to produce a blue precipitate, indicating the location of gene expression.
-
Microscopy: Stained tissues are observed under a light microscope to document the specific cells and tissues where each 4CL promoter is active.
Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
To quantify the levels of phenylpropanoid metabolites such as sinapoylmalate and flavonoids in wild-type and 4cl mutant plants.
-
Sample Preparation: Plant tissues (e.g., rosettes, inflorescences) are flash-frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: Metabolites are extracted from the powdered tissue using a solvent, typically 80% methanol. The mixture is vortexed and centrifuged to pellet cell debris.
-
LC-MS Analysis: The supernatant containing the soluble metabolites is injected into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).
-
Separation and Detection: The metabolites are separated on a C18 reverse-phase column based on their hydrophobicity. The eluting compounds are then ionized and their mass-to-charge ratio (m/z) is determined by the mass spectrometer.
-
Quantification: Specific metabolites are identified by their retention time and mass spectra compared to authentic standards. The peak area for each metabolite is integrated to determine its relative abundance in different genotypes.
Lignin Content Analysis (Acetyl Bromide Method)
To determine the total lignin content in the cell walls of wild-type and 4cl mutant stems.
-
Cell Wall Preparation: Inflorescence stems are harvested, dried, and ground. The ground material is then extensively washed with a series of solvents (e.g., ethanol, acetone) to remove soluble components, yielding extractive-free cell wall material.
-
Solubilization: A known mass of the dried cell wall material is treated with a solution of 25% acetyl bromide in glacial acetic acid at an elevated temperature (e.g., 50°C) to solubilize the lignin.
-
Spectrophotometry: After cooling, the reaction is stopped, and the volume is adjusted with sodium hydroxide (B78521) and acetic acid. The absorbance of the solution is measured at 280 nm using a UV-Vis spectrophotometer.
-
Quantification: The lignin concentration is calculated using a standard curve generated with known concentrations of lignin or by using a specific extinction coefficient.
Conclusion
The 4CL gene family in Arabidopsis provides a classic example of subfunctionalization and neofunctionalization following gene duplication. While sharing a core enzymatic function, the four isoforms have evolved distinct expression patterns and, in the case of 4CL4, a novel substrate specificity. This has allowed for the differential regulation of phenylpropanoid flux into various downstream pathways. 4CL1 and 4CL2 are primarily and redundantly dedicated to lignification and structural support. 4CL3 has a major role in flavonoid biosynthesis, while also sharing a redundant function with 4CL1 in the production of sinapoylmalate. 4CL4's unique ability to activate sinapate suggests a specialized role, potentially in the synthesis of syringyl lignin. Understanding the intricate functional relationships within this gene family is crucial for efforts to engineer plant metabolic pathways for improved biomass, enhanced stress tolerance, and the production of valuable natural products.
References
- 1. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro 4CL Enzyme Activity
Understanding the Crucial Role of 4CL in Plant Metabolism
4-Coumarate:CoA ligase (4CL) is a pivotal enzyme in the phenylpropanoid pathway in plants.[1][2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites that are crucial for plant growth, development, and defense. These compounds include lignin, a key component of the cell wall, as well as flavonoids and other phenolics that protect against UV radiation, pathogens, and herbivores. 4CL catalyzes the final step in the general phenylpropanoid pathway, activating 4-coumaric acid and other cinnamic acid derivatives by ligating them to Coenzyme A (CoA).[2] This activation step is a critical branch point, directing metabolic flow towards the synthesis of these diverse and vital compounds. Given its central role, understanding the activity of 4CL under different conditions is of paramount importance for researchers in plant science, biotechnology, and drug development.
This guide provides a comparative analysis of in vivo and in vitro methods for assessing 4CL enzyme activity, supported by experimental data and detailed protocols.
Quantitative Data Presentation: A Look at In Vitro Kinetics
Directly measuring the kinetic parameters of 4CL in vivo is exceptionally challenging due to the complex and dynamic nature of the cellular environment.[3][4][5] Therefore, the majority of quantitative data on 4CL enzyme kinetics comes from in vitro studies using purified recombinant enzymes. These studies provide valuable insights into the substrate specificity and catalytic efficiency of different 4CL isoforms.
Below is a summary of in vitro kinetic parameters for various 4CL isoforms from different plant species.
| Plant Species | Isoform | Substrate | K_m_ (µM) | V_max_ (µkat/kg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) |
| Arabidopsis thaliana | At4CL4 | 4-Coumarate | 432 | 1.67 | - | - |
| Arabidopsis thaliana | At4CL4 | Caffeate | 186 | 3.12 | - | - |
| Arabidopsis thaliana | At4CL4 | Ferulate | 26 | 2.55 | - | - |
| Arabidopsis thaliana | At4CL4 | Sinapate | 20 | 1.75 | - | - |
| Selaginella moellendorffii | Sm4CL1 | p-Coumaric acid | 11.89 | - | 1.63 | 0.14 |
| Selaginella moellendorffii | Sm4CL1 | Caffeic acid | 10.87 | - | 0.72 | 0.07 |
| Selaginella moellendorffii | Sm4CL2 | p-Coumaric acid | 19.67 | - | 10.16 | 0.52 |
| Selaginella moellendorffii | Sm4CL2 | Caffeic acid | 18.96 | - | 4.13 | 0.22 |
Note: The table presents a selection of available in vitro data. Direct comparisons between studies should be made with caution due to variations in experimental conditions. The absence of a value is indicated by "-".
The Challenge of In Vivo vs. In Vitro Correlation
While in vitro assays provide precise measurements of enzyme kinetics under controlled conditions, they may not fully reflect the enzyme's behavior within a living cell.[3][5] The cellular environment is characterized by factors such as macromolecular crowding, substrate channeling, and complex regulatory networks, all of which can influence enzyme activity.
Methods for Inferring In Vivo Activity:
Due to the difficulties in direct in vivo measurement, researchers often rely on indirect methods to infer 4CL activity within a plant:
-
Gene Expression Analysis: The expression levels of 4CL genes in different tissues or under various conditions can suggest where and when the enzyme is active. However, transcript levels do not always correlate with enzyme activity.
-
Analysis of Transgenic Plants: Overexpressing or downregulating 4CL genes and observing the resulting changes in metabolite profiles can provide insights into the enzyme's in vivo function.
-
Metabolic Flux Analysis (MFA): This powerful technique uses isotopic tracers to map the flow of metabolites through a metabolic network.[6][7][8] MFA can provide an estimate of the overall flux through the phenylpropanpropanoid pathway, which is influenced by 4CL activity, but it does not yield specific kinetic parameters for the enzyme itself.[6][7][8]
The discrepancy between in vitro potential and in vivo function highlights the complexity of cellular metabolism and underscores the need for integrated approaches that combine both types of analysis for a comprehensive understanding.
Experimental Protocols
In Vitro 4CL Enzyme Activity Assay (Spectrophotometric Method)
This protocol is a generalized procedure for measuring 4CL activity from purified recombinant protein or plant extracts.
1. Enzyme Source Preparation:
-
Recombinant Protein: Express the 4CL gene in a suitable host (e.g., E. coli) and purify the recombinant protein using affinity chromatography (e.g., His-tag purification).[9]
-
Plant Extract: Homogenize plant tissue in an ice-cold extraction buffer.[10] Centrifuge the homogenate to remove cell debris and use the supernatant for the assay.[10]
2. Assay Reaction:
The activity of 4CL is typically measured by monitoring the formation of the CoA thioester product, which absorbs light at a specific wavelength.[10]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Substrate (e.g., 4-coumaric acid)
-
-
Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Measurement: Monitor the increase in absorbance at the characteristic wavelength for the product (e.g., 333 nm for 4-coumaroyl-CoA) over time using a spectrophotometer.[10]
-
Calculation: The rate of the reaction can be calculated from the initial linear portion of the absorbance versus time curve using the Beer-Lambert law.
In Vivo Activity Assessment using Metabolic Flux Analysis (Conceptual Overview)
Metabolic Flux Analysis (MFA) provides a systems-level view of metabolic activity.
1. Isotopic Labeling:
-
Feed the plant or cell culture a stable isotope-labeled substrate (e.g., ¹³C-glucose).
2. Metabolite Extraction and Analysis:
-
After a certain period, harvest the tissue and extract the metabolites.
-
Analyze the isotopic labeling patterns of the metabolites in the phenylpropanoid pathway using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
3. Computational Modeling:
-
Use the labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the flux (rate of conversion) through the reactions of the phenylpropanoid pathway, including the step catalyzed by 4CL.[11]
Visualizing the Concepts
Caption: Workflow for comparing in vitro and in vivo 4CL enzyme analysis.
Caption: The central role of 4CL in the phenylpropanoid pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 3. Parameter identification of in vivo kinetic models: limitations and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and Functional Characterization of Two 4-Coumarate: CoA Ligase Genes from Selaginella moellendorffii [mdpi.com]
- 10. sunlongbiotech.com [sunlongbiotech.com]
- 11. Integration of enzyme activities into metabolic flux distributions by elementary mode analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Small Molecule Inhibitors of 4-Coumaroyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors targeting 4-coumaroyl-CoA ligase (4CL), a pivotal enzyme in the biosynthesis of numerous plant secondary metabolites. The inhibition of 4CL can have significant implications for plant growth regulation, disease resistance, and the production of valuable natural products. This document presents a comparative analysis of key inhibitors, their efficacy, and detailed experimental protocols for their evaluation.
Introduction to 4-Coumaroyl-CoA Ligase (4CL)
4-Coumaroyl-CoA ligase (EC 6.2.1.12) is a key enzyme in the general phenylpropanoid pathway. It catalyzes the ATP-dependent ligation of a carboxyl group to coenzyme A (CoA), activating 4-coumaric acid and other cinnamic acid derivatives to their corresponding CoA thioesters. These activated thioesters serve as central precursors for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, isoflavonoids, and coumarins. Given its central role, 4CL is an attractive target for chemical intervention to modulate plant metabolism.
Small Molecule Inhibitors of 4CL
Several classes of small molecules have been identified as inhibitors of 4CL. This guide focuses on a comparative analysis of three prominent examples: acylsulfamides, propanil (B472794), and swep (B167609).
Inhibitor Efficacy: A Comparative Overview
The inhibitory potential of these small molecules has been evaluated against 4CL from various plant species. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below summarizes the available IC50 values for the selected inhibitors against different 4CL orthologs.
| Inhibitor | Target Enzyme | Plant Source | IC50 (µM) | Reference |
| Acylsulfamides | 4CL1 | Arabidopsis thaliana | 0.10 - 2.4 | |
| 4CL2 | Arabidopsis thaliana | 0.10 - 2.4 | ||
| 4CL | Glycine max (Soybean) | 0.10 - 2.4 | ||
| 4CL | Populus trichocarpa (Poplar) | 0.10 - 2.4 | ||
| 4CL | Petunia hybrida (Petunia) | 0.10 - 2.4 | ||
| Propanil | 4CL | Nicotiana tabacum (Tobacco) | 39.6 | |
| Swep | 4CL | Nicotiana tabacum (Tobacco) | 6 |
Note: The IC50 values for acylsulfamides represent the range for the most potent inhibitors identified in the cited study.
Mechanism of Action
-
Acylsulfamides: These compounds are mechanism-based inhibitors that act as mimics of the acyladenylate intermediate formed during the 4CL-catalyzed reaction.
-
Propanil and Swep: These herbicides have been shown to inhibit 4CL activity, suggesting an alternative mode of action to their known primary targets. The precise mechanism of 4CL inhibition by propanil and swep (e.g., competitive, non-competitive) requires further investigation.
Signaling Pathway and Point of Inhibition
The following diagram illustrates the general phenylpropanoid pathway, highlighting the central role of 4CL and the point of action for the discussed inhibitors.
Caption: The phenylpropanoid pathway, with inhibition of 4CL by small molecules.
Experimental Protocols
This section provides a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of small molecules against 4CL.
4-Coumaroyl-CoA Ligase Inhibition Assay
Principle:
The activity of 4CL is determined by monitoring the formation of the product, 4-coumaroyl-CoA, which has a characteristic absorbance maximum at 333 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity. The inhibitory effect of a compound is assessed by measuring the reduction in enzyme activity in its presence.
Materials:
-
Purified 4CL enzyme
-
4-coumaric acid (substrate)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Test inhibitor compound
-
DMSO (for dissolving inhibitor)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 333 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-coumaric acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare stock solutions of CoA, ATP, and MgCl₂ in water.
-
Prepare the assay buffer (e.g., 100 mM potassium phosphate, pH 7.5).
-
Prepare a stock solution of the test inhibitor in DMSO.
-
-
Assay Mixture Preparation (per well/cuvette):
-
A typical reaction mixture (e.g., 200 µL) contains:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
5 mM ATP
-
5 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.5 mM 4-coumaric acid
-
Purified 4CL enzyme (concentration to be optimized for linear reaction kinetics)
-
Test inhibitor at various concentrations (e.g., serial dilutions). The final DMSO concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
-
-
Assay Protocol:
-
Add the assay buffer, ATP, MgCl₂, CoA, and the test inhibitor (or DMSO for the control) to the wells of the microplate or cuvettes.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.
-
Initiate the reaction by adding the 4CL enzyme.
-
Immediately start monitoring the increase in absorbance at 333 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for the 4CL inhibition assay.
Caption: Workflow for a 4-coumaroyl-CoA ligase (4CL) inhibition assay.
Conclusion
The small
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (4-Coumaroyl)acetyl-CoA
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. (4-Coumaroyl)acetyl-CoA, a key intermediate in the biosynthesis of numerous natural products, requires specific procedures for its proper disposal due to its chemical structure, which includes a thiol group and a relatively unstable coenzyme A ester linkage. Adherence to these guidelines is essential for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Considerations
Before commencing any disposal procedure, it is crucial to consult your institution's specific safety protocols and waste management guidelines. Always wear appropriate personal protective equipment (PPE), including a laboratory coat, safety glasses or goggles, and chemical-resistant gloves. All handling and disposal steps should be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Key Chemical Characteristics for Disposal
The disposal procedure for this compound is informed by its chemical properties. The presence of a thiol (-SH) group is of primary concern due to the potential for malodorous emissions and chemical reactivity. Furthermore, coenzyme A esters are known to be sensitive to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures.
| Characteristic | Implication for Disposal | Citation |
| Thiol Group | Potential for strong, unpleasant odor. Requires oxidation to a less odorous and less hazardous form. | [1][2] |
| Coenzyme A Ester | Susceptible to degradation under acidic or alkaline conditions and heat. Avoid extreme pH and high temperatures during initial handling. | [3] |
| Aqueous Solubility | Soluble in water, which allows for aqueous-based deactivation procedures. | [3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves the chemical deactivation of the thiol group through oxidation, followed by disposal as hazardous waste.
Step 1: Deactivation of Thiol Group
The primary method for deactivating thiols is through oxidation using a fresh solution of sodium hypochlorite (B82951) (household bleach). This process converts the thiol to a less volatile and non-malodorous sulfonic acid.[2][4][5]
-
Prepare a Bleach Solution: In a designated container within a fume hood, prepare a 1:1 mixture of commercial bleach (typically ~5.25% sodium hypochlorite) and water.[2]
-
Controlled Addition: Slowly and carefully add the this compound waste to the stirred bleach solution. If the waste is in a solid form, it can be dissolved in a minimal amount of a compatible solvent before addition. Be mindful that the reaction can be exothermic, and cooling may be necessary.[5]
-
Ensure Complete Reaction: Allow the mixture to react for at least 14-24 hours to ensure complete oxidation of the thiol group.[2]
Step 2: Waste Collection and Labeling
-
Containerization: The resulting neutralized solution should be collected in a designated hazardous waste container.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the contents, specifically noting that it contains the oxidized products of this compound.
Step 3: Disposal of Contaminated Materials
-
Glassware and Equipment: All non-disposable items that have come into contact with this compound, such as glassware and stir bars, should be decontaminated by soaking in a bleach solution for at least 14-24 hours before standard cleaning.[1][2]
-
Disposable Items: Contaminated disposable items, such as gloves and paper towels, should be placed in a sealed plastic bag and disposed of as solid hazardous waste.[6]
Step 4: Final Disposal
The labeled hazardous waste container should be handed over to your institution's Environmental Health and Safety (EHS) department for final disposal according to federal, state, and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal procedure for this compound.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (4-Coumaroyl)acetyl-CoA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential safety and logistical information for the handling of (4-Coumaroyl)acetyl-CoA, a key intermediate in the biosynthesis of various natural products. The following procedures outline personal protective equipment (PPE) recommendations, operational handling plans, and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes or aerosols. |
| Body Protection | A lab coat or a disposable gown. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working with larger quantities, a fit-tested N95 respirator or higher is recommended. | Minimizes inhalation exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a clean and uncluttered workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.
-
-
Handling the Compound:
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Carefully open the container, avoiding inhalation of any dust if in solid form.
-
Use appropriate tools (e.g., spatula, pipette) to handle the compound.
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the container after use.
-
Clean the work area and any equipment used.
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in general waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container for chemical waste disposal.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagram illustrates the key steps and decision points for safely working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
